molecular formula C4HKO4 B145645 Acetylenedicarboxylic acid monopotassium salt CAS No. 928-04-1

Acetylenedicarboxylic acid monopotassium salt

Katalognummer: B145645
CAS-Nummer: 928-04-1
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: KLLYWRUTRAFSJT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetylenedicarboxylic acid monopotassium salt is a useful research compound. Its molecular formula is C4HKO4 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Butynedioic acid, monopotassium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

potassium;4-hydroxy-4-oxobut-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2O4.K/c5-3(6)1-2-4(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLYWRUTRAFSJT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CC(=O)[O-])C(=O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HKO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

142-45-0 (Parent)
Record name 2-Butynedioic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7061300
Record name 2-Butynedioic acid, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Acetylenedicarboxylic acid, monopotassium salt
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20151
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

928-04-1
Record name 2-Butynedioic acid, potassium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butynedioic acid, potassium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butynedioic acid, monopotassium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium hydrogen butynedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Acetylenedicarboxylic Acid Monopotassium Salt: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and properties of acetylenedicarboxylic acid monopotassium salt. The information is curated for professionals in research and development, offering detailed experimental protocols, key physical and chemical data, and a workflow for its preparation.

Chemical Identity and Physical Properties

This compound, also known as monopotassium 2-butynedioate, is a valuable reagent in organic synthesis. It serves as a precursor for various organic molecules, including esters and heterocyclic compounds.[1][2]

Table 1: General and Physical Properties

PropertyValueReference
Molecular Formula C₄HKO₄[3]
Molecular Weight 152.15 g/mol [3]
CAS Number 928-04-1[3]
Appearance White to off-white crystalline powder[4]
Melting Point 133 °C (decomposes)[4]
Solubility Soluble in water and ethanol; slightly soluble in diethyl ether.[4]
pKa of Parent Acid (in water at 25°C) pKa₁ = 0.656, pKa₂ = 2.336[5]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Below is a summary of expected spectroscopic characteristics.

Table 2: Spectroscopic Data

TechniqueExpected Peaks/Signals
Infrared (IR) Spectroscopy Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carboxylate and carboxylic acid, and the C≡C triple bond. The triple bond stretch may be weak or absent in the IR spectrum due to symmetry but is observable in Raman spectroscopy around 2225 cm⁻¹.[5]
¹H NMR Spectroscopy A single peak corresponding to the acidic proton of the carboxylic acid. The chemical shift will be dependent on the solvent used.
¹³C NMR Spectroscopy Signals for the two carboxyl carbons and the two acetylenic carbons.
Mass Spectrometry (MS) The mass spectrum would show the molecular ion peak corresponding to the anionic component [M-K]⁻ at m/z 113.0.

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydrobromination of α,β-dibromosuccinic acid using potassium hydroxide.[1][6] This reaction proceeds in two main stages: the formation of the dipotassium salt of acetylenedicarboxylic acid and its subsequent partial neutralization to yield the monopotassium salt.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and isolation of this compound.

Synthesis_Workflow A α,β-Dibromosuccinic Acid C Reaction Mixture (Reflux) A->C B Potassium Hydroxide in Methanol B->C D Filtration C->D Cooling E Mixed Potassium Salts (Product & KBr) D->E F Dissolution in Water E->F G Sulfuric Acid Addition F->G H Precipitation G->H Acidification I Filtration & Washing H->I Isolation J Acetylenedicarboxylic Acid Monopotassium Salt I->J Drying

References

The Discovery and Early History of Acetylenedicarboxylic Acid Monopotassium Salt: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylenedicarboxylic acid monopotassium salt, also known as potassium hydrogen acetylenedicarboxylate, has been a compound of interest in organic synthesis for over a century. Its utility as a precursor for various acetylenic compounds and its role in the development of coordination polymers have cemented its place in the chemical literature. This technical guide provides an in-depth exploration of the discovery, history, and early characterization of this important chemical entity, presenting historical and modern data in a structured format, detailing key experimental protocols, and visualizing the synthetic pathway.

Discovery and Historical Context

The discovery of acetylenedicarboxylic acid and its monopotassium salt is credited to the Polish chemist Ernest Bandrowski in 1877.[1] His work, published in the Berichte der deutschen chemischen Gesellschaft, described a novel method for the synthesis of acetylenedicarboxylic acid by treating α,β-dibromosuccinic acid with potassium hydroxide in an alcoholic solution.[2] This reaction proceeds through the formation of a mixture of potassium salts, from which the monopotassium salt is precipitated and subsequently used to isolate the free acid.[2]

The procedure detailed in the peer-reviewed publication Organic Syntheses is noted to be essentially that of Bandrowski, providing a direct lineage to the original discovery.[2] The synthesis involves a twofold elimination of hydrogen bromide from dibromosuccinic acid, yielding a mixture of dipotassium acetylenedicarboxylate and potassium bromide.[3] Acidification of this mixture leads to the precipitation of the less soluble monopotassium salt, a critical intermediate in obtaining the pure acid.[2]

While Bandrowski's primary focus was the synthesis of the free acid, his work inherently established the existence and isolation of the monopotassium salt as a distinct chemical compound. Early 20th-century research further solidified its importance as a stable and reliable starting material for various chemical transformations.

Physicochemical Properties: A Historical and Modern Perspective

The characterization of this compound has evolved significantly from its initial discovery. Early methods would have relied on classical techniques such as melting point determination, elemental analysis, and titration. Modern analytical methods have provided a much more detailed understanding of its physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyHistorical Data (Late 19th/Early 20th Century)Modern Data
Molecular Formula C₄HKO₄C₄HKO₄[4]
Molecular Weight Not explicitly found in early literature152.15 g/mol [4]
Melting Point Not explicitly found in early literature133 °C[4][5][6] or 193-194 °C (decomposition)[1]
Solubility in Water Described as "very soluble"[7]Slightly soluble (20 °C)[4][5]
Appearance Crystalline solidWhite to almost white powder or crystals[4]
CAS Number Not applicable928-04-1

Note: The discrepancy in modern melting point and solubility data may be due to different experimental conditions or the presence of impurities.

Experimental Protocols

The following protocols are based on the historical synthesis described by Bandrowski and later refined in Organic Syntheses.

Synthesis of Mixed Potassium Salts of Acetylenedicarboxylic Acid (Bandrowski's Method)

This procedure outlines the initial step in the synthesis, which yields a mixture of dipotassium acetylenedicarboxylate and potassium bromide.

Methodology:

  • A solution of potassium hydroxide is prepared by dissolving 122 g (2.2 moles) of potassium hydroxide in 700 cc of 95% methyl alcohol in a 2-liter round-bottomed flask equipped with a reflux condenser.[2]

  • To this alkaline solution, 100 g (0.36 moles) of α,β-dibromosuccinic acid is added.[2]

  • The mixture is refluxed for one hour and fifteen minutes on a steam bath.[2]

  • The reaction mixture is then cooled and filtered with suction.[2]

  • The collected mixed salts are washed with 200 cc of methyl alcohol and dried. The expected weight of the dry product is 144–150 g.[2]

Isolation of this compound

This protocol details the precipitation of the monopotassium salt from the mixture obtained in the previous step.

Methodology:

  • The dried salt mixture (144–150 g) is dissolved in 270 cc of water.[2]

  • The acid potassium salt is precipitated by the addition of a solution of 8 cc of concentrated sulfuric acid in 30 cc of water.[2]

  • The mixture is allowed to stand for at least three hours, or overnight, to ensure complete precipitation.[2]

  • The precipitated this compound is then collected by filtration with suction.[2] The salt is noted to be practically free of bromine and does not require additional washing.[2]

Purification of this compound (Historical Method)

An early method for the purification of the monopotassium salt involved recrystallization from a small volume of hot water, followed by washing with ethanol and drying over sulfuric acid.[7]

Visualizing the Synthesis

The synthesis of this compound from α,β-dibromosuccinic acid can be represented as a two-step process.

Synthesis_Workflow cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product cluster_reagents Reagents Dibromo α,β-Dibromosuccinic Acid MixedSalts Mixed Potassium Salts (Dipotassium Acetylenedicarboxylate & Potassium Bromide) Dibromo->MixedSalts Reflux KOH Potassium Hydroxide (in Methanol) KOH->MixedSalts MonoK Acetylenedicarboxylic Acid Monopotassium Salt MixedSalts->MonoK Acidification H2SO4 Sulfuric Acid H2SO4->MonoK

Caption: Synthetic pathway from α,β-dibromosuccinic acid to the monopotassium salt.

Conclusion

The discovery of this compound by Ernest Bandrowski in 1877 was a significant contribution to organic chemistry. His synthetic method, which is still referenced today, provided a practical route to this valuable reagent. While early characterization was limited by the analytical techniques of the time, modern methods have provided a comprehensive understanding of its properties. This technical guide serves as a valuable resource for researchers by consolidating the historical discovery, experimental procedures, and physicochemical data of this important compound.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of Acetylenedicarboxylic Acid Monopotassium Salt (CAS 928-04-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key experimental data for Acetylenedicarboxylic Acid Monopotassium Salt, identified by CAS number 928-04-1.

Chemical Identity and Structure

This compound, also known as monopotassium acetylenedicarboxylate or potassium hydrogen acetylenedicarboxylate, is the potassium salt of acetylenedicarboxylic acid.[1][2] Its chemical formula is C₄HKO₄, and it has a molecular weight of 152.15 g/mol .[3] The linear formula is HOOCC≡CCOOK. This compound typically appears as a white to off-white crystalline solid and is soluble in water.[3]

The fundamental structure consists of a linear four-carbon backbone containing a carbon-carbon triple bond (an alkyne) flanked by two carboxyl groups. In this monopotassium salt, one of the carboxylic acid protons is replaced by a potassium ion.

Molecular Structure Diagram

G K K+ p1 O1 O- C1 C O1->C1 O2 O C1->O2 C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O3 O C4->O3 O4 O C4->O4 H1 H O4->H1 p1->O1 p2

Caption: 2D representation of this compound.

Bonding and Crystallography

The bonding in this compound is characterized by a combination of covalent and ionic interactions. The carbon backbone and carboxylic acid groups feature covalent bonds, while the interaction between the potassium ion and the carboxylate anion is ionic.

A key feature of the crystal structure of this compound is the formation of infinite chains of hydrogen-anions linked by very short and strong hydrogen bonds.[1][4]

Crystallographic Data

An X-ray diffraction study of the α-form of potassium hydrogen acetylenedicarboxylate has provided detailed information about its crystal structure.[4] The compound crystallizes in the monoclinic space group.

ParameterValueReference
Crystal SystemMonoclinic[4]
Space GroupI2/a (No. 15)[4]
a7.954 Å[4]
b11.926 Å[4]
c5.918 Å[4]
β105.4°[4]
Z4[4]
O···H···O distance2.445(3) Å[4][5]

Spectroscopic Properties

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the functional groups present:

  • O-H Stretch: A very broad and strong absorption in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid.

  • C≡C Stretch: The carbon-carbon triple bond stretch is expected to be weak or absent in the IR spectrum due to the symmetry of the molecule.

  • C=O Stretch: A strong absorption for the carbonyl group of the carboxylic acid is expected around 1710 cm⁻¹. The carboxylate anion will have a characteristic asymmetric stretching vibration, typically in the 1550-1610 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most characteristic signal would be from the acidic proton of the carboxylic acid group, which is expected to appear far downfield, typically in the 10-13 ppm range, and is often a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the different carbon atoms. The carbonyl carbons of the carboxylic acid and carboxylate groups are expected to resonate in the 160-180 ppm region. The sp-hybridized carbons of the alkyne would appear in the 70-90 ppm range.

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis of acetylenedicarboxylic acid involves the dehydrobromination of α,β-dibromosuccinic acid using potassium hydroxide, which forms the dipotassium salt. Subsequent acidification yields the monopotassium salt (CAS 928-04-1).[2]

Workflow for the Synthesis of Acetylenedicarboxylic Acid and its Potassium Salts

G cluster_0 Step 1: Dehydrobromination cluster_1 Step 2: Formation of Monopotassium Salt A α,β-Dibromosuccinic Acid C Reflux A->C B Potassium Hydroxide in Methanol B->C D Cool and Filter C->D E Mixed Salts (Potassium Bromide and Dipotassium Acetylenedicarboxylate) D->E F Dissolve Mixed Salts in Water E->F Proceed to next step G Add Sulfuric Acid F->G H Precipitation G->H I Filter and Dry H->I J This compound (CAS 928-04-1) I->J

Caption: Synthetic pathway to this compound.

Detailed Methodology:

  • Preparation of Potassium Hydroxide Solution: Dissolve a stoichiometric excess of potassium hydroxide in 95% methanol in a round-bottomed flask equipped with a reflux condenser.

  • Dehydrobromination: Add α,β-dibromosuccinic acid to the alkaline solution and reflux the mixture for approximately one hour and fifteen minutes.

  • Isolation of Mixed Salts: After reflux, cool the reaction mixture and filter it with suction to collect the precipitate, which is a mixture of potassium bromide and dipotassium acetylenedicarboxylate. Wash the collected salts with methanol and dry them.

  • Precipitation of the Monopotassium Salt: Dissolve the mixed salts in water. Carefully add a dilute solution of sulfuric acid to precipitate the acid potassium salt.

  • Isolation of the Final Product: Allow the precipitation to complete by letting the mixture stand for several hours or overnight. Filter the mixture with suction to collect the solid product, which is this compound.

General Protocol for Spectroscopic Analysis

Workflow for Spectroscopic Characterization

G cluster_IR Infrared (IR) Spectroscopy cluster_NMR Nuclear Magnetic Resonance (NMR) Spectroscopy A Sample of CAS 928-04-1 IR_prep Prepare KBr pellet or Nujol mull A->IR_prep NMR_prep Dissolve in appropriate deuterated solvent (e.g., D₂O) A->NMR_prep IR_acq Acquire spectrum (e.g., 4000-400 cm⁻¹) IR_prep->IR_acq IR_analysis Analyze characteristic peaks (O-H, C=O, C≡C) IR_acq->IR_analysis NMR_acq Acquire ¹H and ¹³C NMR spectra NMR_prep->NMR_acq NMR_analysis Analyze chemical shifts and signal multiplicity NMR_acq->NMR_analysis

Caption: General workflow for spectroscopic analysis of the compound.

Methodology for Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a solid sample for analysis, typically by creating a potassium bromide (KBr) pellet or a Nujol mull.

  • Data Acquisition: Place the prepared sample in an FT-IR spectrometer and acquire the spectrum over the desired range (e.g., 4000 to 400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Methodology for Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O), in an NMR tube.

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis: Process the spectra and analyze the chemical shifts, integration (for ¹H), and multiplicities of the signals to confirm the structure of the molecule.

Applications in Research and Development

Acetylenedicarboxylic acid and its salts are valuable reagents in organic synthesis. They are used as starting materials for the synthesis of other derivatives, such as dimethyl acetylenedicarboxylate, a common laboratory reagent.[2] The acetylenedicarboxylate anion also serves as a linker in the construction of coordination polymers and metal-organic frameworks (MOFs).[6] Additionally, this compound is used as a biochemical in proteomics research.

References

An In-depth Technical Guide on the Spectroscopic Data of Acetylenedicarboxylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for acetylenedicarboxylic acid monopotassium salt, also known as monopotassium acetylenedicarboxylate. The information presented herein is intended to support research and development activities by providing key data on the structural characterization of this compound through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Introduction

This compound (KHC₄O₄) is the potassium acid salt of acetylenedicarboxylic acid. It is a valuable starting material in the synthesis of various organic compounds, including dimethyl acetylenedicarboxylate, a widely used laboratory reagent. The molecule's rigid, linear structure and functionality make it an interesting building block in crystal engineering and the development of coordination polymers.[1] A thorough understanding of its spectroscopic properties is essential for its identification, purity assessment, and the characterization of its derivatives.

Spectroscopic Data

The following sections summarize the available spectroscopic data for this compound. While comprehensive peak assignments are not fully detailed in all publicly available literature, the expected spectral features are described based on existing data for the compound and related structures.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are informative.

Table 1: NMR Spectroscopic Data for this compound

NucleusSolventChemical Shift (δ) ppmMultiplicityAssignment
¹HD₂OValue not explicitly available in search resultsSingletCarboxylic acid proton (-COOH)
¹³CD₂OValue not explicitly available in search resultsSingletAcetylenic carbons (-C≡C-)
Value not explicitly available in search resultsSingletCarboxylate carbon (-COO⁻)
Value not explicitly available in search resultsSingletCarboxylic acid carbon (-COOH)

Note: Specific chemical shift values were not available in the provided search results. However, ¹H and ¹³C NMR spectra are available for reference on platforms like ChemicalBook.[2] For acetylenedicarboxylic acid in D₂O, ¹³C NMR signals for the carboxylic and acetylenic carbons are expected.[3][4]

FT-IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by the vibrations of the carboxylic acid, carboxylate, and alkyne moieties. The IR spectrum of the α-form is of Hadži's type (ii), which is indicative of very short and strong hydrogen bonds.[4]

Table 2: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400 (broad)StrongO-H stretching of the carboxylic acid, likely involved in strong hydrogen bonding
~2100Weak/MediumC≡C stretching
~1700StrongC=O stretching of the carboxylic acid group
~1600StrongAsymmetric stretching of the carboxylate group (-COO⁻)
~1400MediumSymmetric stretching of the carboxylate group (-COO⁻)
~1200-1300MediumC-O stretching and O-H bending

Note: The peak positions are approximate and based on typical values for the respective functional groups and information from the analysis of related compounds.[5] The IR spectrum for this compound is available on ChemicalBook.[6]

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing non-polar bonds. The symmetric C≡C stretch of the alkyne is expected to be a strong signal in the Raman spectrum.

Table 3: Raman Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2200StrongC≡C symmetric stretching
~1700MediumC=O stretching of the carboxylic acid group
~1600MediumAsymmetric stretching of the carboxylate group (-COO⁻)
~1400StrongSymmetric stretching of the carboxylate group (-COO⁻)

Note: The peak positions are approximate and based on typical values for these functional groups. The Raman spectrum for this compound is available on ChemicalBook.[2]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean, dry vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

    • If D₂O is used, an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) may be added for referencing. For DMSO-d₆, the residual solvent peak can be used as a reference.

  • Instrument Parameters (General):

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Temperature: 298 K (25 °C).

    • ¹H NMR:

      • Pulse sequence: Standard single-pulse experiment.

      • Number of scans: 16-64, depending on concentration.

      • Relaxation delay: 1-5 seconds.

    • ¹³C NMR:

      • Pulse sequence: Proton-decoupled single-pulse experiment.

      • Number of scans: 1024 or more, as the ¹³C nucleus has low natural abundance.

      • Relaxation delay: 2-5 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the reference signal.

    • Integrate the peaks in the ¹H spectrum.

  • Sample Preparation:

    • Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at ~110°C for at least 2 hours to remove moisture. Store in a desiccator.

    • In an agate mortar, grind 1-2 mg of this compound to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Mix the sample and KBr intimately by grinding with a pestle until a homogeneous mixture is obtained.

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: A background spectrum should be collected using an empty sample holder or a pure KBr pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the spectrometer.

    • Acquire the spectrum.

    • The final spectrum should be presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Sample Preparation:

    • Place a small amount of the solid, crystalline this compound into a sample holder, such as a glass capillary tube or an aluminum well.

    • No further sample preparation is typically required for a solid sample.

  • Instrument Parameters:

    • Spectrometer: A Raman spectrometer equipped with a microscope for sample alignment.

    • Excitation Laser: A common laser wavelength such as 532 nm, 633 nm, or 785 nm.

    • Laser Power: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation or fluorescence.

    • Spectral Range: Typically 200-3500 cm⁻¹.

    • Resolution: 2-4 cm⁻¹.

    • Acquisition Time: Varies depending on the sample's Raman scattering efficiency and laser power.

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum.

    • The spectrum is typically plotted as Raman intensity versus Raman shift (cm⁻¹).

Mandatory Visualizations

The following diagrams illustrate key workflows related to the synthesis and characterization of this compound.

Synthesis_Workflow Synthesis Workflow for this compound start Start Materials: α,β-Dibromosuccinic Acid Potassium Hydroxide Methanol step1 Dissolve KOH in Methanol start->step1 step2 Add α,β-Dibromosuccinic Acid and Reflux step1->step2 step3 Cool and Filter to Obtain Mixed Salts step2->step3 step4 Wash with Methanol and Dry step3->step4 step5 Dissolve Mixed Salts in Water step4->step5 step6 Precipitate with Sulfuric Acid step5->step6 step7 Filter and Collect Monopotassium Salt step6->step7 end_product Acetylenedicarboxylic Acid Monopotassium Salt step7->end_product

Caption: Synthesis of this compound.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow cluster_nmr NMR Spectroscopy cluster_ir FT-IR Spectroscopy cluster_raman Raman Spectroscopy sample Sample: Acetylenedicarboxylic Acid Monopotassium Salt nmr_prep Dissolve in D₂O or DMSO-d₆ sample->nmr_prep ir_prep Prepare KBr Pellet sample->ir_prep raman_prep Place Solid Sample in Holder sample->raman_prep nmr_acq Acquire ¹H and ¹³C NMR Spectra nmr_prep->nmr_acq nmr_data NMR Data: Chemical Shifts, Multiplicities nmr_acq->nmr_data data_analysis Data Analysis and Structural Confirmation nmr_data->data_analysis ir_acq Acquire FT-IR Spectrum ir_prep->ir_acq ir_data IR Data: Wavenumbers, Intensities ir_acq->ir_data ir_data->data_analysis raman_acq Acquire Raman Spectrum raman_prep->raman_acq raman_data Raman Data: Raman Shifts, Intensities raman_acq->raman_data raman_data->data_analysis

Caption: Workflow for Spectroscopic Characterization.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of Monopotassium Acetylenedicarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopotassium acetylenedicarboxylate, also known as potassium hydrogen acetylenedicarboxylate (KH(C₄O₄)), is a compound of significant interest in the fields of crystal engineering and materials science. Its rigid, linear backbone and capacity for strong hydrogen bonding make it a valuable building block for the design of novel crystalline materials. This technical guide provides a comprehensive overview of the crystal structure of its α-form, supported by experimental data and protocols. A comparative analysis with the isomorphous β-form of rubidium hydrogen acetylenedicarboxylate is also presented to offer a broader structural context.

Data Presentation

The crystallographic data for the α-form of monopotassium acetylenedicarboxylate has been determined by single-crystal X-ray diffraction. A summary of the key quantitative data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement for α-Monopotassium Acetylenedicarboxylate
ParameterValue
Empirical FormulaC₄HKO₄
Formula Weight152.15 g/mol
Crystal SystemMonoclinic
Space GroupI2/a
Unit Cell Dimensions
a7.954 Å
b11.926 Å
c5.918 Å
α90°
β105.4°
γ90°
Volume540.5 ų
Z4
Refinement Details
R-factor6.0%
Reflections Collected796

Data sourced from Leban, Golič, and Speakman (1973).

Table 2: Key Bond Distances for α-Monopotassium Acetylenedicarboxylate
BondDistance (Å)
O···H···O2.445(3)

This exceptionally short and symmetrical hydrogen bond is a defining feature of the α-form's crystal structure.[1]

Table 3: Comparative Crystallographic Data for the Isomorphous β-Form of Rubidium Hydrogen Acetylenedicarboxylate
ParameterValue
Empirical FormulaC₄HRbO₄
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a7.956 Å
b12.307 Å
c6.216 Å
β105.6°
Key Bond Distances
O···H···O2.464(8) Å

The β-form exhibits a similar, though slightly longer, hydrogen bond compared to the α-form.

Experimental Protocols

Synthesis of Monopotassium Acetylenedicarboxylate

The synthesis of monopotassium acetylenedicarboxylate is typically achieved through the partial neutralization of acetylenedicarboxylic acid.

Materials:

  • Acetylenedicarboxylic acid

  • Potassium hydroxide (KOH)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve a stoichiometric amount of acetylenedicarboxylic acid in ethanol.

  • In a separate vessel, prepare a solution of potassium hydroxide in a 1:1 molar ratio with the acid in a minimal amount of water.

  • Slowly add the potassium hydroxide solution to the ethanolic solution of acetylenedicarboxylic acid with constant stirring.

  • The monopotassium salt will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold ethanol.

  • Dry the product under vacuum.

Single-Crystal Growth

Obtaining single crystals suitable for X-ray diffraction requires a controlled crystallization process. Slow evaporation is a commonly employed and effective method.[2]

Procedure:

  • Prepare a saturated solution of monopotassium acetylenedicarboxylate in a suitable solvent system, such as an ethanol/water mixture, at a slightly elevated temperature to ensure complete dissolution.

  • Filter the warm solution to remove any particulate matter.

  • Transfer the clear, saturated solution to a clean crystallization dish or beaker.

  • Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

  • Place the container in a vibration-free environment at a constant, ambient temperature.

  • Monitor the container over several days to weeks for the formation of single crystals.

  • Once crystals of suitable size and quality have formed, they can be carefully harvested from the mother liquor.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.[3]

Procedure:

  • A suitable single crystal is selected and mounted on a goniometer head.[3]

  • The crystal is placed in the X-ray beam of the diffractometer.

  • A preliminary screening is conducted to determine the crystal quality and unit cell parameters.[3]

  • A full dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.

  • The collected data is processed, which includes integration of reflection intensities and corrections for absorption and other experimental factors.

  • The crystal structure is solved using direct methods or Patterson synthesis and subsequently refined to obtain the final atomic coordinates, bond lengths, and bond angles.[3]

Mandatory Visualization

As no specific signaling pathways involving monopotassium acetylenedicarboxylate have been identified in the literature, the following diagram illustrates the experimental workflow for its synthesis and structural characterization.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Single-Crystal Growth cluster_characterization Structural Characterization start Starting Materials (Acetylenedicarboxylic Acid, KOH) dissolution Dissolution in Ethanol/Water start->dissolution reaction Neutralization Reaction dissolution->reaction precipitation Precipitation of Monopotassium Salt reaction->precipitation filtration Filtration and Washing precipitation->filtration drying Drying under Vacuum filtration->drying product Bulk Monopotassium Acetylenedicarboxylate Powder drying->product dissolve_for_cryst Prepare Saturated Solution product->dissolve_for_cryst slow_evap Slow Evaporation dissolve_for_cryst->slow_evap crystal_formation Single Crystal Formation slow_evap->crystal_formation harvesting Harvesting of Crystals crystal_formation->harvesting single_crystal Single Crystals harvesting->single_crystal sc_xrd Single-Crystal X-ray Diffraction single_crystal->sc_xrd data_collection Data Collection sc_xrd->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Crystal Structure Data (Unit Cell, Coordinates, etc.) structure_solution->final_structure

Caption: Experimental workflow for the synthesis and structural elucidation of monopotassium acetylenedicarboxylate.

References

In-Depth Technical Guide: Thermal Stability of Acetylenedicarboxylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of acetylenedicarboxylic acid monopotassium salt (KADC), a compound of interest in various research and development applications. This document collates available physicochemical data, outlines relevant experimental protocols for thermal analysis, and presents a logical framework for understanding its decomposition pathway.

Physicochemical Properties

This compound is a white to almost white crystalline powder. Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄HKO₄[1][2]
Molecular Weight 152.15 g/mol [1][2]
Melting Point 133 °C[2]
Solubility Slightly soluble in water (20 °C)[2]
Appearance White to Almost white powder/crystal[2]
Stability Stable under normal conditions. Incompatible with bases, reducing agents, and oxidizing agents.[2]

Thermal Stability Analysis

While specific, publicly available thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound is limited, the thermal behavior of the parent acid, acetylenedicarboxylic acid, provides valuable insights. Acetylenedicarboxylic acid is known to decompose upon melting.[3] The monopotassium salt is expected to exhibit its own distinct thermal decomposition profile, influenced by the presence of the potassium cation.

General knowledge of the thermal decomposition of potassium salts of carboxylic acids suggests that upon heating, the compound will likely undergo decarboxylation. Thermal decomposition is expected to release toxic potassium oxide and irritating smoke.[2]

A study on the thermal behavior of various coordination polymers based on the acetylenedicarboxylate (ADC) linker indicates that the thermal stability is a key consideration in their synthesis, as the parent acid can easily decompose at elevated temperatures in solution.[4] This suggests that the acetylenedicarboxylate moiety itself is thermally sensitive.

Postulated Thermal Decomposition Data

The following table presents a hypothetical but plausible set of data for the thermal decomposition of this compound, based on the known properties of related compounds. This data is intended to serve as a representative example for the purpose of this guide.

ParameterValue
TGA Onset Decomposition Temperature ~ 140 °C
TGA Peak Decomposition Temperature ~ 165 °C
DSC Melting Endotherm Peak ~ 133 °C
DSC Decomposition Exotherm Peak ~ 165 °C
Total Weight Loss ~ 45-55%

Experimental Protocols

To experimentally determine the thermal stability of this compound, the following detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the sample begins to decompose and the extent of mass loss.

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 300 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition and the percentage of mass loss in each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the enthalpy changes associated with melting and decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Hermetically seal the pan.

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan in the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 250 °C at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and calculate the corresponding enthalpy changes.

Visualizations

Logical Workflow for Thermal Stability Assessment

Thermal_Stability_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis cluster_output Reporting Sample Acetylenedicarboxylic Acid Monopotassium Salt Weigh_TGA Weigh 5-10 mg for TGA Sample->Weigh_TGA Weigh_DSC Weigh 2-5 mg for DSC Sample->Weigh_DSC TGA Thermogravimetric Analysis (TGA) Weigh_TGA->TGA DSC Differential Scanning Calorimetry (DSC) Weigh_DSC->DSC TGA_Data Mass Loss vs. Temperature TGA->TGA_Data DSC_Data Heat Flow vs. Temperature DSC->DSC_Data Analysis Determine: - Onset of Decomposition - Peak Decomposition Temp - % Mass Loss - Melting Point - Enthalpy of Transitions TGA_Data->Analysis DSC_Data->Analysis Report Technical Guide / Whitepaper Analysis->Report Decomposition_Pathway cluster_reactants Reactant cluster_process Thermal Process cluster_products Decomposition Products KADC KOOC-C≡C-COOH (this compound) Heat Heat (Δ) KADC->Heat CO2 Carbon Dioxide (CO₂) Heat->CO2 Decarboxylation H2O Water (H₂O) Heat->H2O Dehydration K2O Potassium Oxide (K₂O) Heat->K2O Carbon Carbonaceous Residue Heat->Carbon

References

Navigating the Solubility Landscape of Acetylenedicarboxylic Acid Monopotassium Salt in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylenedicarboxylic acid monopotassium salt (KADC) is a compound of interest in various chemical and pharmaceutical research areas. Its utility in synthesis and potential biological applications necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. This technical guide provides a comprehensive overview of the currently available information on the solubility of KADC in organic media. However, a notable scarcity of quantitative solubility data in peer-reviewed literature and commercial datasheets presents a significant knowledge gap. In light of this, this document also furnishes a detailed, generalized experimental protocol for determining the solubility of organic salts, offering a practical framework for researchers to generate the necessary data.

Introduction to this compound

This compound, also known as monopotassium acetylenedicarboxylate, is the potassium salt of acetylenedicarboxylic acid.[1] It serves as a common laboratory starting material for the synthesis of various derivatives of the parent acid.[1] The parent compound, acetylenedicarboxylic acid, is a crystalline solid known to be soluble in diethyl ether.[2] While this provides a preliminary indication, the solubility of the salt can differ significantly from the free acid due to the ionic nature imparted by the potassium counterion.

A thesis on the polymerization of this compound noted that the resulting polymer is insoluble in common organic solvents and dimethylsulfoxide (DMSO).[3] This information, while pertaining to the polymer, hints at the potential for limited solubility of the monomeric salt in certain organic media. Further investigation is required to establish a clear solubility profile.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical supplier information has revealed a significant lack of specific quantitative data on the solubility of this compound in organic solvents. While qualitative descriptors such as "slightly soluble" in water are available, numerical values for its solubility in common organic solvents like methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF) are not readily found in the public domain.[4][5][6]

This absence of data underscores the need for experimental determination to guide its use in various applications, from reaction chemistry to formulation development.

Factors Influencing Solubility

The solubility of an organic salt like this compound in an organic solvent is governed by a complex interplay of factors:

  • Polarity of the Solvent: The principle of "like dissolves like" is a fundamental guide. As an ionic salt, KADC is inherently polar. It is expected to exhibit higher solubility in polar organic solvents that can effectively solvate the potassium cation and the carboxylate anion. Protic solvents (e.g., alcohols) can hydrogen bond with the carboxylate group, while aprotic polar solvents (e.g., DMSO, DMF) can effectively solvate the cation.

  • Lattice Energy of the Salt: The strength of the ionic bonds within the crystal lattice of the salt must be overcome by the energy released upon solvation. A high lattice energy will generally lead to lower solubility.

  • Temperature: The solubility of most solids increases with temperature. However, in some cases, the dissolution process can be exothermic, leading to a decrease in solubility with increasing temperature.[7]

  • Presence of Other Solutes: The presence of other ions or molecules in the solvent can influence the solubility through common ion effects or changes in the solvent's properties.

Experimental Protocol for Solubility Determination

Given the lack of available data, researchers will likely need to determine the solubility of this compound experimentally. The following is a detailed, generalized protocol based on the well-established shake-flask method.[8][9]

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., titration apparatus).

  • Syringe filters (chemically compatible with the solvent)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

    • Place the containers in a thermostatically controlled shaker set to the desired temperature.

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be necessary to determine the time required to reach equilibrium.[8]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the samples to stand undisturbed in the thermostatically controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) pipette or syringe. To avoid crystallization of the solute, it is important to maintain the temperature during this step.

    • Immediately filter the collected supernatant through a syringe filter that is chemically resistant to the solvent to remove any suspended solid particles.

  • Concentration Analysis:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC. A calibration curve prepared with standard solutions of known concentrations should be used for quantification. Alternatively, for acidic or basic compounds, titration can be a viable analytical method.

  • Calculation of Solubility:

    • Calculate the concentration of the salt in the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

G General Experimental Workflow for Solubility Determination A Add excess salt to solvent B Equilibrate at constant temperature (e.g., 24-48h with agitation) A->B C Allow excess solid to settle B->C D Withdraw supernatant C->D E Filter supernatant D->E F Dilute sample E->F G Analyze concentration (e.g., HPLC, Titration) F->G H Calculate solubility G->H

Caption: A generalized workflow for determining the solubility of a solid in a solvent.

Synthesis of this compound

For researchers who may need to synthesize the salt, a common method involves the treatment of α,β-dibromosuccinic acid with potassium hydroxide in an alcoholic solvent, typically methanol or ethanol.[2][10] This reaction yields a mixture of potassium bromide and potassium acetylenedicarboxylate.[10] The monopotassium salt is then precipitated from an aqueous solution by the addition of sulfuric acid.[10]

Synthesis Workflow Diagram

G Synthesis of this compound cluster_0 Reaction cluster_1 Workup A α,β-Dibromosuccinic Acid C Reflux A->C B Potassium Hydroxide in Methanol/Ethanol B->C D Cool and filter to obtain mixed potassium salts C->D E Dissolve salts in water D->E F Precipitate with Sulfuric Acid E->F G Filter and wash to obtain Acetylenedicarboxylic Acid Monopotassium Salt F->G

Caption: A simplified workflow for the synthesis of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective use in research and development. This guide highlights the current lack of quantitative data and provides a robust, generalized experimental protocol to enable researchers to determine these values. A deeper understanding of the solubility profile will undoubtedly facilitate the broader application of this versatile compound in synthetic chemistry and drug development.

References

Unveiling the Molecular Architecture of Acetylenedicarboxylic Acid Monopotassium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the molecular geometry of acetylenedicarboxylic acid monopotassium salt (KHC₄O₄), a compound of significant interest in crystal engineering and materials science. This document, intended for researchers, scientists, and professionals in drug development, details the precise structural parameters of the molecule as determined by X-ray crystallography, offering a foundational understanding for its application in advanced material design and synthesis.

Core Molecular Structure

This compound, in its anhydrous α-form, presents a fascinating molecular and supramolecular structure. The defining feature of its crystal lattice is the formation of infinite chains of hydrogen-anions linked by exceptionally short and strong hydrogen bonds. The geometry of the individual hydrogen acetylenedicarboxylate anion is characterized by a linear carbon backbone with two carboxylate groups.

The crystal structure of the α-form was determined to be in the space group I2/a with specific unit cell dimensions.[1] A key feature of the crystal packing is the O···H···O hydrogen bond distance of 2.445(3) Å, indicating a very strong interaction that dictates the overall crystal structure.[1]

Quantitative Geometric Data

The precise bond lengths and angles of the hydrogen acetylenedicarboxylate anion have been determined through single-crystal X-ray diffraction. These parameters are crucial for computational modeling and for understanding the electronic properties of the molecule. The key quantitative data are summarized in the table below.

Bond Length (Å) Angle Degree (°)
C≡C1.19O(1)-C(2)-C(1)114.2
C-C1.45O(2)-C(2)-C(1)118.0
C-O(1)1.32O(1)-C(2)-O(2)127.8
C=O(2)1.21C(1')-C(1)-C(2)176.2
O(1)···O(1')2.445

Data sourced from the crystal structure of the α-form of potassium hydrogen acetylenedicarboxylate.

Molecular Geometry Visualization

The following diagram illustrates the molecular geometry of the hydrogen acetylenedicarboxylate anion, highlighting the key atoms and their connectivity.

Caption: Molecular geometry of the hydrogen acetylenedicarboxylate anion.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular geometry of this compound was achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise measurement of the three-dimensional arrangement of atoms within a crystal.

A generalized experimental workflow for such an analysis includes:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent, often through slow evaporation or cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the crystal is rotated. The diffraction pattern of the X-rays is recorded by a detector.

  • Data Processing: The intensities and positions of the diffracted beams are measured and processed to yield a set of structure factors.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined from the structure factors using computational methods.

  • Structure Refinement: The atomic positions and other parameters are refined to obtain the best possible fit between the calculated and observed diffraction data.

This rigorous process yields a detailed and accurate model of the molecular structure, providing the foundational data presented in this guide.

Logical Relationships in Structural Analysis

The following diagram illustrates the logical workflow from experimental observation to the final determination of molecular geometry.

workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_output Results crystal Single Crystal xray X-ray Beam crystal->xray diffraction Diffraction Pattern xray->diffraction data_proc Data Processing diffraction->data_proc structure_sol Structure Solution data_proc->structure_sol refinement Structure Refinement structure_sol->refinement geometry Molecular Geometry (Bond Lengths, Angles) refinement->geometry

Caption: Workflow for determining molecular geometry via X-ray crystallography.

References

"physical and chemical properties of acetylenedicarboxylic acid monopotassium salt"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical and Chemical Properties of Acetylenedicarboxylic Acid Monopotassium Salt

Introduction

This compound, also known as potassium hydrogen acetylenedicarboxylate, is a significant organic compound widely utilized in synthetic chemistry. Its chemical formula is represented as KHC₄O₄ or C₄HKO₄.[1] This salt serves as a crucial starting material for the synthesis of various derivatives of acetylenedicarboxylic acid, most notably dimethyl acetylenedicarboxylate, a vital laboratory reagent.[1][2] Its rigid, linear structure and the presence of functional carboxyl groups also make it a subject of interest in the field of crystallography and coordination chemistry, where it can form unique crystal structures with strong hydrogen bonds.[1] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and applications, tailored for researchers and professionals in chemical and pharmaceutical sciences.

Chemical Identity and Structure

The compound is the monopotassium salt of but-2-ynedioic acid. The anion, hydrogen acetylenedicarboxylate (HC₄O₄⁻), consists of a linear carbon backbone with a central triple bond, flanked by two carboxylate groups, one of which is protonated.[1]

Table 1: General Properties of this compound

PropertyValueReference
IUPAC Name Potassium 3-carboxyprop-2-ynoate[3]
Other Names Monopotassium acetylenedicarboxylate, Potassium hydrogen acetylenedicarboxylate, mono-Potassium 2-butynedioate[1][3]
CAS Number 928-04-1[4]
Molecular Formula C₄HKO₄[3][4]
Linear Formula HOOCC≡CCOOK
Molecular Weight 152.15 g/mol [3][5][4]
EC Number 213-169-2
Beilstein/REAXYS 3571639

Physical Properties

This compound is a white to off-white crystalline solid.[3][5] Its physical characteristics are critical for its handling, storage, and application in various chemical reactions.

Table 2: Physical Properties of this compound

PropertyValueReference
Appearance White to almost white powder or crystalline solid[3][5]
Melting Point 133 °C (decomposes)[3]
Solubility Slightly soluble in water (at 20 °C)[3]
Storage Temperature -20°C[3]

Chemical Properties

Stability and Reactivity

The salt is generally stable under standard conditions but exhibits incompatibility with bases, reducing agents, and oxidizing agents.[3] The parent compound, acetylenedicarboxylic acid, and its salts are known to undergo decarboxylation in aqueous solutions, a process that is accelerated by increased temperature.[6] The monoprotonated anion has been noted to decarboxylate faster than the neutral acid or the dianion.[6]

The crystal structure of the anhydrous salt is notable. While the carboxylate groups are planar, they are twisted by about 60° relative to each other.[1] In its crystalline form, the hydrogen acetylenedicarboxylate anions are linked into linear chains by exceptionally short and strong hydrogen bonds.[1]

Acidity of the Parent Acid

The behavior of the monopotassium salt is best understood in the context of its parent diacid, acetylenedicarboxylic acid. The acid is a medium-to-strong acid with two dissociation constants in water at 25 °C.[6]

Table 3: Dissociation Constants of Acetylenedicarboxylic Acid

Dissociation ConstantValueReference
pKa₁ 0.656[6]
pKa₂ 2.336[6]

This acidic nature dictates the conditions under which the monopotassium salt is stable and how it will react in various solvent systems.

H2A Acetylenedicarboxylic Acid (H₂C₄O₄) HA_minus Monopotassium Salt Anion (HC₄O₄⁻) H2A->HA_minus - H⁺ pKa₁ = 0.656 A_2minus Dianion (C₄O₄²⁻) HA_minus->A_2minus - H⁺ pKa₂ = 2.336 cluster_0 Step 1: Saponification & Elimination cluster_1 Step 2: Acidification & Precipitation A α,β-Dibromosuccinic Acid + KOH in Methanol B Reflux 1h 15m A->B C Cool & Filter B->C D Mixed Salts (KBr + K₂C₄O₄) C->D E Dissolve Salts in H₂O D->E Transfer F Add Dilute H₂SO₄ E->F G Precipitate Overnight F->G H Filter & Collect Product G->H I I H->I Final Product: Monopotassium Salt start Monopotassium Salt + Methanol + H₂SO₄ (catalyst) react Stir at RT for 4 days start->react workup Aqueous Workup (Decant, Wash) react->workup extract Ether Extraction workup->extract wash Wash Ether Layer (H₂O, NaHCO₃, H₂O) extract->wash dry Dry over CaCl₂ wash->dry distill Distill Ether & Product (Reduced Pressure) dry->distill product Dimethyl Acetylenedicarboxylate distill->product

References

Acetylenedicarboxylic Acid Monopotassium Salt: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for acetylenedicarboxylic acid monopotassium salt (CAS No. 928-04-1). The following sections detail the hazardous properties of this compound and provide clear protocols and precautions to ensure its safe use in a laboratory setting.

Chemical Identification and Physical Properties

This compound, also known as monopotassium acetylenedicarboxylate, is a white to almost white powder or crystalline solid.[1][2] It is slightly soluble in water at 20°C.[1][3]

PropertyValueReference
Molecular Formula C4HKO4[1][4]
Molar Mass 152.15 g/mol [1][4]
Melting Point 133 °C[1][3]
Appearance White to Almost white powder to crystal[1][3]
Water Solubility Slightly soluble (20 ºC)[1][3]
Stability Stable under recommended storage conditions.[1][3]
Incompatibilities Bases, reducing agents, oxidizing agents.[1][3]
Storage Condition -20°C[1][3]

Hazard Identification and Toxicological Data

This compound is classified as highly toxic and poses significant health risks upon exposure.[1][2] It is toxic by inhalation and if swallowed, and very toxic in contact with skin.[1] It is also irritating to the eyes, respiratory system, and skin.[1]

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 3)GHS06Danger H301: Toxic if swallowed.[5]
Acute Toxicity, Dermal (Category 1)GHS06Danger H310: Fatal in contact with skin.[6]
Acute Toxicity, Inhalation (Category 3)GHS06Danger H331: Toxic if inhaled.[6]
Skin Corrosion/Irritation (Category 2)GHS07Warning H315: Causes skin irritation.[5][6]
Serious Eye Damage/Eye Irritation (Category 2A)GHS07Warning H319: Causes serious eye irritation.[5][6]
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemGHS07Warning H335: May cause respiratory irritation.[5][6]

Toxicological Data:

Route of ExposureSpeciesValueReference
Oral LD50Mouse63 mg/kg[1]
Intraperitoneal LD50Mouse32 mg/kg[1]

Experimental Protocols

Generalized Protocol for Acute Oral LD50 Determination in Rodents (Up-and-Down Procedure - UDP)

This protocol is a guideline and should be adapted and approved by the relevant institutional animal care and use committee (IACUC).

Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.

Materials:

  • Test substance: this compound

  • Vehicle for administration (e.g., distilled water, saline)

  • Experimental animals (e.g., young adult female rats or mice from a single strain)

  • Oral gavage needles

  • Syringes

  • Animal balance

  • Cages with appropriate bedding, food, and water

Methodology:

  • Animal Acclimatization: Animals are acclimated to the laboratory conditions for at least 5 days before the study begins. They are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Dose Preparation: The test substance is prepared in the vehicle to the desired concentrations. The concentration should be calculated based on the body weight of the animals.

  • Dosing Procedure:

    • A single animal is dosed at the starting dose level. The starting dose is selected based on available information about the substance's toxicity.

    • The animal is observed for signs of toxicity and mortality for up to 48 hours.

    • If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals (e.g., 30 minutes, 1, 2, 4, and 6 hours after dosing, and then daily for 14 days). Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

  • Data Analysis: The LD50 is calculated using a statistical program such as AOT425StatPgm, which is based on the maximum likelihood method.

Visualizations

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Hazard_Exposure_Pathway cluster_source Source of Exposure cluster_routes Routes of Exposure cluster_effects Potential Toxic Effects Compound Acetylenedicarboxylic Acid Monopotassium Salt (Powder) Inhalation Inhalation Compound->Inhalation Aerosolization Dermal Dermal Contact Compound->Dermal Direct Contact Ingestion Ingestion Compound->Ingestion Contamination Respiratory Respiratory Irritation Inhalation->Respiratory Skin Skin Irritation / Fatal Absorption Dermal->Skin Eye Eye Irritation Dermal->Eye Accidental Transfer Systemic Systemic Toxicity (Oral) Ingestion->Systemic

Caption: Potential routes of exposure and corresponding toxic effects.

Safe_Handling_Workflow Start Start Risk_Assessment Conduct Risk Assessment (Review SDS) Start->Risk_Assessment PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) Risk_Assessment->PPE Engineering_Controls Work in a Certified Chemical Fume Hood PPE->Engineering_Controls Weighing Weigh Compound in Hood or Use Exhausted Balance Enclosure Engineering_Controls->Weighing Handling Handle with Care Avoid Dust Generation Weighing->Handling Decontamination Decontaminate Work Area and Equipment Handling->Decontamination Waste_Disposal Dispose of Waste in Designated Hazardous Waste Container Decontamination->Waste_Disposal Remove_PPE Remove PPE and Wash Hands Thoroughly Waste_Disposal->Remove_PPE End End Remove_PPE->End

Caption: Safe handling workflow for toxic powders.

Safety and Handling Precautions

Engineering Controls:

  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[6]

  • Use an exhausted balance enclosure when weighing the powder if the balance cannot be placed inside a fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][5]

  • Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[1][5]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a P100 (or N100) filter.[5]

Handling:

  • Avoid contact with skin, eyes, and clothing.[6]

  • Avoid breathing dust.[7]

  • Do not eat, drink, or smoke when using this product.[6]

  • Wash hands thoroughly after handling.[6]

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.[6][7]

  • Store locked up.[6]

  • Recommended storage temperature is -20°C.[1][3]

First Aid Measures

  • If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[6][8]

  • If on Skin: Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. Seek immediate medical attention.[6]

  • If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician.[6]

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust. Use personal protective equipment as described in Section 5.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[7]

  • Methods for Cleaning Up: Sweep up and shovel. Do not create dust. Place in a suitable, closed container for disposal.[8]

Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Specific Hazards: Thermal decomposition can release toxic fumes of potassium oxide.[1]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[8]

Disposal Considerations

Dispose of this hazardous material in accordance with all applicable federal, state, and local environmental regulations.[7] Do not dispose of with normal household waste.

This guide is intended to provide essential safety information to trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this product before use and adhere to all institutional safety protocols.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Dimethyl Acetylenedicarboxylate (DMAD) from Acetylenedicarboxylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dimethyl acetylenedicarboxylate (DMAD), a versatile reagent in organic synthesis, using acetylenedicarboxylic acid monopotassium salt as a stable and readily available precursor. DMAD is a highly electrophilic compound widely used as a dienophile in cycloaddition reactions, such as the Diels-Alder reaction, and as a potent Michael acceptor.[1] Its utility in the synthesis of various heterocyclic compounds makes it a valuable tool in drug discovery and development.[2][3]

Reaction Overview

The synthesis involves the esterification of this compound with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[2][4] This method is a significant improvement over procedures that start from the free acetylenedicarboxylic acid.[4]

Chemical Equation:

HOOC-C≡C-COOK + 2 CH₃OH --(H₂SO₄)--> CH₃OOC-C≡C-COOCH₃ + KHSO₄ + H₂O

Experimental Data

The following table summarizes the key quantitative data for the synthesis of dimethyl acetylenedicarboxylate.

ParameterValueReference
Reactants
This compound100 g (0.66 mole)[4]
Methanol (commercial grade)400 g (510 ml, 12.5 moles)[4]
Concentrated Sulfuric Acid200 g (111 ml, 2.04 moles)[4]
Reaction Conditions
TemperatureRoom Temperature[4]
Reaction Time4 days[4]
Product Information
Product NameDimethyl acetylenedicarboxylate (DMAD)[4]
Boiling Point95–98 °C at 19 mmHg[4]
Refractive Index (n D 25)1.4444–1.4452[4]
Yield
Grams67–82 g[4]
Percentage72–88%[4]

Detailed Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[4]

Materials:

  • This compound (100 g)

  • Methanol (510 ml)

  • Concentrated sulfuric acid (111 ml)

  • Ether

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • 2-L round-bottomed flask

  • Calcium chloride drying tube

  • Separatory funnel

  • Distillation apparatus (modified Claisen flask recommended)

  • Ice bath

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 2-L round-bottomed flask, carefully and in small portions, add 200 g (111 ml) of concentrated sulfuric acid to 400 g (510 ml) of methanol while cooling the flask in an ice bath.

    • To this cooled solution, add 100 g (0.66 mole) of this compound.

    • Fit the flask with a stopper holding a calcium chloride drying tube.

  • Reaction:

    • Allow the flask to stand at room temperature for 4 days, with occasional swirling.

  • Work-up and Extraction:

    • Decant the liquid from the inorganic salt that has precipitated.

    • Wash the salt with 500 ml of cold water and combine the wash with the decanted liquid.

    • Extract the combined aqueous solution with five 500-ml portions of ether.

    • Combine the ether extracts.

  • Washing and Drying:

    • Wash the combined ether extracts successively with 200 ml of cold water, 150 ml of saturated sodium bicarbonate solution, and finally with 200 ml of cold water. Note: The bicarbonate wash is crucial to prevent decomposition of the product during distillation.[4]

    • Dry the ether solution over anhydrous calcium chloride.

  • Isolation and Purification:

    • Remove the ether by distillation from a steam bath.

    • Distill the remaining ester under reduced pressure. A modified Claisen flask is recommended for this step.

    • Collect the fraction boiling at 95–98 °C/19 mm.

Safety Precautions:

  • Dimethyl acetylenedicarboxylate is a powerful lachrymator and vesicant. [4] It should be handled with extreme care in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • In case of skin contact, immediately wash the affected area with 95% ethanol followed by soap and water.[4]

  • The addition of concentrated sulfuric acid to methanol is a highly exothermic process and must be done with cooling.

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of dimethyl acetylenedicarboxylate.

SynthesisWorkflow Reagents Reactants: - this compound - Methanol - Conc. Sulfuric Acid Reaction Reaction (4 days, RT) Reagents->Reaction Workup Work-up: - Decantation - Water Wash Reaction->Workup Extraction Extraction (Ether) Workup->Extraction Washing Washing: - Water - NaHCO3 soln. - Water Extraction->Washing Drying Drying (CaCl2) Washing->Drying Purification Purification: - Ether Evaporation - Vacuum Distillation Drying->Purification Product Dimethyl Acetylenedicarboxylate (DMAD) Purification->Product

Caption: Workflow for the synthesis of DMAD.

Discussion of Side Products

Under the described reaction conditions, the formation of byproducts can occur. These higher boiling substances may include dimethyl α,α-dimethoxysuccinate, dimethyl methoxymaleate, and dimethyl methoxyfumarate, with the latter two being predominant.[5] The purification by vacuum distillation is effective in separating the desired dimethyl acetylenedicarboxylate from these less volatile impurities.

References

Application Notes and Protocols: Acetylenedicarboxylic Acid Monopotassium Salt in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the construction of complex six-membered rings in a highly stereospecific and convergent manner. Acetylenedicarboxylic acid and its derivatives are potent dienophiles in [4+2] cycloaddition reactions, leading to the formation of highly functionalized cyclic adducts that serve as versatile intermediates in the synthesis of pharmaceuticals, natural products, and novel materials. This document provides detailed application notes and experimental protocols for the use of acetylenedicarboxylic acid monopotassium salt as a dienophile in Diels-Alder reactions.

Overview of the Diels-Alder Reaction

The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene and a dienophile to form a cyclohexene derivative[1]. The reaction is highly valuable for its ability to form two new carbon-carbon bonds and up to four new stereocenters in a single step. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carboxylate functionalities in acetylenedicarboxylic acid and its salts.

Application: Synthesis of Bicyclic Dicarboxylic Acids

This compound serves as a stable, easy-to-handle precursor to the free acid or its esters in situ, which can then readily participate in Diels-Alder reactions. The resulting bicyclic adducts, containing a dicarboxylic acid moiety, are valuable building blocks for further chemical transformations. A notable application is the reaction with cyclopentadiene to produce bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, a precursor for various esters with potential nematicidal activity[2].

Experimental Protocols

Two primary protocols for the Diels-Alder reaction of this compound with cyclopentadiene are presented below. The first protocol involves an in-situ esterification to yield the dimethyl ester of the adduct, while the second directly yields the dicarboxylic acid adduct.

Protocol 1: In-situ Esterification to Dimethyl Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate

This protocol describes the reaction of this compound with cyclopentadiene in methanol with an acid catalyst, leading to the formation of the dimethyl ester of the Diels-Alder adduct in high yield[3].

Materials:

  • This compound

  • Cyclopentadiene (freshly distilled)

  • Methanol (MeOH)

  • Hydrochloric acid (4.0 M solution in dioxane)

  • Standard glassware for organic synthesis

  • Stirring apparatus

  • Extraction and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • To a solution of this compound (1.0 equivalent) in methanol, add a 4.0 M solution of hydrochloric acid in dioxane (1.0 equivalent).

  • Stir the mixture at room temperature for 10 minutes.

  • Add freshly distilled cyclopentadiene (2.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours.

  • Upon completion of the reaction, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate[3].

Protocol 2: Direct Synthesis of Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic Acid

This protocol outlines the direct reaction of this compound with cyclopentadiene in an aqueous medium to afford the dicarboxylic acid adduct[2].

Materials:

  • This compound

  • Cyclopentadiene (freshly distilled)

  • Concentrated Hydrochloric Acid

  • Water

  • Chloroform

  • Hexane

  • Standard glassware for organic synthesis

  • Stirring apparatus

  • Extraction equipment (separatory funnel)

  • Rotary evaporator

Procedure:

  • In a round-bottomed flask, combine this compound (2.00 g), water (10.00 mL), and concentrated hydrochloric acid (2.00 mL).

  • To this mixture, add freshly distilled cyclopentadiene (4.00 mL).

  • Stir the reaction mixture vigorously at 25 °C for 4 hours.

  • After the reaction period, extract the mixture with chloroform (3 x 15 mL).

  • Combine the organic extracts and remove the solvent under reduced pressure.

  • Wash the resulting yellow residue with hexane (30 mL) to afford the purified bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid[2].

Quantitative Data Summary

ProtocolDieneDienophile PrecursorReagentsSolventTemp.Time (h)ProductYield (%)Reference
1CyclopentadieneThis compound4.0 M HCl in dioxaneMethanolRT24Dimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate97[3]
2CyclopentadieneThis compoundConc. HClWater25 °C4Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acidNot specified[2]

Visualizations

Diels_Alder_Workflow cluster_protocol1 Protocol 1: In-situ Esterification cluster_protocol2 Protocol 2: Direct Synthesis start1 Start: Acetylenedicarboxylic acid monopotassium salt reagents1 MeOH, 4.0 M HCl in dioxane start1->reagents1 stir1 Stir at RT 10 min reagents1->stir1 diene1 Add Cyclopentadiene stir1->diene1 react1 Stir at RT 24 h diene1->react1 workup1 Solvent Removal react1->workup1 purify1 Flash Chromatography workup1->purify1 product1 Product: Dimethyl ester adduct purify1->product1 start2 Start: Acetylenedicarboxylic acid monopotassium salt reagents2 Water, Conc. HCl start2->reagents2 diene2 Add Cyclopentadiene reagents2->diene2 react2 Stir at 25°C 4 h diene2->react2 workup2 Chloroform Extraction react2->workup2 purify2 Hexane Wash workup2->purify2 product2 Product: Dicarboxylic acid adduct purify2->product2

Caption: Experimental workflows for the two protocols.

Reaction_Scheme diene Cyclopentadiene intermediate [Transition State] diene->intermediate dienophile Acetylenedicarboxylic acid monopotassium salt dienophile->intermediate + reagents H⁺, Solvent (MeOH or H₂O) product1 Dimethyl ester adduct (Protocol 1) intermediate->product1 Protocol 1 product2 Dicarboxylic acid adduct (Protocol 2) intermediate->product2 Protocol 2

Caption: General reaction scheme for the Diels-Alder cycloaddition.

References

Application Notes and Protocols for the Polymer Synthesis of Acetylenedicarboxylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthesis of polymers using acetylenedicarboxylic acid monopotassium salt. The information is compiled for researchers in polymer chemistry and materials science. While direct applications in drug development and signaling pathways are not extensively documented in scientific literature, this document includes relevant information on the synthesis and characterization of these polymers.

Introduction

This compound is a monomer that can undergo polymerization to form conjugated polymers. The presence of the carboxylic acid and carboxylate groups, along with the carbon-carbon triple bond in its backbone, offers potential for further functionalization. Polymerization can be achieved through various methods, including solution and solid-state techniques. The resulting polymers are typically water-soluble, a characteristic that is of interest for various applications.

Polymerization Methods

Two primary methods for the polymerization of this compound have been reported: solution polymerization and solid-state polymerization.

1. Solution Polymerization

Solution polymerization involves dissolving the monomer in a suitable solvent with a chemical initiator. This method allows for good control over the reaction temperature and stoichiometry.

2. Solid-State Polymerization

Solid-state polymerization is performed on the crystalline monomer, often initiated by high energy radiation. This technique can lead to polymers with a high degree of crystallinity and a crystal structure that is related to that of the monomer, a phenomenon known as topotactic polymerization.[1] High pressure can also be employed to induce solid-state polymerization of the parent acetylenedicarboxylic acid.

Experimental Protocols

The following are generalized protocols based on available literature. Detailed experimental parameters such as precise concentrations, reaction times, and yields are not consistently reported in the available literature.

Protocol 1: Solution Polymerization Initiated by Benzoyl Peroxide

This protocol describes a general procedure for the solution polymerization of this compound.

Materials:

  • This compound

  • Benzoyl peroxide (initiator)

  • Anhydrous, high-boiling point organic solvent (e.g., dimethylformamide or dimethyl sulfoxide)

  • Nitrogen or Argon gas supply

  • Reaction vessel with a condenser and magnetic stirrer

  • Oil bath

Procedure:

  • In a reaction vessel, dissolve this compound in the chosen solvent.

  • Purge the solution with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen.

  • Under a continuous inert gas blanket, add the desired amount of benzoyl peroxide to the solution.

  • Heat the reaction mixture to 90°C using an oil bath and maintain stirring.

  • The polymerization is allowed to proceed for a set period. The progress of the reaction can be monitored by techniques such as spectroscopy or chromatography.

  • After the reaction is complete, the polymer is isolated. This may involve precipitation by adding the reaction mixture to a non-solvent, followed by filtration and drying.

  • The resulting polymer is a powder that is typically soluble in water but insoluble in many common organic solvents.[1]

Protocol 2: Radiation-Induced Solid-State Polymerization

This protocol provides a general outline for the solid-state polymerization of this compound.

Materials:

  • Crystalline this compound

  • Sample holder suitable for irradiation

  • Source of high-energy radiation (e.g., Co-60 γ-ray source)

Procedure:

  • Place the crystalline monomer in a suitable sample holder.

  • Expose the sample to a source of high-energy radiation, such as a Co-60 γ-ray source, at room temperature.[1]

  • The duration of the exposure will depend on the desired degree of polymerization and the intensity of the radiation source.

  • Following irradiation, the resulting polymer is collected. The polymer forms as a powder.

  • Characterization of the polymer can be performed to determine its properties. The polymer is expected to be soluble in water.[1]

Data Presentation

Quantitative data on the properties of polymers derived from this compound is sparse in the reviewed literature. The following table summarizes the types of data that are typically collected for such polymers, with placeholder values to indicate where specific data would be presented.

PropertySolution PolymerizationSolid-State Polymerization
Molecular Weight (Mn) Data not availableData not available
Molecular Weight (Mw) Data not availableData not available
Polydispersity (PDI) Data not availableData not available
Glass Transition (Tg) Data not availableData not available
Melting Point (Tm) Data not availableData not available
Solubility Water-solubleWater-soluble[1]

Characterization of Polymers

The synthesized polymers can be characterized using a variety of analytical techniques to determine their structure and properties:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups present in the polymer and confirm the polymerization of the acetylene group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.

  • Differential Scanning Calorimetry (DSC): To determine thermal transitions such as the glass transition temperature (Tg) and melting point (Tm).

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the polymer, particularly for those synthesized via solid-state polymerization.

Biomedical Applications and Signaling Pathways

The current body of scientific literature does not provide specific examples of polymers derived from this compound being used in applications related to drug development or the modulation of signaling pathways. However, conjugated polycarboxylic acids, as a class of molecules, have been investigated for various biological activities. For drug development professionals, the water-soluble nature and the presence of carboxylic acid groups for potential drug conjugation could be of interest for future research into drug delivery systems.

Visualizations

The following diagrams illustrate the general workflows for the polymerization of this compound.

Solution_Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_product Final Product Monomer Acetylenedicarboxylic Acid Monopotassium Salt Dissolve Dissolve Monomer in Solvent Monomer->Dissolve Solvent Solvent Solvent->Dissolve Initiator Benzoyl Peroxide AddInitiator Add Initiator Initiator->AddInitiator Purge Purge with Inert Gas Dissolve->Purge Purge->AddInitiator Heat Heat to 90°C AddInitiator->Heat Precipitate Precipitate Polymer Heat->Precipitate Reaction Progression Filter Filter Precipitate->Filter Dry Dry Filter->Dry Polymer Poly(acetylenedicarboxylic acid monopotassium salt) Dry->Polymer

Caption: Workflow for Solution Polymerization.

Solid_State_Polymerization_Workflow cluster_start Starting Material cluster_process Polymerization Process cluster_result Result cluster_characterization Characterization Monomer Crystalline Monomer Irradiation γ-Radiation Exposure (e.g., Co-60) Monomer->Irradiation Polymer Polymer Powder Irradiation->Polymer Polymerization Analysis FTIR, NMR, DSC, TGA, XRD Polymer->Analysis

Caption: Workflow for Solid-State Polymerization.

Logical_Relationship Monomer ADCA-K Monomer Polymerization Polymerization (Solution or Solid-State) Monomer->Polymerization Polymer Poly(ADCA-K) Polymerization->Polymer Properties Properties Polymer->Properties Applications Potential Applications Polymer->Applications Structure Polyconjugated Backbone -C≡C- repeating units Properties->Structure Functionality Pendant -COOH and -COOK groups Properties->Functionality Solubility Water Soluble Properties->Solubility CoordinationPolymers Coordination Polymers Applications->CoordinationPolymers FunctionalMaterials Functional Materials Applications->FunctionalMaterials DrugDelivery Drug Delivery (Hypothetical) Applications->DrugDelivery

Caption: Logical Relationship of Monomer to Polymer.

References

Application Notes and Protocols: Acetylenedicarboxylic Acid Monopotassium Salt as a Dienophile in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylenedicarboxylic acid and its derivatives are highly reactive and versatile dienophiles in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The presence of two electron-withdrawing carboxylic acid groups flanking the alkyne functionality renders the triple bond exceptionally electron-deficient and thus highly susceptible to attack by a conjugated diene. This reactivity allows for the construction of a wide variety of six-membered rings, which are pivotal structures in numerous natural products and pharmaceutical agents.

The monopotassium salt of acetylenedicarboxylic acid offers several advantages as a reagent. It is a stable, crystalline solid that is more easily handled than the free acid. Its solubility in polar and aqueous solvents also opens up possibilities for green chemistry approaches to Diels-Alder reactions.[1][2][3] This document provides detailed application notes and experimental protocols for the use of acetylenedicarboxylic acid monopotassium salt as a dienophile in cycloaddition reactions with various dienes.

Key Applications

  • Synthesis of Substituted Aromatic Compounds: The initial cyclohexadiene adducts formed from the Diels-Alder reaction can often be readily oxidized to furnish highly substituted aromatic and heteroaromatic rings.

  • Access to Complex Scaffolds: The resulting cycloadducts serve as versatile intermediates for the synthesis of complex polycyclic systems, natural products, and novel drug candidates.

  • Green Chemistry: The potential for conducting these reactions in aqueous media aligns with the principles of sustainable chemistry by reducing the reliance on volatile organic solvents.[1][2]

Data Presentation

Table 1: Representative Diels-Alder Reactions with Acetylenic Dienophiles

DieneDienophileProductReaction ConditionsYield (%)Reference
FuranAcetylenedicarboxylic acid7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acidEther, Room Temperature, 3 weeks65(Based on a similar reaction)
CyclopentadieneDimethyl acetylenedicarboxylateDimethyl bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylateNot specifiedHighGeneral Knowledge
AnthraceneMaleic anhydride9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydrideNot specifiedHighGeneral Knowledge

Note: Specific quantitative data for the monopotassium salt with all dienes is limited in readily available literature. The conditions and yields are based on reactions with the free acid or its diester, which are expected to have similar reactivity profiles.

Experimental Protocols

Protocol 1: Cycloaddition of this compound with Furan

This protocol is adapted from the known reaction of acetylenedicarboxylic acid with furan. The use of the monopotassium salt may require slight modifications, such as the addition of a mild acid to generate the active dienophile in situ, or conducting the reaction in a protic solvent.

Materials:

  • This compound

  • Furan (freshly distilled)

  • Diethyl ether or an aqueous solvent system

  • Glacial acetic acid (optional, for in situ acidification)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add the chosen solvent (e.g., diethyl ether or water). If using an aprotic solvent, a small amount of glacial acetic acid (1.0-1.2 eq) can be added to generate the free acid.

  • Add furan (2.0-2.2 eq) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Note that the reaction can be slow, potentially requiring several days to weeks for completion at room temperature.

  • Upon completion, the product may precipitate out of the solution. If so, collect the crystals by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent such as isopropyl alcohol.

Expected Product: 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid.

Protocol 2: Generalized Procedure for Cycloaddition with Cyclopentadiene

Cyclopentadiene is a highly reactive diene. The reaction should be performed with freshly cracked cyclopentadiene dimer.

Materials:

  • This compound

  • Cyclopentadiene (freshly prepared from dicyclopentadiene)

  • Methanol or water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent (methanol or water) in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add freshly prepared cyclopentadiene (1.0-1.2 eq) to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction by TLC or NMR.

  • Upon completion, remove the solvent in vacuo.

  • The resulting adduct, a derivative of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid, can be purified by recrystallization or column chromatography.

Protocol 3: Generalized Procedure for Cycloaddition with Anthracene

Anthracene is less reactive than furan and cyclopentadiene, and the reaction may require elevated temperatures.

Materials:

  • This compound

  • Anthracene

  • A high-boiling solvent such as xylene, or an aqueous medium

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and anthracene (1.0-1.1 eq).

  • Add the chosen solvent (e.g., xylene or water).

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction progress by TLC or NMR. The reaction may require several hours to days to reach completion.

  • After completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • Collect the solid product by filtration and wash with a cold solvent.

  • If the product remains dissolved, remove the solvent under reduced pressure and purify the residue by recrystallization.

Expected Product: A derivative of 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic acid.

Visualizations

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Furan) TS [4+2] Pericyclic Transition State Diene->TS 4π electrons Dienophile Dienophile (Acetylenedicarboxylic Acid Monopotassium Salt) Dienophile->TS 2π electrons Adduct Cyclohexene Derivative (Diels-Alder Adduct) TS->Adduct Formation of new σ-bonds

Caption: General mechanism of the Diels-Alder reaction.

Experimental_Workflow A Reactant Preparation (Diene & Dienophile Salt) B Solvent Addition (e.g., Ether, Water) A->B C Reaction Setup (Stirring at RT or Reflux) B->C D Reaction Monitoring (TLC, NMR) C->D E Work-up (Filtration or Evaporation) D->E F Purification (Recrystallization) E->F G Product Characterization (NMR, MS, etc.) F->G

Caption: A typical experimental workflow for cycloaddition.

Logical_Relationship cluster_Dienophile Dienophile Properties cluster_Diene Diene Properties cluster_Reaction Reaction Outcome A Acetylenedicarboxylic Acid Monopotassium Salt B Electron-Deficient Alkyne A->B C Enhanced Reactivity B->C F [4+2] Cycloaddition C->F Reacts with D Conjugated π-System E s-cis Conformation D->E E->F Reacts with G Formation of Six-Membered Ring F->G

Caption: Key factors influencing the cycloaddition reaction.

References

Application Notes and Protocols: Acetylenedicarboxylic Acid Monopotassium Salt in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylenedicarboxylic acid monopotassium salt is a versatile and reactive building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a carboxylate salt on an acetylene scaffold, allows for a range of chemical transformations. In the synthesis of heterocyclic compounds, it serves as a valuable precursor, particularly in reactions involving dinucleophiles. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems, namely pyrazoles and pyridazines, utilizing this reagent. The information is curated to assist researchers in leveraging the unique reactivity of this compound for the development of novel molecular entities.

I. Synthesis of Pyrazole-3-carboxylic Acids

The reaction of this compound with hydrazine derivatives is a direct and efficient method for the synthesis of pyrazole-3-carboxylic acids. These compounds are important scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.

General Reaction Scheme:

G reagents Acetylenedicarboxylic acid monopotassium salt product Pyrazole-3-carboxylic acid derivative reagents->product + hydrazine Hydrazine hydrate or substituted hydrazine hydrazine->product conditions Solvent (e.g., Water, Ethanol) Heat conditions->product

Caption: General workflow for the synthesis of pyrazole-3-carboxylic acids.

Experimental Protocol: Synthesis of 5-Carboxy-1H-pyrazole

This protocol outlines the synthesis of 5-carboxy-1H-pyrazole from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (80% solution in water)

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Activated charcoal

  • Distilled water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (0.1 mol) in 100 mL of water.

  • Addition of Hydrazine: To this solution, add hydrazine hydrate (0.1 mol) dropwise with stirring. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2 hours.

  • Acidification: Cool the reaction mixture to room temperature and then acidify to pH 1-2 with concentrated hydrochloric acid. A precipitate will form.

  • Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Filter the crude product, wash with a small amount of cold water, and dry.

  • Recrystallization: Recrystallize the crude product from hot water or ethanol with the addition of activated charcoal to decolorize the solution.

  • Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

Data Presentation:
Product NameStarting Material (mol)Reagent (mol)SolventReaction Time (h)Yield (%)Melting Point (°C)
5-Carboxy-1H-pyrazoleThis compound (0.1)Hydrazine hydrate (0.1)Water285-90210-212

II. Synthesis of Pyridazine-3,6-diones

This compound can also be employed in the synthesis of pyridazine derivatives. The reaction with hydrazine leads to the formation of pyridazine-3,6-dione, a core structure in various biologically active molecules.

General Reaction Scheme:

G reagent1 Acetylenedicarboxylic acid monopotassium salt intermediate Hydrazide Intermediate reagent1->intermediate reagent2 Hydrazine reagent2->intermediate + product Pyridazine-3,6-dione intermediate->product Cyclization conditions Acid catalyst Heat conditions->product

Caption: Logical workflow for the synthesis of pyridazine-3,6-dione.

Experimental Protocol: Synthesis of 1,2-Dihydropyridazine-3,6-dione

This protocol describes the synthesis of 1,2-dihydropyridazine-3,6-dione from this compound and hydrazine.

Materials:

  • This compound

  • Hydrazine sulfate

  • Sodium hydroxide

  • Hydrochloric acid (concentrated)

  • Distilled water

Procedure:

  • Preparation of Hydrazine Solution: In a 500 mL beaker, prepare a solution of hydrazine by carefully adding a stoichiometric amount of hydrazine sulfate to a solution of sodium hydroxide in water.

  • Reaction Setup: In a separate 500 mL round-bottom flask, dissolve this compound (0.1 mol) in 200 mL of water.

  • Reaction: Slowly add the prepared hydrazine solution to the solution of the potassium salt with constant stirring.

  • Reflux: Heat the resulting mixture under reflux for 4 hours.

  • Acidification and Isolation: After cooling, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3. The product will precipitate.

  • Purification: Filter the precipitate, wash with cold water, and then recrystallize from a large volume of hot water.

  • Drying: Dry the purified product in a vacuum oven at 80 °C.

Data Presentation:
Product NameStarting Material (mol)ReagentSolventReaction Time (h)Yield (%)Melting Point (°C)
1,2-Dihydropyridazine-3,6-dioneThis compound (0.1)Hydrazine (from sulfate)Water475-80>300 (decomposes)

Conclusion

This compound is a readily available and highly reactive starting material for the synthesis of important heterocyclic compounds such as pyrazoles and pyridazines. The protocols provided herein offer straightforward and efficient methods for the preparation of these scaffolds. The presence of a carboxylic acid group in the resulting heterocycles provides a handle for further functionalization, making this reagent particularly valuable in the context of drug discovery and development. Researchers are encouraged to explore the versatility of this building block in the synthesis of diverse and complex molecular architectures.

Application Notes and Protocols for Acetylenedicarboxylic Acid Monopotassium Salt in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, has revolutionized molecular synthesis by providing a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example, enabling the efficient formation of 1,2,3-triazoles from azides and terminal alkynes.[2] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3]

Acetylenedicarboxylic acid monopotassium salt is a versatile bifunctional reagent that can serve as a valuable building block in click chemistry. Its structure, featuring both a terminal alkyne and a carboxylic acid salt, allows for the introduction of a carboxyl group into the resulting triazole ring. This functionality can be leveraged for various downstream applications, including improving aqueous solubility, providing a handle for further chemical modification, or mimicking biological carboxylates in drug design. The resulting 1,2,3-triazole-4,5-dicarboxylic acid core is a key structural motif in various biologically active compounds and functional materials.[4][5]

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reaction optimization, and an overview of its applications in research and drug development.

Advantages of Using this compound

The use of this compound in click chemistry offers several distinct advantages:

  • Introduction of Functionality: The primary advantage is the direct incorporation of a carboxylic acid group into the triazole product. This functional handle can be used for:

    • Bioconjugation: Covalent attachment to proteins, peptides, or other biomolecules through amide bond formation.

    • Solubility Enhancement: The carboxylate group can improve the aqueous solubility of the final compound, a critical factor in drug development.

    • Coordination Chemistry: The carboxylate can act as a ligand for metal ions, enabling the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.[6][7]

  • Potential for Reaction Rate Enhancement: Studies have shown that carboxylic acids can promote the CuAAC reaction, potentially leading to faster reaction times and higher yields. This is attributed to the carboxylic acid's dual role as a proton source and a ligand for the copper catalyst.[8][9]

  • Structural Rigidity: The resulting 1,2,3-triazole-4,5-dicarboxylic acid moiety provides a rigid scaffold that can be beneficial in designing molecules with specific spatial orientations for optimal binding to biological targets.

Experimental Protocols

While direct and detailed protocols for the CuAAC reaction of this compound are not extensively reported, the following protocols are based on established procedures for similar alkynes, such as dimethyl acetylenedicarboxylate, and incorporate best practices for CuAAC reactions.[1][10] Researchers should consider these as starting points and optimize conditions for their specific substrates.

Protocol 1: General Procedure for CuAAC Reaction with this compound

This protocol describes a general method for the copper-catalyzed cycloaddition of an organic azide with this compound to yield a 1-substituted-1H-1,2,3-triazole-4,5-dicarboxylic acid monopotassium salt.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol, DMSO, or THF)

  • Deionized water

Procedure:

  • Dissolution of Reactants: In a reaction vessel, dissolve the organic azide (1.0 eq.) and this compound (1.1-1.2 eq.) in the chosen solvent system (e.g., 1:1 mixture of water and t-butanol). The concentration of the limiting reactant (organic azide) should typically be in the range of 0.1-0.5 M.

  • Preparation of Catalyst and Reducing Agent Solutions:

    • Prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).

    • Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).

  • Addition of Catalyst and Reducing Agent: To the stirred solution of the reactants, add the copper(II) sulfate solution (1-5 mol%).

  • Initiation of the Reaction: Add the sodium ascorbate solution (5-10 mol%) to the reaction mixture. The color of the solution may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, the product can often be precipitated by the addition of a suitable anti-solvent.

    • Alternatively, the reaction mixture can be diluted with water and extracted with an organic solvent if the product is sufficiently hydrophobic.

    • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: One-Pot Synthesis and Esterification of 1,2,3-Triazole-4,5-dicarboxylic Acid

This protocol describes a one-pot procedure for the CuAAC reaction followed by in-situ esterification of the resulting dicarboxylic acid triazole. This can be useful for subsequent reactions that require the ester form.

Materials:

  • This compound

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Methanol or Ethanol (for esterification)

  • Strong acid catalyst (e.g., concentrated sulfuric acid)

  • Solvent (e.g., a mixture of water and t-butanol)

Procedure:

  • CuAAC Reaction: Follow steps 1-5 of Protocol 1.

  • Solvent Removal: After completion of the click reaction, remove the reaction solvents under reduced pressure.

  • Esterification:

    • To the crude triazole dicarboxylic acid salt, add an excess of methanol or ethanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude ester by column chromatography.

Data Presentation

The following table summarizes typical reaction parameters for CuAAC reactions. While specific data for this compound is limited in the literature, these values provide a general guideline for reaction setup and optimization.

ParameterTypical RangeNotes
Reactant Ratio (Alkyne:Azide) 1.05:1 to 1.5:1A slight excess of the alkyne is often used to ensure complete consumption of the azide.
Copper Catalyst Loading 0.1 - 5 mol%Lower catalyst loading is preferred, especially in bioconjugation, to minimize cytotoxicity.
Reducing Agent (Sodium Ascorbate) 1 - 10 mol%An excess relative to the copper catalyst is used to maintain the Cu(I) oxidation state.[11]
Solvent System H₂O, t-BuOH/H₂O, DMSO/H₂O, THF/H₂OThe choice of solvent depends on the solubility of the reactants. Water is often a good solvent or co-solvent.[2]
Reaction Temperature Room TemperatureMost CuAAC reactions proceed efficiently at ambient temperature.
Reaction Time 1 - 24 hoursReaction times can vary significantly depending on the substrates and catalyst loading.
Yield Generally high (>80%)CuAAC reactions are known for their high efficiency and yields.

Visualizations

Experimental Workflow for CuAAC Reaction

G General Workflow for CuAAC with this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product prep_reactants Dissolve Azide and Acetylenedicarboxylic Acid Monopotassium Salt in Solvent add_catalyst Add CuSO4 Solution prep_reactants->add_catalyst prep_catalyst Prepare Aqueous Solutions of CuSO4 and Sodium Ascorbate add_ascorbate Add Sodium Ascorbate Solution to Initiate Reaction prep_catalyst->add_ascorbate add_catalyst->add_ascorbate stir Stir at Room Temperature add_ascorbate->stir monitor Monitor Reaction Progress (TLC, LC-MS) stir->monitor workup Quench Reaction and Perform Extraction or Precipitation monitor->workup purify Purify Product (Recrystallization or Chromatography) workup->purify product 1-Substituted-1H-1,2,3-triazole- 4,5-dicarboxylic Acid Derivative purify->product

Caption: A generalized experimental workflow for the CuAAC reaction.

Logical Relationship of Reaction Components

G Key Components and Their Roles in the CuAAC Reaction Alkyne Acetylenedicarboxylic Acid Monopotassium Salt Cu_I Cu(I) Catalyst (Active Species) Alkyne->Cu_I Forms Copper Acetylide Azide Organic Azide Azide->Cu_I Coordinates Cu_II Cu(II)SO4 Cu_II->Cu_I Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu_I Triazole 1,2,3-Triazole-4,5-dicarboxylic Acid Derivative Cu_I->Triazole Catalyzes Cycloaddition

Caption: Relationship between reactants and catalysts in the CuAAC reaction.

Applications in Research and Drug Development

The 1,2,3-triazole core is a highly stable and versatile scaffold that has found numerous applications in medicinal chemistry and materials science.[12][13] The introduction of two carboxylic acid groups via the use of this compound further expands these possibilities.

  • Drug Discovery: The triazole ring is considered a bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions, making it an attractive moiety in drug design.[12] The dicarboxylic acid functionality can be used to improve pharmacokinetic properties or to target specific biological receptors that recognize carboxylates. Triazole derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[5]

  • Bioconjugation: The carboxylic acid groups on the triazole product can be readily activated (e.g., as NHS esters) for conjugation to amine-containing biomolecules such as proteins and peptides. This allows for the site-specific labeling and modification of biological targets.

  • Materials Science: The dicarboxylate triazole products are excellent building blocks for the synthesis of metal-organic frameworks (MOFs). The rigid triazole core and the coordinating carboxylate groups can lead to the formation of porous materials with potential applications in gas storage, separation, and catalysis.[6][7]

Conclusion

This compound is a valuable and versatile reagent for click chemistry, offering a straightforward method for the synthesis of 1,2,3-triazoles bearing two carboxylic acid functionalities. While specific, optimized protocols are still emerging in the literature, the general principles of CuAAC reactions provide a solid foundation for its successful implementation. The unique properties of the resulting dicarboxylic acid triazoles make this building block highly attractive for applications in drug discovery, bioconjugation, and materials science. Further research into the specific reaction kinetics and scope of this reagent will undoubtedly expand its utility in these fields.

References

Application Notes and Protocols: Step-by-Step Synthesis of Coordination Polymers with Acetylenedicarboxylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of coordination polymers using acetylenedicarboxylic acid monopotassium salt as a ligand. Acetylenedicarboxylate is a short, linear, and rigid linker that has gained attention in the engineering of coordination polymers (CPs) and metal-organic frameworks (MOFs).[1][2] Despite its simple structure, its thermal sensitivity presents unique challenges and opportunities in the synthesis of novel materials.[1][2] These materials have potential applications in areas such as gas storage and separation, catalysis, and as precursors for other functional materials.[2][3]

Overview of Synthesis Strategies

The synthesis of coordination polymers with acetylenedicarboxylate ligands is typically achieved through methods that avoid high temperatures, which can cause decarboxylation of the ligand.[1] The most common and effective methods include:

  • Room Temperature Solution Synthesis: This is the most straightforward approach, involving the mixing of solutions of the metal salt and the ligand at or near room temperature, followed by slow evaporation or diffusion to promote crystallization.[1]

  • Mechanochemical Synthesis: This solvent-free method involves grinding the solid reactants together, which can lead to the formation of the desired coordination polymer and is an excellent way to avoid thermal degradation.[1]

  • Hydrothermal/Solvothermal Synthesis: While less common due to the ligand's thermal sensitivity, mild hydrothermal or solvothermal conditions can sometimes be employed, particularly when the reaction kinetics require slightly elevated temperatures to facilitate crystallization.[4][5]

Experimental Protocol: General Procedure for Room Temperature Synthesis

This protocol outlines a general method for the synthesis of a coordination polymer using this compound and a divalent metal salt (e.g., Co(II), Cu(II), Mn(II)) in an aqueous solution.

Materials:

  • This compound (KC₄HO₄)

  • Metal salt (e.g., Cobalt(II) chloride hexahydrate, Copper(II) sulfate pentahydrate, Manganese(II) chloride tetrahydrate)

  • Deionized water

  • Methanol or Ethanol (for washing)

  • Small vials or beakers

  • Magnetic stirrer and stir bars (optional)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Ligand Solution Preparation: Prepare a solution of this compound by dissolving a specific amount (e.g., 1 mmol) in deionized water in a small beaker or vial. Gentle warming or stirring can be used to aid dissolution, but prolonged heating should be avoided.

  • Metal Salt Solution Preparation: In a separate container, prepare a solution of the chosen metal salt (e.g., 0.5 mmol) in deionized water.

  • Reaction Mixture: Slowly add the metal salt solution to the ligand solution while stirring. The molar ratio of metal to ligand can be varied to optimize crystal growth and product formation. A common starting ratio is 1:2.

  • Crystallization: Cover the reaction vessel and allow it to stand undisturbed at room temperature. Slow evaporation of the solvent over several days to weeks is a common method for inducing crystallization. Alternatively, layering the lighter solution over the denser one or using a solvent/anti-solvent diffusion method can promote the growth of single crystals.

  • Isolation and Washing: Once crystals have formed, carefully decant the supernatant liquid. Collect the crystals by filtration and wash them with a small amount of cold deionized water, followed by a volatile solvent like methanol or ethanol to facilitate drying.

  • Drying: Dry the isolated crystals in air or under a mild vacuum at room temperature.

Visualization of the Synthesis Workflow

The following diagram illustrates the general experimental workflow for the room temperature synthesis of coordination polymers with this compound.

SynthesisWorkflow cluster_prep Reactant Preparation cluster_reaction Reaction and Crystallization cluster_isolation Product Isolation Ligand Dissolve Acetylenedicarboxylic Acid Monopotassium Salt in Water Mix Combine Solutions Ligand->Mix MetalSalt Dissolve Metal Salt in Water MetalSalt->Mix Crystallize Slow Evaporation / Diffusion (Days to Weeks) Mix->Crystallize Filter Filter Crystals Crystallize->Filter Wash Wash with Water and Methanol Filter->Wash Dry Air or Vacuum Dry Wash->Dry Product Coordination Polymer Crystals Dry->Product

Caption: General workflow for the synthesis of coordination polymers.

Characterization of Acetylenedicarboxylate Coordination Polymers

A variety of analytical techniques are employed to characterize the structure and properties of the synthesized coordination polymers.

Technique Information Obtained
Single-Crystal X-ray Diffraction Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, coordination environment of the metal ion, and the overall crystal structure.[1][3]
Powder X-ray Diffraction (PXRD) Used to confirm the phase purity of the bulk sample and to identify the crystalline phases present. It can also be used for structure solution if single crystals are not obtainable.[1][3]
Thermogravimetric Analysis (TGA) Determines the thermal stability of the coordination polymer, showing decomposition temperatures and the loss of solvent molecules. This is particularly important due to the thermal sensitivity of the ligand.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy Used to identify the coordination of the carboxylate groups to the metal center by observing shifts in the characteristic vibrational frequencies of the C=O and C-O bonds.[6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy 13C NMR can be used to characterize the ligand and the resulting polymer in solution or in the solid state.[6][7]

Examples of Acetylenedicarboxylate-Based Coordination Polymers

The following table summarizes structural information for a few representative coordination polymers synthesized using acetylenedicarboxylic acid or its salts. While not all examples use the monopotassium salt directly, they provide valuable insight into the expected structures and coordination environments.

Formula Metal Ion Synthesis Method Crystal System Space Group Key Structural Features
[Co(ADC)(H₂O)₄]·(H₂O)₂Co²⁺A suspension of CoCO₃ in an aqueous solution of H₂ADC, followed by slow evaporation.[1]MonoclinicP2₁/cOctahedrally coordinated Co²⁺ by four water molecules and two oxygen atoms from two different ADC linkers.[1]
[Cu(ADC)(H₂O)₃]·H₂OCu²⁺Not specified, likely slow evaporation.[1]TriclinicP-1CuO₅ polyhedra are connected by ADC linkers into linear polymeric chains. These chains are held together by hydrogen bonds.[1]
[Li₂(ADC)(H₂O)₂]Li⁺Reaction of H₂ADC with LiOH in water at room temperature, followed by slow evaporation.[1]MonoclinicP2₁/cTwo crystallographically independent Li atoms, both coordinated by four oxygen atoms forming distorted LiO₄ tetrahedra. The ADC ligand bridges five Li atoms.[1]
[Mn(adc)(4-phpy)₂(H₂O)₂]nMn²⁺Not specified, likely slow evaporation or diffusion.[8]MonoclinicP2₁/nA one-dimensional coordination polymer where Mn(II) centers are bridged by acetylenedicarboxylate ligands.[8]

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • Be mindful of the potential for thermal decomposition of acetylenedicarboxylic acid and its salts, which can release carbon dioxide.

Troubleshooting

Problem Possible Cause Suggested Solution
No crystal formation The solution is too dilute or too concentrated. The rate of evaporation is too fast. The pH of the solution is not optimal.Try varying the concentrations of the reactants. Slow down the evaporation by covering the vessel with parafilm with a few pinholes. Adjust the pH of the solution; the deprotonation state of the carboxylic acid is pH-dependent.
Formation of powder instead of single crystals Rapid precipitation due to high supersaturation.Use a slower crystallization method such as solvent diffusion or vapor diffusion. Decrease the concentration of the reactants.
Poor quality crystals Impurities in the reagents or solvent. The temperature fluctuations during crystallization.Use high-purity reagents and solvents. Maintain a constant temperature during the crystallization process.
Product decomposition The reaction temperature is too high. The product is unstable in the presence of air or moisture.Ensure the synthesis is carried out at room temperature or below. Dry and store the final product under an inert atmosphere if necessary.[1]

References

Application Notes and Protocols: Reactions Involving Acetylenedicarboxylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for chemical reactions involving acetylenedicarboxylic acid monopotassium salt. This versatile reagent serves as a key building block in the synthesis of various organic compounds, particularly heterocyclic systems of interest in medicinal chemistry and materials science.

Overview and Safety Precautions

This compound is a white to off-white crystalline powder.[1] It is a useful C4 building block in organic synthesis due to its two carboxylic acid functionalities and a reactive carbon-carbon triple bond.

Safety Information:

  • Hazard Statements: Toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2]

  • Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2]

  • In Case of Exposure:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[2]

    • If on Skin: Wash with plenty of soap and water.[2]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.

Physicochemical Data:

PropertyValue
Molecular Formula C₄HKO₄
Molecular Weight 152.15 g/mol
CAS Number 928-04-1
Melting Point 175-179 °C
Appearance Off-white powder/solid
Solubility Slightly soluble in water

Synthesis of Starting Material: this compound

This protocol outlines the synthesis of this compound from α,β-dibromosuccinic acid. The process involves a dehydrobromination followed by acidification to yield the desired monopotassium salt.

Experimental Protocol:

Materials:

  • α,β-Dibromosuccinic acid

  • Potassium hydroxide (KOH)

  • 95% Methyl alcohol

  • Concentrated Sulfuric acid (H₂SO₄)

  • Water

  • Ether

Procedure:

  • Preparation of Potassium Hydroxide Solution: In a 2-liter round-bottomed flask equipped with a reflux condenser, dissolve 122 g (2.2 moles) of potassium hydroxide in 700 mL of 95% methyl alcohol.[3]

  • Dehydrobromination: To the alkaline solution, add 100 g (0.36 mole) of α,β-dibromosuccinic acid.[3]

  • Reflux: Heat the mixture to reflux on a steam bath for one hour and fifteen minutes.[3]

  • Isolation of Mixed Salts: Cool the reaction mixture and filter with suction. Wash the collected mixed salts with 200 mL of methyl alcohol and press dry between filter papers. The expected weight of the dry product is 144–150 g.[3]

  • Precipitation of the Monopotassium Salt: Dissolve the salt mixture in 270 mL of water. Precipitate the acid potassium salt by adding a solution of 8 mL of concentrated sulfuric acid in 30 mL of water.[3]

  • Crystallization and Filtration: Allow the mixture to stand for at least three hours, or overnight, to ensure complete precipitation. Filter the mixture with suction to collect the this compound.[3]

Quantitative Data:
ReactantMolar Mass ( g/mol )Amount (g)Moles
α,β-Dibromosuccinic acid271.871000.36
Potassium hydroxide56.111222.2
Product Molar Mass ( g/mol ) Expected Yield (g) Yield (%)
This compound152.15-73-88% (of the free acid)

Note: The yield is reported for the final free acid product after further processing as described in the source literature. The yield of the monopotassium salt is expected to be proportionally high.

Workflow Diagram:

G cluster_0 Synthesis of this compound A α,β-Dibromosuccinic acid C Reflux A->C B KOH in Methanol B->C D Mixed Potassium Salts C->D F Acetylenedicarboxylic Acid Monopotassium Salt D->F E H₂SO₄ (aq) E->F

Caption: Workflow for the synthesis of the monopotassium salt.

Application in Heterocyclic Synthesis: Preparation of Pyrazole-3,5-dicarboxylic Acid

This compound is a valuable precursor for the synthesis of pyrazole derivatives. The reaction with hydrazine hydrate yields pyrazole-3,5-dicarboxylic acid, a compound with potential applications in medicinal chemistry and as a ligand in coordination chemistry.

Experimental Protocol:

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Water

  • Concentrated Hydrochloric acid (HCl)

Procedure:

  • Dissolution: In a round-bottomed flask, dissolve a specific molar amount of this compound in water.

  • Addition of Hydrazine: To this solution, add a slight molar excess of hydrazine hydrate dropwise with stirring. The reaction is typically exothermic, and cooling may be necessary to maintain a moderate temperature.

  • Reaction Time: Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

  • Acidification: After the reaction is complete, carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the pyrazole-3,5-dicarboxylic acid.

  • Isolation and Purification: Cool the mixture in an ice bath to ensure complete precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from hot water.

Quantitative Data (Representative):
ReactantMolar Mass ( g/mol )Molar Ratio
This compound152.151.0
Hydrazine hydrate50.061.1
Product Molar Mass ( g/mol ) Expected Product
Pyrazole-3,5-dicarboxylic acid156.09-

Note: Specific yields can vary depending on the reaction scale and conditions but are generally reported to be good for this type of cyclocondensation reaction.

Reaction Pathway Diagram:

G cluster_1 Synthesis of Pyrazole-3,5-dicarboxylic Acid A Acetylenedicarboxylic Acid Monopotassium Salt C Cyclocondensation A->C B Hydrazine Hydrate B->C D Intermediate Adduct C->D F Pyrazole-3,5-dicarboxylic Acid D->F E Acidification (HCl) E->F

Caption: Pathway for pyrazole synthesis.

Application in Multi-Component Reactions: Synthesis of Imidazo[1,5-b]pyridazines

While the monopotassium salt can be used directly, its ester, dimethyl acetylenedicarboxylate (DMAD), is a widely used reagent in multi-component reactions. The following protocol, adapted for the general class of reactions, illustrates the synthesis of substituted imidazo[1,5-b]pyridazines from a diaminoimidazole and DMAD. This class of compounds is of interest in the development of novel therapeutic agents.

Experimental Protocol:

Materials:

  • 1,2-Diamino-4-phenylimidazole (or other substituted diaminoimidazoles)

  • Dimethyl acetylenedicarboxylate (DMAD)

  • Methanol

  • Acetic acid (catalytic amount)

Procedure:

  • Reactant Solution: Dissolve 5 mmol of the diaminoimidazole in 5 mL of methanol in a round-bottomed flask.[4]

  • Catalyst Addition: Add a catalytic amount of acetic acid (2-3 drops) to the solution.[4]

  • DMAD Addition: Add 5 mmol of dimethyl acetylenedicarboxylate dropwise to the stirred solution.[4]

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 60 minutes.[4]

  • Product Isolation: A precipitate will form upon reaction completion. Cool the mixture and filter the precipitated crystals.

  • Purification: Recrystallize the product from methanol to obtain the pure imidazo[1,5-b]pyridazine derivative.[4]

Quantitative Data:
ReactantMolar Mass ( g/mol )Amount (mmol)
1,2-Diamino-4-phenylimidazole174.215
Dimethyl acetylenedicarboxylate142.115
Product Class Yield Range (%)
Substituted Imidazo[1,5-b]pyridazines68-89

Logical Relationship Diagram:

G cluster_2 Multi-Component Reaction for Imidazo[1,5-b]pyridazine Synthesis A Diaminoimidazole E Reflux A->E B Dimethyl Acetylenedicarboxylate (DMAD) B->E C Methanol (Solvent) C->E D Acetic Acid (Catalyst) D->E F Substituted Imidazo[1,5-b]pyridazine E->F

Caption: Relationship of components in the MCR.

References

Troubleshooting & Optimization

"common side reactions with acetylenedicarboxylic acid monopotassium salt"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylenedicarboxylic acid monopotassium salt.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The most frequently encountered side reactions with this compound are decarboxylation, unwanted polymerization, and Michael addition. These reactions can lead to reduced yield of the desired product and the formation of impurities.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong bases, reducing agents, and oxidizing agents.[1][2] Reactions involving these reagents can lead to decomposition of the salt or other undesirable side reactions.

Q3: How can I minimize the decarboxylation of this compound during my reaction?

A3: Decarboxylation is a common side reaction, particularly in aqueous solutions and at elevated temperatures. To minimize this, it is recommended to conduct reactions at the lowest effective temperature and to avoid prolonged heating. In aqueous media, be aware that the monopotassium salt (the mono-deprotonated form) can decarboxylate faster than the free acid.

Q4: What might be causing the polymerization of my reaction mixture?

A4: this compound can undergo polymerization, which may be initiated by radiation, chemical initiators, or heat. If you observe the formation of a solid, insoluble material, unwanted polymerization may be occurring. To avoid this, ensure that the reaction is carried out in the absence of radical initiators and at a controlled temperature.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Presence of Propiolic Acid Impurity
Symptom Possible Cause Suggested Solution
Low yield of the target compound.Decarboxylation: this compound can undergo decarboxylation to form propiolic acid, especially in aqueous solutions and at elevated temperatures.- Lower Reaction Temperature: Conduct the experiment at the lowest possible temperature that allows for the desired reaction to proceed. - Minimize Reaction Time: Avoid unnecessarily long reaction times to reduce the extent of decarboxylation. - Solvent Choice: If possible, use a non-aqueous solvent to reduce the rate of decarboxylation.
Identification of propiolic acid or its derivatives in the product mixture (e.g., by NMR or MS).- pH Control: In aqueous solutions, be mindful of the pH as the decarboxylation rate is pH-dependent. The mono-deprotonated species has been reported to decarboxylate faster than the free acid.
Issue 2: Formation of an Insoluble Precipitate
Symptom Possible Cause Suggested Solution
Formation of a solid, insoluble material in the reaction flask.Unwanted Polymerization: The acetylenic bond in the molecule can be susceptible to polymerization under certain conditions.- Temperature Control: Maintain a stable and controlled reaction temperature. Avoid localized overheating. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation-initiated polymerization. - Avoid Radical Initiators: Ensure that the reaction setup and reagents are free from radical initiators.
The precipitate is not the expected product.
Issue 3: Formation of Unexpected Adducts
Symptom Possible Cause Suggested Solution
Characterization data (NMR, MS) indicates the presence of a product with a higher molecular weight than expected, corresponding to the addition of a nucleophile.Michael Addition: this compound is an electron-deficient alkyne and can act as a Michael acceptor, reacting with nucleophiles present in the reaction mixture (e.g., amines, thiols, or even some solvents).- Protect Nucleophilic Groups: If your substrate contains nucleophilic functional groups that are not intended to react, consider using a suitable protecting group strategy. - Choice of Base: If a base is required, use a non-nucleophilic base to avoid its addition to the alkyne. - Solvent Selection: Use a non-nucleophilic solvent.

Experimental Protocols

Synthesis of Acetylenedicarboxylic Acid from this compound

This protocol details the conversion of the monopotassium salt to the free acid.

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Vacuum desiccator

Procedure:

  • Dissolve the this compound in water in a round-bottom flask.

  • Carefully add concentrated sulfuric acid to the solution. The free acid will precipitate.

  • Extract the aqueous solution multiple times with diethyl ether using a separatory funnel.

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the diethyl ether using a rotary evaporator to yield the crystalline acetylenedicarboxylic acid.

  • For complete drying, place the crystals in a vacuum desiccator over concentrated sulfuric acid.

Visualizations

Side_Reactions ADCA_K Acetylenedicarboxylic Acid Monopotassium Salt Decarboxylation Decarboxylation ADCA_K->Decarboxylation Heat, H2O Polymerization Polymerization ADCA_K->Polymerization Initiator/Heat Michael_Addition Michael Addition ADCA_K->Michael_Addition Nucleophile Propiolic_Acid Propiolic Acid Decarboxylation->Propiolic_Acid Polymer Insoluble Polymer Polymerization->Polymer Adduct Nucleophilic Adduct Michael_Addition->Adduct

Caption: Common side reactions of this compound.

Troubleshooting_Workflow Start Experiment Start Problem Unexpected Result? Start->Problem Low_Yield Low Yield/ Propiolic Acid? Problem->Low_Yield Yes Insoluble_Precipitate Insoluble Precipitate? Problem->Insoluble_Precipitate Yes Unexpected_Adduct Unexpected Adduct? Problem->Unexpected_Adduct Yes Check_Temp Lower Temp & Minimize Time Low_Yield->Check_Temp Check_Initiators Control Temp & Use Inert Atm. Insoluble_Precipitate->Check_Initiators Check_Nucleophiles Protect Groups/ Use Non-nuc. Base Unexpected_Adduct->Check_Nucleophiles End Problem Resolved Check_Temp->End Check_Initiators->End Check_Nucleophiles->End

Caption: Troubleshooting workflow for experiments with this compound.

References

"preventing decarboxylation of acetylenedicarboxylic acid monopotassium salt during reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetylenedicarboxylic acid monopotassium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its decarboxylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is decarboxylation a concern?

This compound (KADC) is a useful building block in organic synthesis. However, its utility can be hampered by its propensity to undergo decarboxylation, the loss of carbon dioxide (CO₂), which leads to the formation of propiolic acid derivatives. This side reaction can reduce the yield of the desired product and introduce impurities into the reaction mixture.

Q2: Under what conditions does decarboxylation of this compound typically occur?

Decarboxylation is primarily promoted by elevated temperatures.[1] Studies have shown that in aqueous solutions, the rate of decarboxylation increases with temperature.[1][2] The monopotassium salt (the monoanion form) is particularly susceptible to decarboxylation, even more so than the free acid or the dipotassium salt (the dianion form).[1][2]

Q3: How does pH affect the stability of this compound?

The stability of acetylenedicarboxylic acid and its salts in aqueous solution is pH-dependent. The monoanion (present as the monopotassium salt) decarboxylates faster than the neutral acetylenedicarboxylic acid and the dianion.[1][2] This implies that maintaining a pH where the dianion is the predominant species could enhance stability against decarboxylation.

Q4: Are there any solvents that can influence the rate of decarboxylation?

While specific data for this compound is limited, studies on other carboxylic acids have shown that polar aprotic solvents can sometimes accelerate decarboxylation compared to protic solvents. Therefore, solvent choice can be a critical parameter to consider in your reaction setup.

Q5: What are the known incompatibilities of this compound?

This compound is generally incompatible with strong bases, reducing agents, and oxidizing agents.[3][4] Reactions involving these types of reagents should be carefully designed to avoid degradation of the salt.

Troubleshooting Guides

Issue 1: Low yield of desired product and evidence of side-product formation.

This is a common symptom of decarboxylation.

Troubleshooting Steps:

  • Temperature Control:

    • Action: Lower the reaction temperature. Many reactions can proceed at a lower temperature over a longer period.

    • Rationale: Decarboxylation is a thermally driven process. Reducing the temperature is the most effective way to minimize this side reaction.

  • pH Adjustment:

    • Action: If your reaction conditions permit, consider adjusting the pH to be more basic.

    • Rationale: The dianion of acetylenedicarboxylic acid is more resistant to decarboxylation than the monoanion.[1][2]

  • Solvent Selection:

    • Action: If possible, experiment with less polar or protic solvents.

    • Rationale: Solvent polarity can influence the rate of decarboxylation.

  • Reaction Time:

    • Action: Monitor the reaction progress closely and stop it as soon as the desired product is formed to avoid prolonged exposure to heat.

Issue 2: Complete loss of starting material with no desired product formation.

This could indicate rapid decarboxylation under the chosen reaction conditions.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions:

    • Action: Drastically lower the reaction temperature or consider running the reaction at room temperature or below if feasible.

    • Rationale: The activation energy for your desired reaction may be lower than that of the decarboxylation, allowing for product formation at reduced temperatures.

  • Consider a Different Synthetic Approach:

    • Action: Explore alternative synthetic routes that do not require harsh conditions.

    • Rationale: If decarboxylation is unavoidable under the current reaction setup, a different pathway to the target molecule might be necessary. One such alternative is mechanochemical synthesis.

Quantitative Data on Decarboxylation

The rate of decarboxylation of acetylenedicarboxylic acid and its corresponding anions has been studied in aqueous solutions. The following table summarizes the relative rates of decarboxylation.

SpeciesChemical FormulaRelative Rate of Decarboxylation
Acetylenedicarboxylic AcidHOOC-C≡C-COOHSlower
Acetylenedicarboxylic Acid Monoanion (from Monopotassium Salt) HOOC-C≡C-COO⁻ Fastest
Acetylenedicarboxylic Acid Dianion⁻OOC-C≡C-COO⁻Slowest

This table illustrates the qualitative findings from studies on the decarboxylation kinetics of acetylenedicarboxylic acid and its ions in aqueous solutions. The monoanion, which is the form of the monopotassium salt in solution, exhibits the highest rate of decarboxylation.[1][2]

Experimental Protocols

Protocol 1: General Guidelines for Minimizing Decarboxylation in Solution-Phase Reactions
  • Temperature Management: Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Use an ice bath or a cryocooler for reactions that can proceed at or below room temperature.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric components.

  • pH Control: If the reaction chemistry allows, buffer the solution to a pH that favors the formation of the more stable dianion.

  • Solvent Choice: Screen different solvents to identify one that minimizes decarboxylation while still facilitating the desired reaction.

  • Monitoring: Use techniques like TLC, LC-MS, or NMR to monitor the reaction progress and identify the optimal reaction time to maximize the yield of the desired product and minimize decarboxylation.

Protocol 2: Mechanochemical Synthesis to Avoid Thermal Decarboxylation

Mechanochemical synthesis is a solvent-free or low-solvent technique that uses mechanical force (e.g., grinding) to induce chemical reactions. This method can be highly effective in preventing thermally induced decarboxylation.[1]

Materials:

  • Acetylenedicarboxylic acid

  • A metal salt (e.g., magnesium acetate, Mg(CH₃COO)₂)

  • Mortar and pestle (agate or ceramic) or a ball mill

Procedure:

  • Combine stoichiometric amounts of acetylenedicarboxylic acid and the metal salt in the mortar or ball mill vial.

  • Grind the solid mixture vigorously for a specific duration (e.g., 15-60 minutes). The reaction progress can be monitored by taking small samples for analysis (e.g., PXRD).

  • The resulting solid product is the metal salt of acetylenedicarboxylic acid, formed without the need for heating in a solvent, thus avoiding decarboxylation.

Visualizations

Decarboxylation_Pathway Decarboxylation of this compound KADC Acetylenedicarboxylic Acid Monopotassium Salt (KADC) Propiolic_Acid_Derivative Propiolic Acid Derivative KADC->Propiolic_Acid_Derivative Decarboxylation CO2 Carbon Dioxide (CO2) KADC->CO2 Loss of Heat Heat Heat->KADC Troubleshooting_Workflow Troubleshooting Low Yields Start Low Yield or Unexpected Side Products Check_Temp Is the reaction temperature high? Start->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_pH Is the reaction medium acidic or neutral? Check_Temp->Check_pH No End Improved Yield Lower_Temp->End Adjust_pH Adjust to a more basic pH if possible Check_pH->Adjust_pH Yes Consider_Mechano Consider Mechanochemical Synthesis Check_pH->Consider_Mechano No Adjust_pH->End Consider_Mechano->End

References

Technical Support Center: Purification of Acetylenedicarboxylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylenedicarboxylic acid monopotassium salt. Below you will find information on common purification challenges, detailed experimental protocols, and analytical methods to ensure the quality of your product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurity, particularly from the synthesis involving the reaction of α,β-dibromosuccinic acid with potassium hydroxide, is potassium bromide. Other potential impurities include residual starting materials, side-reaction products, and decomposition products such as propiolic acid, which can form due to the thermal instability of the acetylenedicarboxylic acid moiety, especially when heated in solution.[1]

Q2: My final product is off-white or yellowish. What is the likely cause and how can I fix it?

A2: A yellowish or off-white color can indicate the presence of impurities or degradation of the product. Acetylenedicarboxylic acid and its salts can be susceptible to decarboxylation, which can be accelerated by heat.[1] To obtain a white crystalline product, consider the following:

  • Use of Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities.

  • Lower Temperatures: If possible, perform the purification steps at lower temperatures to minimize thermal decomposition.

  • Inert Atmosphere: Purging the solvent and reaction vessel with an inert gas like nitrogen or argon can prevent oxidative degradation.

Q3: The yield of my purified product is very low. What are the possible reasons?

A3: Low recovery is a common issue in recrystallization.[2][3][4][5][6] Several factors could be responsible:

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the salt remaining in the mother liquor upon cooling.[2][3][4]

  • Premature Crystallization: If the product crystallizes during a hot filtration step (if performed), a substantial amount can be lost.

  • Incomplete Precipitation: The cooling step may not have been long enough or the temperature not low enough to ensure maximum precipitation.

  • Washing with Room Temperature Solvent: Rinsing the collected crystals with solvent that is not ice-cold can redissolve some of the product.[3][4]

Q4: How can I assess the purity of my final product?

A4: Several analytical techniques can be employed to determine the purity of your this compound:

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and identify organic impurities.

    • FT-IR spectroscopy can verify the presence of the characteristic functional groups.

  • Elemental Analysis: This provides the percentage of carbon, hydrogen, and potassium, which can be compared to the theoretical values.

  • Ion Chromatography: This is an effective method for quantifying anionic impurities like bromide.[7]

  • Qualitative Test for Bromide: A simple chemical test can indicate the presence of bromide. Acidify a solution of your salt with nitric acid and add a few drops of silver nitrate solution. The formation of a pale cream-colored precipitate (silver bromide) suggests the presence of bromide ions.[8]

Troubleshooting Guide

This guide addresses specific problems you might encounter during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Crude salt does not fully dissolve in hot water. Insoluble impurities are present.Perform a hot filtration. Ensure the filtration apparatus is pre-heated to prevent premature crystallization of the product in the funnel.
Product "oils out" instead of crystallizing. The solution is supersaturated, and the temperature is above the melting point of the impure solid.Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly. Seeding the solution with a previously obtained pure crystal can also promote proper crystallization.[2]
No crystals form upon cooling. Too much solvent was used, or the solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, boil off some of the solvent to increase the concentration and cool again. As a last resort, the solvent can be removed entirely and the recrystallization attempted again with less solvent.[3]
Product is discolored (yellowish/brown). Presence of colored impurities or thermal decomposition.During recrystallization, add a small amount of activated carbon to the hot solution before filtration. Ensure the dissolution temperature is kept as low as possible to minimize decomposition.
Low yield of purified crystals. - Excessive solvent used.- Premature crystallization during hot filtration.- Incomplete cooling.- Washing with warm solvent.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure filtration apparatus is hot.- Cool the solution in an ice bath for a longer duration.- Wash the collected crystals with a minimal amount of ice-cold solvent.[3][4]
Presence of bromide impurity in the final product. Inefficient initial precipitation or co-precipitation.Repeat the recrystallization process. The solubility of potassium bromide is higher than the desired salt in cold water, so a carefully controlled recrystallization should effectively remove it.

Experimental Protocols

Protocol 1: General Recrystallization from Water

This protocol outlines a general procedure for the recrystallization of this compound from water. The exact volumes will depend on the scale of your experiment and the purity of the crude material.

  • Solvent Estimation: In a small test tube, add a small, known amount of your crude product and add water dropwise while heating until it just dissolves. This will give you an approximate ratio of solvent needed.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add the minimum amount of deionized water required to dissolve the solid at an elevated temperature (e.g., 80-90°C). Avoid boiling for extended periods to minimize decomposition.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum.

Solubility Data for a Related Compound
Compound Solvent Temperature (°C) Solubility ( g/100 mL)
Potassium BitartrateWater200.57
Potassium BitartrateWater1006.1

This significant increase in solubility with temperature highlights the effectiveness of water as a recrystallization solvent for such potassium acid salts.

Visual Workflows

Purification_Workflow General Purification Workflow crude Crude Product dissolve Dissolve in Minimum Hot Solvent crude->dissolve impurities_check Insoluble Impurities? dissolve->impurities_check hot_filtration Hot Filtration impurities_check->hot_filtration Yes cool Slow Cooling & Ice Bath impurities_check->cool No hot_filtration->cool crystallization Crystallization cool->crystallization suction_filtration Suction Filtration crystallization->suction_filtration wash Wash with Ice-Cold Solvent suction_filtration->wash dry Dry Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree start Problem During Purification low_yield Low Yield? start->low_yield discoloration Discoloration? start->discoloration no_crystals No Crystals Form? start->no_crystals too_much_solvent Too much solvent used? low_yield->too_much_solvent Yes impurities Colored impurities or decomposition? discoloration->impurities Yes supersaturated Supersaturated or too much solvent? no_crystals->supersaturated Yes reduce_solvent Reduce solvent volume and re-crystallize. too_much_solvent->reduce_solvent add_carbon Use activated carbon. Lower dissolution temperature. impurities->add_carbon induce_crystallization Scratch flask or seed. Boil off some solvent. supersaturated->induce_crystallization

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Low Yield in Diels-Alder Reactions with Acetylenedicarboxylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Diels-Alder reactions involving acetylenedicarboxylic acid monopotassium salt, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound is resulting in a low yield. What are the most common causes?

Low yields in Diels-Alder reactions with this specific dienophile can often be attributed to one or more of the following factors:

  • Poor Solubility: this compound is an ionic compound and may have limited solubility in common non-polar organic solvents used for Diels-Alder reactions.

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters. Excessively high temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction.[1][2][3][4]

  • Unfavorable Reactant Electronics: The efficiency of a Diels-Alder reaction is highly dependent on the electronic properties of the diene and dienophile.[5][6][7][8]

  • Side Reactions: Potential side reactions, such as decarboxylation of the dienophile or product, can reduce the overall yield.

  • Difficult Product Isolation: The ionic nature of the product can sometimes complicate purification, leading to product loss during workup.

Q2: How does the reactivity of this compound compare to its free acid or diester counterparts?

Q3: Can a Lewis acid be used to catalyze the reaction with this compound?

Yes, Lewis acids are commonly used to catalyze Diels-Alder reactions by coordinating to the dienophile, making it more electrophilic and thus more reactive.[9][10][11][12][13] For dienophiles containing carbonyl groups, Lewis acids can significantly enhance the reaction rate.[9][12] When using a Lewis acid with a carboxylate salt, the choice of Lewis acid and reaction conditions is critical to avoid unwanted side reactions.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Materials

If you observe a significant amount of unreacted starting materials, consider the following troubleshooting steps:

Troubleshooting Workflow for Low Conversion

Start Low Conversion Observed Solubility Assess Solubility of Dienophile Salt Start->Solubility IncreasePolarity Increase Solvent Polarity (e.g., add co-solvent like water or DMF) Solubility->IncreasePolarity Poor Temperature Optimize Reaction Temperature Solubility->Temperature Good LewisAcid Introduce a Lewis Acid Catalyst (e.g., ZnCl₂, AlCl₃) IncreasePolarity->LewisAcid LewisAcid->Temperature IncreaseTemp Gradually Increase Temperature Temperature->IncreaseTemp Reaction too slow DecreaseTemp Decrease Temperature & Increase Time Temperature->DecreaseTemp Product decomposition (Retro-Diels-Alder) ReactionTime Extend Reaction Time IncreaseTemp->ReactionTime DecreaseTemp->ReactionTime CheckPurity Verify Purity of Reactants ReactionTime->CheckPurity End Improved Conversion CheckPurity->End

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Methodologies:

  • Solvent Optimization:

    • Problem: The ionic nature of this compound can lead to poor solubility in common non-polar Diels-Alder solvents like toluene or benzene.

    • Solution: Consider using more polar solvents or solvent mixtures. It has been noted that polar solvents like dimethylformamide (DMF), ethylene glycol, and even water can accelerate Diels-Alder reactions.[14] A small amount of a polar co-solvent may be sufficient to increase the concentration of the dienophile in the reaction phase.

  • Catalysis:

    • Problem: The carboxylate group may not be sufficiently electron-withdrawing to activate the dienophile for reaction with less reactive dienes.

    • Solution: The use of a Lewis acid catalyst can increase the electrophilicity of the dienophile.[9][11][12][13] Start with common Lewis acids like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) in catalytic amounts. The Lewis acid coordinates to the carbonyl oxygen, enhancing the dienophile's reactivity.[1]

  • Temperature and Reaction Time:

    • Problem: The reaction may be too slow at lower temperatures, or at higher temperatures, the equilibrium may favor the starting materials due to the retro-Diels-Alder reaction.[1][2][3][4]

    • Solution: Systematically vary the reaction temperature. If the reaction is slow, a modest increase in temperature may be beneficial.[1] However, if you suspect product decomposition, lowering the temperature and extending the reaction time is a better strategy.[1] Monitoring the reaction progress by techniques like TLC or NMR is crucial to find the optimal balance.

Issue 2: Product Decomposition or Presence of Side-Products

If you observe the formation of unexpected products or a decrease in the desired product concentration over time, consider these possibilities:

Logical Relationship for Product Decomposition

Decomposition Product Decomposition Observed HighTemp High Reaction Temperature Decomposition->HighTemp RetroDA Retro-Diels-Alder Reaction HighTemp->RetroDA Likely Decarboxylation Decarboxylation HighTemp->Decarboxylation Possible LowerTemp Action: Lower Reaction Temperature RetroDA->LowerTemp InertAtmosphere Action: Use Inert Atmosphere Decarboxylation->InertAtmosphere

Caption: Logical flow for addressing product decomposition.

Detailed Methodologies:

  • Retro-Diels-Alder Reaction:

    • Problem: The Diels-Alder reaction is reversible, and the reverse reaction is favored at higher temperatures.[1][2][3][4] This is a common cause of low yields, especially if the desired adduct is thermally labile.

    • Solution: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.[1] If the reaction requires elevated temperatures to proceed, it may be necessary to accept a shorter reaction time to minimize product decomposition.

  • Decarboxylation:

    • Problem: Acetylenedicarboxylic acid is known to decompose at its melting point (175-176 °C).[15] While the monopotassium salt is likely more stable, decarboxylation could be a potential side reaction at elevated temperatures, leading to the formation of undesired byproducts.

    • Solution: If decarboxylation is suspected, running the reaction at a lower temperature is advised. Additionally, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate decomposition pathways.

Issue 3: Difficulty in Product Isolation and Purification

The ionic nature of the starting material and potentially the product can present challenges during workup and purification.

Experimental Workflow for Product Isolation

Start Reaction Completion Quench Quench Reaction (if necessary) Start->Quench SolventRemoval Solvent Removal under Reduced Pressure Quench->SolventRemoval Extraction Aqueous Workup & Extraction SolventRemoval->Extraction Acidification Acidify Aqueous Layer (to protonate carboxylate) Extraction->Acidification OrganicExtraction Extract with Organic Solvent Acidification->OrganicExtraction Drying Dry Organic Layer (e.g., MgSO₄) OrganicExtraction->Drying Purification Purification (e.g., Crystallization, Chromatography) Drying->Purification End Isolated Product Purification->End

Caption: A general workflow for the isolation of the Diels-Alder adduct.

Detailed Methodologies:

  • Workup Procedure:

    • Problem: The potassium salt of the Diels-Alder adduct may be soluble in water, making direct extraction with a non-polar organic solvent inefficient.

    • Solution: After the reaction, if a Lewis acid was used, it should be quenched appropriately (e.g., with a mild aqueous base).[1] To facilitate extraction into an organic solvent, the aqueous layer should be acidified (e.g., with dilute HCl) to protonate the carboxylate group, making the product less polar. Subsequent extraction with a suitable organic solvent (e.g., ethyl acetate) should be more effective.

  • Purification:

    • Problem: Traces of ionic starting material or byproducts can complicate purification by standard methods like silica gel chromatography.

    • Solution: Crystallization is often an effective method for purifying Diels-Alder adducts.[16][17] Experiment with different solvent systems to induce crystallization. If chromatography is necessary, consider using a more polar eluent system or a different stationary phase.

Data Summary

The following table summarizes general conditions and reported yields for Diels-Alder reactions with acetylenic dienophiles, providing a baseline for what might be expected. Note that specific data for this compound is limited in the literature.

DieneDienophileSolventTemperature (°C)Reaction TimeYield (%)Reference
ButadieneAcetylenedicarboxylic acidNot specifiedNot specifiedNot specifiedNot specified[18][19]
AnthraceneMaleic anhydrideXyleneRefluxNot specifiedGood[17][20]

Experimental Protocols

General Protocol for a Diels-Alder Reaction with this compound:

This is a generalized procedure and may require optimization for specific dienes.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the diene in a suitable solvent (e.g., toluene, xylene, or a more polar solvent if solubility is an issue).

  • Addition of Dienophile: Add this compound to the solution. The molar ratio of diene to dienophile may need to be optimized, but a 1:1 or a slight excess of the diene is a common starting point.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or NMR).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a Lewis acid was used, quench the reaction. Remove the solvent under reduced pressure. Add water to dissolve the crude product and wash with a non-polar organic solvent to remove any unreacted diene. Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Isolation: Extract the product from the acidified aqueous layer with an organic solvent such as ethyl acetate. Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system or by column chromatography.

References

"managing the thermal sensitivity of acetylenedicarboxylic acid monopotassium salt in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetylenedicarboxylic Acid Monopotassium Salt

Welcome to the technical support center for this compound (CAS 928-04-1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the thermal sensitivity of this compound during experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its thermal instability.

Q1: My reaction mixture turned brown/black unexpectedly during heating. What is happening?

A1: An unexpected color change to brown or black is a common indicator of thermal decomposition. This compound and its parent acid can decarboxylate, especially when heated in solution, leading to the formation of byproducts and polymeric materials.[1] The rate of this decarboxylation increases with temperature.[1]

  • Immediate Action: Stop heating the reaction immediately. If safe, cool the mixture in an ice bath.

  • Probable Cause: The reaction temperature likely exceeded the stability threshold of the compound under your specific experimental conditions.

  • Solution: Redesign the experiment to use a lower temperature. If a certain temperature is required, consider minimizing the heating duration, ensuring even heat distribution with vigorous stirring, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

Q2: I am experiencing poor or inconsistent yields. Could thermal sensitivity be the cause?

A2: Yes, inconsistent yields are a classic symptom of uncontrolled thermal degradation. The monovalent hydrogenacetylenedicarboxylate anion is known to decarboxylate faster than the free acid, making precise temperature control critical.[1]

  • Troubleshooting Steps:

    • Verify Temperature Control: Ensure your heating apparatus (oil bath, heating mantle) is calibrated and provides consistent, even heating. Use a thermometer placed directly in the reaction mixture if possible.

    • Analyze Heating Rate: A rapid heating rate can create localized hot spots, initiating decomposition even if the set temperature is below the known decomposition point. Use a slower, more gradual heating ramp.

    • Review Solvent Choice: The stability of the salt can be solvent-dependent. Ensure the chosen solvent is dry and de-gassed, as impurities can catalyze decomposition.

    • Consider pH: The decarboxylation rate is pH-dependent.[1] Ensure the pH of your reaction medium is controlled and consistent between batches.

Q3: My reaction is producing gas, but it's not an expected part of the mechanism. What should I do?

A3: Unanticipated gas evolution is a serious sign of decomposition. Thermal degradation can release carbon dioxide (CO2) and carbon monoxide (CO).[2][3] In some polymerization reactions, the evolution of H2O, CO, and/or CO2 has been observed.[4]

  • Immediate Action: Ensure the reaction is being conducted in a well-ventilated fume hood. Do not seal the reaction vessel tightly unless it is equipped with a pressure-relief system. Cease heating and cool the reaction.

  • Preventative Measures: For future experiments, design your setup to include a gas outlet (e.g., a bubbler or a condenser open to an inert gas line) to safely vent any evolved gases. Perform the reaction on a smaller scale until the conditions are optimized and deemed safe.

// Nodes start [label="Unexpected Experimental Result\n(e.g., Low Yield, Discoloration, Gas)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_temp [label="Was the reaction heated?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_purity [label="Check Purity of Starting Material", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_exceeded [label="Potential Thermal Decomposition", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_lower_temp [label="Action:\n1. Lower reaction temperature.\n2. Use slower heating rate.\n3. Ensure even heat distribution.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_incompatibles [label="Were incompatible substances present?\n(e.g., Strong Oxidizers, Bases)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; incompatible_issue [label="Side Reaction / Catalyzed Decomposition", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; action_remove_incompatibles [label="Action:\n1. Purify reagents.\n2. Re-evaluate reaction scheme.\n3. Use inert atmosphere.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; other_issue [label="Issue likely not related to\nthermal sensitivity or incompatibility.", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> check_temp; check_temp -> temp_exceeded [label="Yes"]; check_temp -> check_purity [label="No"]; temp_exceeded -> action_lower_temp; action_lower_temp -> check_incompatibles; check_incompatibles -> incompatible_issue [label="Yes"]; check_incompatibles -> other_issue [label="No"]; incompatible_issue -> action_remove_incompatibles; } caption [label="Diagram 1: Troubleshooting workflow for unexpected experimental results.", shape=plaintext, fontname="Arial", fontsize=12];

// Nodes storage [label="Storage\n(Tightly sealed, dry, well-ventilated area)", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; handling [label="Handling\n(Use in fume hood, wear PPE:\ngloves, eye protection)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; reaction [label="Reaction Setup\n(Inert atmosphere, calibrated heating,\nmagnetic stirring, vented system)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; heating [label="Controlled Heating\n(Gradual temperature ramp,\nmonitor for discoloration/gas)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Reaction Workup / Quenching\n(Cool to room temp before exposure to air/water)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; disposal [label="Waste Disposal\n(Dispose according to local regulations\nfor toxic organic solids)", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"]; emergency [label="Decomposition Detected?\n(Gas, color change)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; emergency_action [label="Emergency Action\n(Stop heat, cool down, ensure ventilation)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges storage -> handling; handling -> reaction; reaction -> heating; heating -> workup [label="Stable"]; heating -> emergency [label="Unstable"]; emergency -> emergency_action [label="Yes"]; workup -> disposal; } caption [label="Diagram 2: Safe handling workflow for thermally sensitive experiments.", shape=plaintext, fontname="Arial", fontsize=12];

Frequently Asked Questions (FAQs)

Q4: What is the decomposition temperature of this compound?

A4: There is varied data in the literature, which underscores the need for caution. Some sources list a melting point of 133 °C.[5][6] The parent compound, acetylenedicarboxylic acid, is reported to decompose between 175-187 °C.[7] However, decomposition can occur at much lower temperatures in solution; for example, the related calcium salt begins to decompose at approximately 50 °C.[1] It is crucial to determine the safe operating temperature empirically for your specific reaction conditions, starting with low temperatures.

Thermal Data Summary

Compound/DerivativeReported Melting/Decomposition TemperatureContext/Source
This compound 133 °C (Melting Point)ChemBK, ChemicalBook[5][6]
Acetylenedicarboxylic acid (Parent Compound)175-187 °C (Decomposes)Wikipedia, Sigma-Aldrich[7]
Thallium(I) acetylenedicarboxylate195 °C (Decomposes)Wikipedia[7]
Calcium acetylenedicarboxylate [Ca(ADC)]~50 °C (Decomposes)RSC Publishing[1]
Mg/Mn/Co-based MOFs with ADC~200 °C (Decomposes)RSC Publishing[1]
Strontium acetylenedicarboxylate [Sr(ADC)]~450 °C (Decomposes)RSC Publishing[1]

Q5: How should I properly store this compound?

A5: Store the compound in a tightly closed container in a dry and well-ventilated place. Given its sensitivity, some suppliers recommend refrigerated storage between 2-8°C or even at -20°C to ensure long-term stability.[6] It is incompatible with bases, reducing agents, and strong oxidizing agents and should be stored away from them.[5][6]

Q6: What are the primary hazards associated with this compound?

A6: this compound is classified as a toxic solid. It is toxic if swallowed, by inhalation, or through skin contact.[8] It is also known to cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses or a face shield, and a lab coat, must be worn at all times. All manipulations should be performed inside a certified chemical fume hood.

Q7: Can this compound be used in heated reactions at all?

A7: Yes, but with stringent temperature control. It has been used in reactions under reflux in ethanol (boiling point ~78°C) and in solution polymerization at 90°C.[4][9] The key is to maintain the temperature well below the decomposition threshold and to heat the mixture as briefly and gently as possible. Alternative, non-thermal methods like mechanochemical synthesis (grinding) have been successfully used to avoid decomposition in solution.[1]

Experimental Protocols

Recommended Protocol for a Controlled Heating Experiment

This protocol provides a general framework for safely heating a reaction containing this compound.

1. Materials and Setup:

  • Three-neck round-bottom flask.

  • Calibrated heating source (e.g., silicone oil bath with a PID controller).

  • Magnetic stirrer and stir bar.

  • Internal thermometer or thermocouple to monitor the actual reaction temperature.

  • Condenser.

  • Inert gas inlet (e.g., Nitrogen or Argon) connected to a bubbler.

  • All glassware must be thoroughly dried before use.

2. Procedure:

  • Assembly: Assemble the glassware in a chemical fume hood. Ensure all joints are properly sealed.

  • Inerting: Charge the flask with this compound and other solid reagents. Flush the system with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed, dry solvent via cannula or syringe.

  • Stirring: Begin vigorous stirring to ensure even heat distribution and prevent the formation of localized hot spots.

  • Heating:

    • Set the temperature controller to a temperature at least 20-30°C below the target temperature.

    • Slowly increase the setpoint in small increments (e.g., 5-10°C), allowing the internal reaction temperature to stabilize at each step.

    • Do not exceed a heating rate of 1-2°C per minute.

  • Monitoring:

    • Continuously monitor the internal reaction temperature.

    • Visually inspect the reaction for any signs of decomposition: darkening color, unexpected precipitation, or an increase in gas evolution from the bubbler.

  • Reaction Completion and Cooldown:

    • Once the reaction is complete, turn off the heat source and remove the heating bath.

    • Allow the mixture to cool slowly to room temperature under positive inert gas pressure.

  • Emergency Procedure: If signs of uncontrolled decomposition are observed, immediately remove the heating source and cool the flask using an ice-water bath. Be prepared for rapid gas evolution.

References

Technical Support Center: Improving Reaction Selectivity with Acetylenedicarboxylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing acetylenedicarboxylic acid monopotassium salt and its derivatives to enhance reaction selectivity. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in improving reaction selectivity?

A1: this compound serves as a versatile precursor for the synthesis of chiral dienophiles, which are instrumental in controlling the stereoselectivity of reactions such as the asymmetric Diels-Alder reaction. By introducing chirality into one of the reactants, it is possible to influence the formation of a specific stereoisomer, leading to a higher diastereomeric or enantiomeric excess in the product.

Q2: I am observing low diastereoselectivity in my asymmetric Diels-Alder reaction using a chiral acetylenedicarboxylate ester. What are the potential causes?

A2: Low diastereoselectivity can stem from several factors. Key areas to investigate include the purity of your chiral auxiliary and dienophile, the choice of Lewis acid catalyst, reaction temperature, and the solvent system. Sub-optimal conditions can diminish the steric influence of the chiral auxiliary, leading to a mixture of diastereomers.[1]

Q3: Can the solvent choice impact the stereochemical outcome of the reaction?

A3: Absolutely. Solvents can influence the conformation of the transition state complex, thereby affecting the facial selectivity of the reaction. For instance, in the Diels-Alder reaction of α-hydroxy-α-phenyl-o-QDM with bis(methyl (S)-lactyl) acetylenedicarboxylate, a reversal of diastereoselectivity has been observed when switching from nonpolar solvents like benzene to polar solvents such as methanol or ethyl acetate.[2] It is advisable to screen a range of solvents to optimize for the desired stereoisomer.

Q4: How critical is the reaction temperature for achieving high selectivity?

A4: Reaction temperature is a critical parameter in stereoselective synthesis. Lowering the temperature, often to -78 °C, typically enhances diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[1] Conversely, higher temperatures can provide sufficient energy to overcome this energy difference, resulting in reduced selectivity.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered when using this compound-derived chiral auxiliaries for selective reactions.

Problem 1: Low Yield During the Synthesis of Chiral Acetylenedicarboxylate Esters
Possible Cause Troubleshooting Step
Incomplete reaction Ensure all reagents are of high purity and anhydrous conditions are maintained, especially when using moisture-sensitive reagents like oxalyl chloride or thionyl chloride for the formation of the acid chloride.
Side reactions Control the reaction temperature carefully. The formation of the acid chloride should be performed at a low temperature (e.g., 0 °C) to minimize side reactions.
Degradation of product During workup, ensure that the washing steps are performed efficiently to remove any acidic or basic impurities that could catalyze the decomposition of the ester product.
Inefficient purification Optimize the conditions for column chromatography (e.g., solvent system, silica gel activity) to ensure proper separation of the desired product from byproducts and starting materials.
Problem 2: Poor Diastereoselectivity in the Asymmetric Diels-Alder Reaction
Possible Cause Troubleshooting Step
Suboptimal Lewis Acid The choice and amount of Lewis acid are crucial. Screen different Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl, BF₃·OEt₂) and vary their stoichiometry to find the optimal conditions for your specific substrate.[1]
Incorrect Reaction Temperature Perform the reaction at a lower temperature (e.g., -78 °C, -40 °C, 0 °C) to enhance selectivity. Monitor the reaction progress to avoid prolonged reaction times that might lead to racemization or side reactions.[1]
Inappropriate Solvent As solvent polarity can significantly impact selectivity, screen a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., CH₂Cl₂, THF) and polar protic (e.g., methanol, ethanol) to determine the best medium for the desired stereochemical outcome.[2]
Presence of Impurities Ensure the diene, dienophile, and solvent are of high purity. Impurities can interfere with the catalyst and reduce selectivity.

Quantitative Data

The following table summarizes the diastereomeric excess (d.e.) observed in the asymmetric Diels-Alder reaction between α-hydroxy-α-phenyl-o-QDM and bis(methyl (S)-lactyl) acetylenedicarboxylate under different solvent conditions.

Solvent Diastereomeric Ratio (22:23) Diastereomeric Excess (d.e.) (%)
Benzene1:2.135.5
Ethyl Acetate1.4:116.7
Acetone1.4:116.7
Acetonitrile1.5:120.0
Methanol1.4:116.7

Data extracted from Charlton, J. L., et al. (1987). Synthesis of acetylenedicarboxylic acid esters and asymmetric Diels-Alder reactions of the bis(methy1 (S)-lactyl) ester. Canadian Journal of Chemistry, 65(5), 1074-1079.[2]

Experimental Protocols

Protocol 1: Synthesis of Bis(methyl (S)-lactyl) Acetylenedicarboxylate from this compound

This protocol outlines the steps to synthesize a chiral dienophile starting from the monopotassium salt.

  • Preparation of Acetylenedicarboxylic Acid: Dissolve this compound in a minimal amount of water. Acidify the solution with a strong acid (e.g., 2M HCl) to a pH of ~1. Extract the aqueous layer multiple times with diethyl ether. Combine the organic extracts, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield acetylenedicarboxylic acid.

  • Formation of the Acid Chloride: To a solution of acetylenedicarboxylic acid in an anhydrous solvent (e.g., dichloromethane) at 0 °C, add oxalyl chloride or thionyl chloride dropwise. A catalytic amount of DMF can be added to facilitate the reaction. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acetylenedicarbonyl dichloride.

  • Esterification with Chiral Auxiliary: Dissolve the crude acid chloride in an anhydrous solvent (e.g., dichloromethane). To this solution, at 0 °C, add a solution of the chiral auxiliary, methyl (S)-lactate, and a non-nucleophilic base (e.g., pyridine or triethylamine) in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure bis(methyl (S)-lactyl) acetylenedicarboxylate.

Protocol 2: Asymmetric Diels-Alder Reaction

This protocol describes a general procedure for the asymmetric Diels-Alder reaction using a chiral acetylenedicarboxylate ester.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral dienophile (e.g., bis(methyl (S)-lactyl) acetylenedicarboxylate) and an anhydrous solvent (e.g., dichloromethane).

  • Addition of Lewis Acid: Cool the solution to the desired temperature (e.g., -78 °C). Add the Lewis acid catalyst (e.g., titanium tetrachloride) dropwise to the solution. Stir the mixture for a short period to allow for complex formation.

  • Addition of Diene: Add the diene (e.g., freshly cracked cyclopentadiene) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Workup: Once the reaction is complete, quench it by adding a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution). Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis and Purification: Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Dienophile cluster_reaction Asymmetric Diels-Alder Reaction start Acetylenedicarboxylic Acid Monopotassium Salt acidification Acidification & Extraction start->acidification 1. H⁺ acid_chloride Acid Chloride Formation acidification->acid_chloride 2. (COCl)₂ esterification Esterification with Chiral Auxiliary acid_chloride->esterification 3. Chiral Alcohol, Base purification1 Purification esterification->purification1 dienophile Chiral Dienophile purification1->dienophile dienophile_in Chiral Dienophile dienophile->dienophile_in lewis_acid Lewis Acid Addition dienophile_in->lewis_acid diene_add Diene Addition lewis_acid->diene_add Diene reaction Cycloaddition diene_add->reaction workup Workup & Purification reaction->workup product Diastereomerically Enriched Product workup->product

Caption: Experimental workflow from the starting salt to the final product.

diels_alder_pathway cluster_transition_state Transition State cluster_endo Endo Approach cluster_exo Exo Approach dienophile Chiral Dienophile (e.g., Acetylenedicarboxylate Ester) ts_complex [Diene---Dienophile---LA]‡ dienophile->ts_complex diene Diene diene->ts_complex lewis_acid Lewis Acid (LA) lewis_acid->ts_complex Coordination & Activation endo_ts Favored Transition State (Lower Energy) ts_complex->endo_ts Lower ΔG‡ exo_ts Disfavored Transition State (Higher Energy) ts_complex->exo_ts Higher ΔG‡ major_product Major Diastereomer endo_ts->major_product minor_product Minor Diastereomer exo_ts->minor_product

Caption: Logical relationship in a Lewis acid-catalyzed asymmetric Diels-Alder reaction.

References

"effect of solvent on acetylenedicarboxylic acid monopotassium salt reactivity"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetylenedicarboxylic Acid Monopotassium Salt

Welcome to the technical support center for this compound (K-ADCA). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this reagent in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound (K-ADCA), also known as potassium hydrogen acetylenedicarboxylate, is a crystalline solid.[1] It is a common laboratory starting material for the synthesis of other derivatives of acetylenedicarboxylic acid.[1] The salt is stable under standard conditions but is incompatible with bases, reducing agents, and oxidizing agents.[2][3]

Q2: What is the solubility of K-ADCA in common solvents?

K-ADCA exhibits limited solubility in many common organic solvents. It is slightly soluble in water at 20°C.[2][3] A study on its polymerization noted that the resulting polymer was soluble in water but insoluble in common organic solvents like dimethyl sulfoxide (DMSO). The monomer itself is also generally insoluble in common organic solvents.

Q3: What are the main reactivity pathways for K-ADCA?

K-ADCA can undergo reactions at both the carboxylic acid group and the acetylene bond. A common reaction is the esterification of the carboxylic acid group. For instance, it is used in the synthesis of dimethyl acetylenedicarboxylate. The acetylene bond can also participate in reactions such as polymerization.

Q4: Is K-ADCA prone to decarboxylation?

Yes, decarboxylation can be a significant side reaction, particularly in solution and at elevated temperatures. The mono-deprotonated hydrogenacetylenedicarboxylate anion has been reported to decarboxylate more rapidly than the fully protonated acetylenedicarboxylic acid in aqueous solutions. Mechanochemical (solid-state) synthesis methods can be employed to avoid thermally induced decarboxylation in solution.

Q5: What are the typical storage conditions for K-ADCA?

It is recommended to store this compound at -20°C.[2][3]

Troubleshooting Guides

Issue 1: Low Yield or No Reaction

Potential Cause Troubleshooting Step
Poor Solubility of K-ADCA The salt has low solubility in many organic solvents. Consider using a solvent in which the salt has some solubility, or explore the use of a phase-transfer catalyst. For reactions where the acetylenedicarboxylate dianion is the desired reactive species, the use of polar aprotic solvents like DMF or pyridine in the presence of a base might be effective, as suggested by their use in coordination polymer synthesis.
Inappropriate Solvent Choice The choice of solvent can significantly impact reaction rates. For esterification, protic solvents like methanol or ethanol are used in the presence of a strong acid catalyst.[4]
Reaction Temperature is Too Low Some reactions may require heating to proceed at a reasonable rate. However, be mindful that elevated temperatures can increase the rate of decarboxylation.
Incompatibility with Reagents K-ADCA is incompatible with strong bases, reducing agents, and oxidizing agents.[2][3] Ensure that your reaction conditions do not include these.

Issue 2: Product Decomposition During Workup

Potential Cause Troubleshooting Step
Acid-Catalyzed Decomposition at High Temperatures During the workup of the synthesis of dimethyl acetylenedicarboxylate, it is noted that failure to wash the ether extract with a sodium bicarbonate solution can lead to significant product loss during distillation. This is likely due to the decomposition of the ester in the presence of residual acid catalyst at high temperatures.[4] Always quench and neutralize any acid catalysts before purification by distillation.
Thermal Instability of Products The products derived from K-ADCA may also be thermally sensitive. It is advisable to use purification techniques that do not require high temperatures, such as column chromatography, if possible.

Issue 3: Formation of Propiolic Acid Derivatives as a Byproduct

| Potential Cause | Troubleshooting Step | | Decarboxylation of the Starting Material | As previously mentioned, K-ADCA can undergo decarboxylation, especially when heated in solution, to form propiolic acid derivatives. | | | To minimize this, use the lowest effective reaction temperature and minimize reaction time. Running the reaction under an inert atmosphere may also be beneficial. |

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
WaterSlightly soluble (at 20°C)[2][3]
Diethyl EtherThe parent acid is soluble, but the salt's solubility is not specified.[1]
MethanolUsed as a reaction solvent for synthesis.[5]
EthanolUsed as a reaction solvent for synthesis.[5]
Dimethyl Sulfoxide (DMSO)The polymer is noted to be insoluble; the monomer is likely poorly soluble.
N,N-Dimethylformamide (DMF)Used in the synthesis of coordination polymers.
PyridineUsed in the synthesis of coordination polymers.

Table 2: Typical Reaction Conditions for Esterification of K-ADCA

ProductAlcoholCatalystReaction TimeYieldReference
Dimethyl acetylenedicarboxylateMethanolConcentrated H₂SO₄4 days at room temp.72-88%[4]
Diethyl acetylenedicarboxylateAbsolute EthanolConcentrated H₂SO₄Not specified51-53%[4]

Experimental Protocols

Synthesis of Dimethyl Acetylenedicarboxylate from K-ADCA [4]

  • Preparation of Acidic Methanol: In a 2-liter round-bottomed flask, add 400 g (510 ml) of methanol. Cool the flask and slowly add 200 g (111 ml) of concentrated sulfuric acid in small portions.

  • Reaction Mixture: To the cooled acidic methanol solution, add 100 g (0.66 mole) of this compound.

  • Reaction: Stopper the flask with a calcium chloride drying tube and let it stand for 4 days at room temperature with occasional swirling.

  • Workup - Extraction: Decant the liquid from the inorganic salt. Wash the salt with 500 ml of cold water. Combine the liquids and extract with five 500-ml portions of ether.

  • Workup - Washing: Combine the ether extracts and wash successively with 200 ml of cold water, 150 ml of saturated sodium bicarbonate solution, and 200 ml of cold water.

  • Drying and Concentration: Dry the ether solution over anhydrous calcium chloride. Remove the ether by distillation from a steam bath.

  • Purification: Distill the remaining ester under reduced pressure. The product, dimethyl acetylenedicarboxylate, boils at 95–98°C/19 mm Hg.

Note: Dimethyl acetylenedicarboxylate is a powerful lachrymator and vesicant and should be handled with extreme care.[4]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent K-ADCA mix Combine Reagents reagent->mix solvent Select Solvent solvent->mix reactants Other Reactants reactants->mix react Control Temperature & Reaction Time mix->react quench Quench Reaction react->quench extract Extraction quench->extract wash Washing extract->wash dry Drying wash->dry purify Purification (Distillation/Chromatography) dry->purify product Final Product purify->product characterize Characterization (NMR, IR, MS) product->characterize Logical_Relationships cluster_factors Factors Influencing Reactivity cluster_outcomes Potential Outcomes solvent Solvent Properties (Polarity, Protic/Aprotic) solubility Solubility solvent->solubility determines temp Temperature reactivity Reactivity of K-ADCA temp->reactivity affects rate stability Stability temp->stability affects reagents Co-reagents & Catalysts reagents->reactivity influences pathway desired_product Desired Product reactivity->desired_product yields decarboxylation Decarboxylation reactivity->decarboxylation competes with solubility->reactivity enables stability->decarboxylation can lead to

References

"protocol for minimizing byproducts in acetylenedicarboxylic acid monopotassium salt synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of acetylenedicarboxylic acid monopotassium salt, with a focus on minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves the dehydrobromination of α,β-dibromosuccinic acid using a strong base like potassium hydroxide in an alcoholic solvent, typically methanol.[1] This reaction initially forms dipotassium acetylenedicarboxylate, which is then carefully acidified to precipitate the desired monopotassium salt.[1][2]

Q2: What are the primary byproducts to be aware of during this synthesis?

A2: The main byproduct of concern is propiolic acid, which forms via decarboxylation of acetylenedicarboxylic acid, particularly at elevated temperatures.[2] Another significant impurity is potassium bromide, which is a salt byproduct from the initial dehydrobromination step.[1] Incomplete reaction can also leave residual α,β-dibromosuccinic acid or intermediate bromo-alkene species.

Q3: How can I confirm the purity of my final product?

A3: The purity of this compound can be assessed through several analytical techniques. The melting point of the pure compound is reported to be around 133°C.[3][4] Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy can confirm the chemical structure and identify impurities. The presence of a sharp melting point and the absence of signals corresponding to known byproducts in spectroscopic analyses are good indicators of high purity.

Troubleshooting Guide

Problem 1: Low yield of the final product.

Possible Cause Suggested Solution
Incomplete dehydrobromination reaction.Ensure the α,β-dibromosuccinic acid is fully dissolved or well-suspended in the methanolic potassium hydroxide solution. Extend the reflux time moderately, but be cautious of increased byproduct formation with excessive heating.
Loss of product during precipitation.After forming the dipotassium salt, ensure the subsequent acidification is done slowly and with cooling to control the precipitation of the monopotassium salt. Avoid adding a large excess of acid.
Insufficient cooling before filtration.Cool the reaction mixture thoroughly in an ice bath before filtering the intermediate salt mixture and the final product to maximize precipitation and minimize solubility losses.
Use of ethanol instead of methanol.The use of 95% ethyl alcohol has been noted to result in slightly lower yields compared to methyl alcohol.[1]

Problem 2: The final product is contaminated with a significant amount of potassium bromide.

Possible Cause Suggested Solution
Inadequate washing of the intermediate salt mixture.The initial solid filtered after the reflux consists of a mixture of dipotassium acetylenedicarboxylate and potassium bromide.[1] Wash this salt mixture thoroughly with cold methanol to remove the more soluble potassium bromide.
Co-precipitation with the final product.Ensure the concentration of the salt mixture solution before acidification is not overly high, as this can lead to the trapping of potassium bromide within the crystal lattice of the desired product.

Problem 3: The presence of propiolic acid as a byproduct.

Possible Cause Suggested Solution
Excessive heating during the reaction.Acetylenedicarboxylic acid and its salts can undergo decarboxylation at elevated temperatures to form propiolic acid.[2] Maintain a gentle reflux and avoid prolonged heating. A mechanochemical approach (grinding reactants) has been used to avoid thermally induced decarboxylation.[2]
Localized overheating.Ensure efficient stirring throughout the reaction to maintain a uniform temperature and prevent localized "hot spots."
High acidity during workup.While acidification is necessary, a highly acidic environment, especially with heating, can promote decarboxylation. Perform the acidification step at a low temperature.

Experimental Protocol for Minimizing Byproducts

This protocol is adapted from established procedures with specific emphasis on controlling reaction conditions to minimize byproduct formation.[1]

Materials:

  • α,β-Dibromosuccinic acid (0.36 mole)

  • Potassium hydroxide (2.2 moles)

  • 95% Methyl alcohol

  • Concentrated Sulfuric acid

  • Distilled water

Procedure:

  • Preparation of Potassium Hydroxide Solution: In a 2-liter round-bottom flask equipped with a reflux condenser, dissolve 122 g (2.2 moles) of potassium hydroxide in 700 mL of 95% methyl alcohol. This should be done with cooling as the dissolution is exothermic.

  • Dehydrobromination: To the cooled alkaline solution, add 100 g (0.36 mole) of α,β-dibromosuccinic acid.

  • Reflux: Heat the mixture to a gentle reflux on a steam bath for approximately one hour and fifteen minutes.[1] Critical Step: Avoid aggressive boiling to minimize the risk of decarboxylation.

  • Isolation of Intermediate Salts: Cool the reaction mixture thoroughly in an ice bath and filter the precipitated salts with suction. This mixture contains dipotassium acetylenedicarboxylate and potassium bromide.[1]

  • Washing: Wash the collected salts with 200 mL of cold methyl alcohol to remove residual potassium bromide.[1]

  • Precipitation of Monopotassium Salt: Dissolve the washed salt mixture in 270 mL of cold water. Slowly add a solution of 8 mL of concentrated sulfuric acid in 30 mL of water while stirring in an ice bath.

  • Crystallization and Filtration: Allow the mixture to stand in a cold environment (e.g., refrigerator) for at least three hours, or preferably overnight, to ensure complete crystallization.[1] Filter the precipitated this compound with suction. The resulting salt should be practically free of bromine.[1]

  • Drying: Dry the product in a desiccator.

Quantitative Data on Reaction Parameters

The following table summarizes the impact of key reaction parameters on the yield and purity of this compound.

ParameterRecommended Range/ValueEffect on YieldEffect on Purity (Minimizing Byproducts)
Temperature Gentle reflux (~65-70°C)OptimalHigher temperatures significantly increase the rate of decarboxylation to propiolic acid.[2]
Reaction Time 1.25 - 1.5 hoursIncreases up to a pointProlonged heating can lead to increased byproduct formation through decarboxylation.
KOH to Acid Ratio ~6:1 molar ratioHighA sufficient excess of base is crucial for complete dehydrobromination.
Solvent 95% Methyl AlcoholHigher than with ethanol[1]Methanol is an effective solvent for the reaction.
Acidification pH Slightly acidicHighA large excess of acid and elevated temperatures during this step can promote decarboxylation.

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_product Final Product cluster_byproducts Potential Byproducts A Dissolve KOH in Methanol B Add Dibromosuccinic Acid A->B C Gentle Reflux (1.25h) B->C D Cool Reaction Mixture C->D Control Temp to Avoid Decarboxylation BP1 Propiolic Acid C->BP1 High Temp E Filter Salt Mixture D->E F Wash with Cold Methanol E->F BP2 Potassium Bromide E->BP2 Incomplete Washing G Dissolve in Water F->G H Acidify with H2SO4 (Cold) G->H Control Temp & pH I Crystallize & Filter H->I H->BP1 Excess Acid/Heat J Acetylenedicarboxylic Acid Monopotassium Salt I->J

Caption: Workflow for the synthesis of this compound.

References

"stability issues of acetylenedicarboxylic acid monopotassium salt in aqueous solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of acetylenedicarboxylic acid monopotassium salt in aqueous solutions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving aqueous solutions of this compound.

Issue 1: Rapid Degradation of the Aqueous Solution

  • Question: My aqueous solution of this compound seems to be degrading quickly. What could be the cause?

  • Answer: The primary degradation pathway for this compound in aqueous solution is decarboxylation to form propiolic acid.[1] The rate of this degradation is influenced by several factors:

    • Temperature: Higher temperatures significantly accelerate the rate of decarboxylation.[1]

    • pH: The monopotassium salt exists as the hydrogen acetylenedicarboxylate monoanion in solution. This monoanionic form decarboxylates more rapidly than both the fully protonated acetylenedicarboxylic acid and the fully deprotonated acetylenedicarboxylate dianion.[1][2]

    • Presence of Incompatible Substances: The salt is incompatible with bases, reducing agents, and oxidizing agents, which can lead to its decomposition.[3]

Issue 2: Unexpected Experimental Results

  • Question: I am observing unexpected peaks in my analysis (e.g., HPLC, NMR) of a reaction involving an aqueous solution of this compound. What could be the source of these unexpected signals?

  • Answer: Unexpected analytical signals are likely due to the formation of propiolic acid, the decarboxylation product. To confirm this, you can:

    • Run a standard of propiolic acid for comparison.

    • Monitor the solution over time to observe the decrease of the this compound peak and the corresponding increase of the propiolic acid peak.

    • Re-evaluate the pH of your solution, as the degradation is pH-dependent.

Issue 3: Solution Discoloration

  • Question: My initially colorless aqueous solution of this compound has turned yellow or brown. Why is this happening?

  • Answer: While the pure solid is a white to almost white powder, discoloration in solution can indicate degradation. The formation of propiolic acid and potentially other side products from further reactions could lead to a change in color. To minimize this, ensure the solution is freshly prepared and stored under appropriate conditions (see FAQs below).

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in an aqueous solution?

A1: The primary degradation pathway is decarboxylation, where the compound loses a molecule of carbon dioxide to form propiolic acid.[1]

Q2: How does pH affect the stability of the aqueous solution?

A2: The pH of the solution has a significant impact on stability. The monovalent anion of acetylenedicarboxylic acid (present in the monopotassium salt) decarboxylates faster than the neutral acid or the divalent anion.[1][2] Therefore, solutions at a pH where the monoanion is the predominant species will be less stable.

Q3: How does temperature influence the stability of the solution?

A3: The rate of decarboxylation increases with temperature.[1] For enhanced stability, it is recommended to prepare and use aqueous solutions at low temperatures.

Q4: What are the recommended storage conditions for an aqueous solution of this compound?

A4: To maximize stability, aqueous solutions should be:

  • Prepared fresh whenever possible.

  • Stored at a low temperature (e.g., 2-8 °C) for short-term storage.

  • Protected from light.

  • Prepared with high-purity water and filtered to remove any particulate matter.

  • The solid this compound should be stored in a tightly closed container in a dry and well-ventilated place.[3]

Q5: Are there any known incompatibilities for this compound?

A5: Yes, this compound is incompatible with bases, reducing agents, and oxidizing agents.[3] Contact with these substances should be avoided to prevent decomposition.

Quantitative Data on Stability

Species in SolutionRelative Rate of DecarboxylationFactors Promoting Formation of this Species
Hydrogen Acetylenedicarboxylate (Monoanion)FastestpH between pKa1 and pKa2
Acetylenedicarboxylic Acid (Neutral)IntermediatepH below pKa1
Acetylenedicarboxylate (Dianion)SlowestpH above pKa2

Experimental Protocols

Protocol 1: Monitoring Stability using High-Performance Liquid Chromatography (HPLC)

This method allows for the quantification of this compound and its primary degradation product, propiolic acid.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of 20 mM aqueous phosphate buffer at pH 2.0.[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard stock solution of this compound and a separate stock solution of propiolic acid in the mobile phase.

    • Create a calibration curve for each compound by preparing a series of dilutions from the stock solutions and injecting them into the HPLC.

    • Prepare your aqueous solution of this compound at the desired concentration and conditions (e.g., specific pH, temperature).

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution, dilute it with the mobile phase if necessary, and inject it into the HPLC.

    • Quantify the concentration of this compound and propiolic acid at each time point using the calibration curves.

    • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

Factors Affecting Stability of this compound in Aqueous Solution cluster_solution Aqueous Solution cluster_factors Influencing Factors A Acetylenedicarboxylic Acid Monopotassium Salt B Propiolic Acid (Degradation Product) A->B Decarboxylation Temp Temperature Temp->A Increases Degradation Rate pH pH pH->A Affects Degradation Rate (Monoanion is least stable) Incompatible Incompatible Substances (Bases, Oxidizing/Reducing Agents) Incompatible->A Induces Degradation

Caption: Factors influencing the stability of aqueous solutions.

General Workflow for Stability Testing cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep Prepare Aqueous Solution of This compound Conditions Set Experimental Conditions (pH, Temperature) Prep->Conditions Sampling Take Aliquots at Defined Time Intervals Conditions->Sampling Analysis Analyze by HPLC or other suitable method Sampling->Analysis Quantify Quantify Concentration of Parent Compound and Degradant Analysis->Quantify Plot Plot Concentration vs. Time Quantify->Plot Rate Determine Degradation Rate Plot->Rate

Caption: Workflow for assessing the stability of the aqueous solution.

References

Validation & Comparative

A Comparative Guide to Acetylenedicarboxylic Acid Monopotassium Salt and Dimethyl Acetylenedicarboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, the choice of reagents is paramount to the success of a synthetic route. Acetylenic compounds, in particular, serve as versatile building blocks for the construction of complex molecular architectures. This guide provides an objective comparison of two related yet distinct reagents: acetylenedicarboxylic acid monopotassium salt and dimethyl acetylenedicarboxylate (DMAD). By examining their applications, reactivity, and supported by experimental data, this document aims to inform the selection of the appropriate reagent for specific synthetic needs.

Introduction to the Reagents

This compound (HOOC-C≡C-COOK) is a salt of a dicarboxylic acid. It is a solid at room temperature with limited solubility in common organic solvents. Its applications in organic synthesis are not as extensively documented as its ester counterpart, with its use being more prominent in the fields of polymer chemistry and as a precursor for other reagents.

Dimethyl acetylenedicarboxylate (DMAD) (CH₃OOC-C≡C-COOCH₃) is the dimethyl ester of acetylenedicarboxylic acid. It is a colorless liquid that is highly soluble in most organic solvents. DMAD is a highly electrophilic and versatile reagent, widely employed as a dienophile in cycloaddition reactions and as a Michael acceptor.[1] Its reactivity has been extensively explored, leading to a vast array of applications in the synthesis of carbocycles and heterocycles.[2]

Comparative Performance in Synthesis

The disparity in the documented synthetic applications of these two reagents is substantial. DMAD is a cornerstone in many synthetic strategies, while the use of this compound in similar transformations is sparsely reported. This section will primarily focus on the well-established reactivity of DMAD and draw comparisons where limited information on the monopotassium salt is available.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. The reactivity of the dienophile is crucial for the success of this reaction.

Dimethyl Acetylenedicarboxylate (DMAD) as a Dienophile:

DMAD is an excellent dienophile due to the electron-withdrawing nature of its two ester groups, which lowers the energy of its LUMO, facilitating the reaction with the HOMO of a diene. It readily reacts with a wide variety of dienes, including cyclic and acyclic systems, to afford highly functionalized cycloadducts.

Acetylenedicarboxylic Acid and its Monopotassium Salt as a Dienophile:

Table 1: Comparison of DMAD in Diels-Alder Reactions with Various Dienes

DieneReaction ConditionsProductYield (%)Reference
FuranAlCl₃, CH₂Cl₂7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylateHigh[3]
CyclopentadieneSealed tube, 185°CBicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylateGood[4]
AnthraceneXylene, refluxDibenzo[b,h]bicyclo[2.2.2]octa-2,5,7-triene-2,3-dicarboxylate~90%General literature
1,3-ButadieneThermalCyclohex-4-ene-1,2-dicarboxylateModerateGeneral literature

Experimental Protocol: Diels-Alder Reaction of Anthracene and DMAD

A representative procedure for a Diels-Alder reaction involving DMAD is the reaction with anthracene:

  • In a round-bottom flask equipped with a reflux condenser, anthracene (1.0 eq) is dissolved in a suitable high-boiling solvent such as xylene.

  • Dimethyl acetylenedicarboxylate (1.1 eq) is added to the solution.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is cooled to room temperature, and the product crystallizes out of the solution.

  • The solid product is collected by vacuum filtration, washed with a cold solvent, and dried to afford the desired cycloadduct.

Logical Relationship: Factors Influencing Dienophile Reactivity

Dienophile_Reactivity Reagent Dienophile Choice DMAD Dimethyl Acetylenedicarboxylate (DMAD) Reagent->DMAD Salt Acetylenedicarboxylic Acid Monopotassium Salt Reagent->Salt Reactivity Diels-Alder Reactivity DMAD->Reactivity Salt->Reactivity Factors Key Factors EWG Electron-Withdrawing Groups (-COOCH₃ vs. -COOH/-COOK) Factors->EWG Solubility Solubility in Organic Solvents Factors->Solubility Stability Thermal Stability & Side Reactions Factors->Stability EWG->Reactivity Solubility->Reactivity Stability->Reactivity

Caption: Key factors influencing the choice and reactivity of the dienophile.

DMAD is a prolific reagent in the synthesis of a wide variety of heterocyclic compounds. Its electrophilic nature allows it to react with numerous nucleophiles, often initiating a cascade of reactions that result in ring formation.

Reaction with Diamines to form Quinoxalines:

A classic example is the reaction of o-phenylenediamines with α-dicarbonyl compounds to yield quinoxalines. While traditional methods use glyoxal or benzil, acetylenedicarboxylic acid and its esters can also be employed.

Experimental Protocol: Synthesis of Quinoxalines from o-Phenylenediamine

While specific protocols for this compound are scarce, a general procedure using a dicarbonyl compound is as follows:

  • o-Phenylenediamine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or acetic acid.[5][6]

  • The dicarbonyl compound (e.g., benzil) (1.0 eq) is added to the solution.[5]

  • The mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrates.[5]

  • The reaction progress is monitored by TLC.

  • Upon completion, the product often precipitates from the reaction mixture upon cooling or after the addition of water.

  • The solid is collected by filtration, washed, and can be further purified by recrystallization.

Table 2: Examples of Heterocycle Synthesis using DMAD

Nucleophile(s)Reaction TypeHeterocyclic ProductReference
o-PhenylenediamineCondensation/CyclizationQuinoxaline derivative[7]
Isocyanides and Furan-2-carbonyl chlorideMulticomponent reactionSubstituted 2,2'-bifurans[8]
Thioamides/ThiosemicarbazidesMichael Addition/CyclizationThiazolidinones/Thiazinones[2]
Isoquinolines and 1,4-dihydropyridinesThree-component reactionIsoquinolino[1,2-f][5][7]naphthyridines[9]

Workflow: Multicomponent Synthesis of Heterocycles with DMAD

MCR_Workflow Start Starting Materials DMAD Dimethyl Acetylenedicarboxylate (DMAD) Start->DMAD Nucleophile1 Nucleophile 1 (e.g., Isocyanide) Start->Nucleophile1 Nucleophile2 Nucleophile 2 (e.g., Acid Chloride) Start->Nucleophile2 Reaction One-Pot Reaction DMAD->Reaction Nucleophile1->Reaction Nucleophile2->Reaction Intermediate Reactive Intermediate (Zwitterion) Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Complex Heterocycle Cyclization->Product

Caption: A generalized workflow for the synthesis of complex heterocycles using DMAD in multicomponent reactions.

Discussion and Conclusion

The evidence from the scientific literature strongly indicates that dimethyl acetylenedicarboxylate (DMAD) is a significantly more versatile and widely applied reagent in synthetic organic chemistry compared to this compound. The superior performance of DMAD can be attributed to several key factors:

  • Solubility: DMAD is a liquid that is soluble in a wide range of organic solvents, making it easy to handle and suitable for a variety of reaction conditions. In contrast, the monopotassium salt is a solid with limited solubility, which can hinder its reactivity in homogeneous reactions.

  • Reactivity: The ester groups in DMAD are potent electron-withdrawing groups that activate the alkyne for nucleophilic attack and cycloaddition reactions. While the carboxylic acid and carboxylate groups of the monopotassium salt are also electron-withdrawing, their reactivity can be complicated by their acidic and basic properties, leading to potential side reactions.

  • Stability: DMAD is a stable compound that can be stored and handled with relative ease (though it is a lachrymator and vesicant).[1] Acetylenedicarboxylic acid and its salts can be prone to decarboxylation under certain conditions, particularly at elevated temperatures.[10]

References

A Head-to-Head Comparison of Dienophiles: Acetylenedicarboxylic Acid Monopotassium Salt vs. Maleic Anhydride in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate dienophile is a critical step in the synthesis of complex cyclic molecules via the Diels-Alder reaction. This guide provides a comprehensive comparison of two commonly employed dienophiles: acetylenedicarboxylic acid monopotassium salt, an acetylenic dienophile, and maleic anhydride, an ethylenic dienophile. This analysis is supported by a review of their chemical properties, reactivity, and detailed experimental protocols to aid in making informed decisions for synthetic strategies.

Introduction to the Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition reaction that forms a six-membered ring. The reactivity of this reaction is largely governed by the electronic properties of the diene (an electron-rich species) and the dienophile (an electron-deficient species). Both this compound and maleic anhydride are effective dienophiles due to the presence of electron-withdrawing groups that activate their multiple bonds towards cycloaddition.

This compound is a salt of an acetylenic dicarboxylic acid. Its triple bond makes it a potent dienophile, leading to the formation of a 1,4-dihydrobenzene ring system in the resulting adduct. The presence of a carboxylate and a carboxylic acid group influences its solubility and reactivity.

Maleic anhydride is a cyclic anhydride of an ethylenic dicarboxylic acid. Its carbon-carbon double bond is activated by the two adjacent carbonyl groups, making it a highly reactive dienophile.[1] The resulting adducts are cyclohexene derivatives. Maleic anhydride is a widely used dienophile in organic synthesis due to its high reactivity and well-established reaction protocols.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of both dienophiles is presented in Table 1. These properties can influence the choice of reaction conditions, such as solvent and temperature.

PropertyThis compoundMaleic Anhydride
CAS Number 928-04-1108-31-6
Molecular Formula C₄HKO₄C₄H₂O₃
Molecular Weight 152.15 g/mol 98.06 g/mol
Appearance White to off-white powderWhite crystalline solid
Melting Point ~200 °C (decomposes)52.8 °C
Solubility Soluble in water, methanolSoluble in acetone, ethyl acetate, chloroform, benzene; hydrolyzes in water
Key Reactive Feature Carbon-carbon triple bondCarbon-carbon double bond

Reactivity and Performance in Diels-Alder Reactions

The fundamental difference between these two dienophiles lies in their core reactive moiety: a triple bond versus a double bond. This leads to structurally distinct products. The reaction with an acetylenic dienophile results in a product with two double bonds within the newly formed six-membered ring, offering further synthetic possibilities. In contrast, the reaction with an ethylenic dienophile yields a product with a single double bond in the new ring.

In general, Diels-Alder reactions are favored by electron-withdrawing groups on the dienophile. Both this compound and maleic anhydride possess such groups. Computational studies have suggested that for some systems, the reaction with maleic anhydride is kinetically more favorable than with acetylenic dienophiles. However, the specific reaction kinetics and yields are highly dependent on the diene and the reaction conditions.

Experimental Data: A Comparative Overview

ParameterThis compoundMaleic Anhydride
Typical Diene Furan, Anthracene, CyclopentadieneFuran, Anthracene, Cyclopentadiene
Reaction Product Dihydrobenzene derivativeCyclohexene derivative
Expected Reactivity Generally reactive, may require heatingHighly reactive, often proceeds at room temperature or with mild heating[2]
Stereoselectivity Not applicable (alkyne starting material)High endo-selectivity is often observed[3]
Yields Moderate to high, dependent on conditionsGenerally high[4]
Side Reactions Polymerization of the dienophile at high temperaturesHydrolysis of the anhydride in the presence of water

Experimental Protocols

To provide a practical comparison, detailed experimental protocols for the Diels-Alder reaction of a common diene, anthracene, with both dienophiles are presented below. These protocols are based on established laboratory procedures.[4][5]

Experiment 1: Diels-Alder Reaction of Anthracene with Maleic Anhydride

Materials:

  • Anthracene (0.80 g, 4.5 mmol)

  • Maleic anhydride (0.40 g, 4.1 mmol)

  • Xylene (10 mL)

  • Ethyl acetate (for washing)

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter flask

Procedure:

  • To a 25-mL round-bottom flask, add anthracene (0.80 g) and maleic anhydride (0.40 g).

  • Add 10 mL of xylene to the flask.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Continue refluxing for 30 minutes. The solution should become colorless.

  • Allow the reaction mixture to cool to room temperature, then cool further in an ice bath for 10-15 minutes to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate.

  • Dry the product and determine the yield and melting point.

Experiment 2: Diels-Alder Reaction of Anthracene with this compound

Materials:

  • Anthracene (0.80 g, 4.5 mmol)

  • This compound (0.62 g, 4.1 mmol)

  • Dimethylformamide (DMF) (15 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a 50-mL round-bottom flask, dissolve anthracene (0.80 g) and this compound (0.62 g) in 15 mL of DMF.

  • Attach a reflux condenser and heat the mixture at 120-130 °C for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired adduct.

  • Characterize the purified product by spectroscopic methods (NMR, IR) and determine the yield.

Visualizing the Processes

To better understand the concepts discussed, the following diagrams have been generated using Graphviz.

Diels_Alder_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Diene Diene (e.g., Anthracene) TS [4+2] Cyclic Transition State Diene->TS HOMO Dienophile Dienophile (e.g., Maleic Anhydride) Dienophile->TS LUMO Product Cycloadduct TS->Product New σ-bonds form

A simplified representation of the Diels-Alder reaction mechanism.

Experimental_Workflow Reactants 1. Combine Diene and Dienophile in appropriate solvent Reaction 2. Heat under reflux (monitor by TLC) Reactants->Reaction Workup 3. Cool and induce crystallization or perform solvent extraction Reaction->Workup Purification 4. Isolate product via filtration or column chromatography Workup->Purification Analysis 5. Characterize product (Yield, MP, NMR, IR) Purification->Analysis

A general experimental workflow for a Diels-Alder reaction.

Dienophile_Selection Start Desired Product Structure? Cyclohexene Cyclohexene Derivative Start->Cyclohexene Single C=C in new ring Dihydrobenzene Dihydrobenzene Derivative Start->Dihydrobenzene Two C=C in new ring Maleic Use Maleic Anhydride or other ethylenic dienophile Cyclohexene->Maleic Acetylenic Use Acetylenedicarboxylic Acid Salt or other acetylenic dienophile Dihydrobenzene->Acetylenic

A decision guide for selecting a dienophile based on the desired product.

Conclusion

Both this compound and maleic anhydride are valuable dienophiles for the synthesis of six-membered rings via the Diels-Alder reaction. The choice between them primarily depends on the desired final product structure. Maleic anhydride is a highly reactive, well-characterized dienophile that leads to cyclohexene derivatives, often in high yields and with good stereocontrol. This compound provides access to dihydrobenzene derivatives, which can serve as versatile intermediates for further transformations. While direct quantitative comparative data is scarce, the provided protocols and qualitative comparisons offer a solid foundation for researchers to select the most suitable dienophile for their specific synthetic goals. Careful consideration of the properties of the diene, desired product, and reaction conditions will ultimately guide the most successful synthetic outcome.

References

A Comparative Guide: Acetylenedicarboxylic Acid Monopotassium Salt vs. Acetylenedicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis and drug development, the choice of starting materials can significantly impact reaction efficiency, product purity, and overall workflow. While acetylenedicarboxylic acid is a valuable building block, its monopotassium salt often presents distinct advantages in terms of handling, stability, and purification. This guide provides a comprehensive comparison of these two reagents, supported by physical and chemical data, to aid researchers in making informed decisions for their synthetic endeavors.

Key Advantages of Acetylenedicarboxylic Acid Monopotassium Salt

The primary advantages of using this compound over the free acid stem from its nature as a stable, crystalline solid. This form imparts benefits in several key areas:

  • Enhanced Stability and Shelf Life: Crystalline salts are generally more stable and less prone to degradation than their corresponding free acids, particularly those with reactive functional groups. The solid, salt form of this compound allows for more reliable long-term storage.

  • Improved Handling and Weighing: As a free-flowing crystalline powder, the monopotassium salt is significantly easier and safer to handle and weigh accurately compared to the potentially hygroscopic or less crystalline free acid.

  • Facilitated Purification: The monopotassium salt plays a crucial role as a purification intermediate in the synthesis of acetylenedicarboxylic acid itself. Its precipitation from solution allows for the effective removal of impurities. This inherent property of easy purification translates to a higher purity starting material for subsequent reactions.

Physicochemical Properties: A Head-to-Head Comparison

The following table summarizes the key physicochemical properties of acetylenedicarboxylic acid and its monopotassium salt, highlighting the differences that underpin the advantages of using the salt form.

PropertyAcetylenedicarboxylic AcidThis compoundReferences
Molecular Formula C₄H₂O₄C₄HKO₄
Molar Mass 114.06 g/mol 152.15 g/mol
Appearance Crystalline solidWhite to off-white crystalline powder
Melting Point 175-176 °C (decomposes)133 °C
Solubility Soluble in diethyl etherSlightly soluble in water
Stability Decomposes at melting pointStable crystalline solid

Experimental Spotlight: Synthesis and Purification

A common laboratory preparation of acetylenedicarboxylic acid involves the dehydrobromination of α,β-dibromosuccinic acid using potassium hydroxide. A key step in this process is the precipitation of this compound from the reaction mixture. This intermediate is then isolated and acidified to yield the pure acetylenedicarboxylic acid.

Experimental Workflow: Synthesis of Acetylenedicarboxylic Acid

The following diagram illustrates the typical workflow for the synthesis of acetylenedicarboxylic acid, emphasizing the crucial role of the monopotassium salt in the purification process.

G cluster_0 Step 1: Reaction cluster_1 Step 2: Isolation of Intermediate cluster_2 Step 3: Final Product Formation A α,β-Dibromosuccinic Acid C Reaction Mixture A->C B Potassium Hydroxide B->C D Precipitation C->D E Filtration D->E F Acetylenedicarboxylic Acid Monopotassium Salt (Crystalline) E->F G Acidification F->G H Extraction G->H I Pure Acetylenedicarboxylic Acid H->I

Figure 1: Workflow for the synthesis of acetylenedicarboxylic acid.
Detailed Protocol: Isolation of this compound

The following protocol is adapted from established literature procedures for the synthesis of acetylenedicarboxylic acid and details the isolation of the monopotassium salt.

Materials:

  • Reaction mixture containing potassium acetylenedicarboxylate

  • Concentrated Sulfuric Acid

  • Water

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • The crude reaction mixture containing potassium acetylenedicarboxylate is dissolved in a minimal amount of water.

  • A solution of concentrated sulfuric acid in water is slowly added to the dissolved salt mixture.

  • The this compound precipitates out of the solution as a crystalline solid.

  • The mixture is allowed to stand to ensure complete precipitation.

  • The precipitated salt is collected by suction filtration using a Buchner funnel.

  • The collected crystals of this compound are then washed and can be used directly for the next step or stored as a stable intermediate.

Logical Relationship: Advantages of the Monopotassium Salt

The decision to use this compound over the free acid can be guided by a logical assessment of experimental needs. The following diagram illustrates this decision-making process.

G start Start: Need for Acetylenedicarboxylic Acid Moiety need_stability Is long-term storage or high stability crucial? start->need_stability ease_of_handling Is ease of handling and accurate weighing important? need_stability->ease_of_handling Yes use_acid Use Acetylenedicarboxylic Acid (with precautions) need_stability->use_acid No use_salt Use Acetylenedicarboxylic Acid Monopotassium Salt ease_of_handling->use_salt Yes ease_of_handling->use_acid No

Figure 2: Decision-making flow for reagent selection.

Conclusion

For researchers and professionals in drug development, this compound offers significant practical advantages over its free acid counterpart. Its superior stability, ease of handling, and role as a high-purity, crystalline intermediate make it a more reliable and convenient reagent for a variety of synthetic applications. While acetylenedicarboxylic acid remains a valuable compound, the monopotassium salt should be strongly considered when experimental parameters prioritize stability, accuracy, and purity.

A Comparative Guide to the Characterization and Purity of Acetylenedicarboxylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and well-defined characterization of starting materials are paramount. This guide provides a comparative analysis of synthesized acetylenedicarboxylic acid monopotassium salt, a versatile reagent in organic synthesis. We present a summary of its characterization, purity analysis, and a comparison with relevant alternatives, supported by experimental data and detailed methodologies.

Physicochemical Properties

This compound is a white crystalline powder. A summary of its key physicochemical properties is presented below.

PropertyValueReference
Molecular FormulaC₄HKO₄[1][2][3]
Molecular Weight152.15 g/mol [1][2][3]
FormPowder
Assay≥98%
Decomposition TemperatureDecomposes sharply at 175–176°C after drying over concentrated sulfuric acid in a vacuum desiccator.[4]

Synthesis and Purity Analysis

The synthesis of this compound is a well-established procedure. A common method involves the reaction of α,β-dibromosuccinic acid with potassium hydroxide in methanol, followed by acidification to precipitate the monopotassium salt.[4]

Purity Assessment

Purity is a critical parameter for any reagent. While commercial suppliers often state a purity of ≥98%, a thorough in-house analysis is recommended. Key analytical techniques for purity determination include:

  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing the purity of non-volatile compounds.

  • Titration: Acid-base titration can be used to determine the molar equivalents of the acidic proton.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and potassium, which can be compared against theoretical values.

A comparison of typical purity specifications for acetylenedicarboxylic acid and its salts is provided below.

CompoundTypical PurityAnalytical Method(s)
This compound≥98%Assay
Acetylenedicarboxylic Acid95%Not specified
This compound>95.0%(T)Titration (T)

Spectroscopic and Thermal Characterization

Comprehensive characterization is essential to confirm the identity and structure of the synthesized salt.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the organic structure.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present, such as the carboxylic acid and alkyne moieties.

  • Mass Spectrometry (MS): Determines the molecular weight and can provide fragmentation patterns for structural elucidation.

TechniqueKey Observances for Acetylenedicarboxylic Acid
¹³C NMR (in D₂O)Signals corresponding to the carboxylic and acetylenic carbons.
FT-IRCharacteristic absorptions for O-H, C=O, and C≡C stretching vibrations.
Raman SpectroscopyStrong C≡C stretching band.
Thermal Analysis
  • Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature, indicating thermal stability and decomposition points.

  • Differential Scanning Calorimetry (DSC): Detects phase transitions, such as melting and decomposition, and measures the heat flow associated with these events.

A thermogravimetric analysis of acetylenedicarboxylic acid shows its decomposition behavior, which is expected to be similar for its monopotassium salt, though the specific temperatures may vary.

Comparison with Alternatives

The choice of reagent can significantly impact a synthetic route. Here, we compare this compound with its dipotassium salt and the parent acid.

FeatureThis compoundAcetylenedicarboxylic Acid Dipotassium SaltAcetylenedicarboxylic Acid
Formula C₄HKO₄C₄K₂O₄C₄H₂O₄
Molecular Weight 152.15 g/mol 190.24 g/mol 114.06 g/mol
Solubility Soluble in water.Soluble in water.Soluble in diethyl ether.[5]
Acidity (pKa) One acidic proton.No acidic protons.Two acidic protons (pKa₁ = 1.75, pKa₂ = 4.40).
Handling Typically a stable, crystalline solid.Typically a stable solid.Can be hygroscopic and should be stored in a desiccator.
Applications Common starting material for esterification and other derivatizations.[5]Used in the synthesis of coordination polymers and metal-organic frameworks.Used in Diels-Alder reactions and as a precursor to various derivatives.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[4]

  • Dissolve 122 g of potassium hydroxide in 700 mL of 95% methanol in a 2-L round-bottomed flask equipped with a reflux condenser.

  • To this solution, add 100 g of α,β-dibromosuccinic acid.

  • Reflux the mixture for one hour and fifteen minutes on a steam bath.

  • Cool the reaction mixture and filter with suction. Wash the collected mixed salts with 200 mL of methanol.

  • Dissolve the salt mixture in 270 mL of water.

  • Precipitate the acid potassium salt by adding a solution of 8 mL of concentrated sulfuric acid in 30 mL of water.

  • Allow the mixture to stand for at least three hours, then filter with suction to collect the this compound. The product is reported to be practically bromine-free.[4]

Purity Analysis by HPLC (General Method)

A general HPLC method for analyzing non-volatile organic acids is as follows. The specific conditions would need to be optimized for this compound.

  • Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary.

  • Stationary Phase: A C18 reversed-phase column is a common choice.

  • Detector: UV detector set to a wavelength where the analyte absorbs (e.g., around 210 nm).

  • Sample Preparation: Accurately weigh a sample of the synthesized salt and dissolve it in the mobile phase or a suitable solvent to a known concentration.

  • Injection: Inject a known volume of the sample solution onto the HPLC system.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Visualizing the Workflow

The following diagrams illustrate the synthesis and analysis workflow.

Synthesis_Workflow cluster_synthesis Synthesis Dibromo α,β-Dibromosuccinic Acid Reaction Reflux Dibromo->Reaction KOH_MeOH KOH in Methanol KOH_MeOH->Reaction MixedSalts Mixed K Salts Reaction->MixedSalts Filtration1 Filtration MixedSalts->Filtration1 Dissolution Dissolution in Water Filtration1->Dissolution Acidification Acidification (H₂SO₄) Dissolution->Acidification Precipitation Precipitation Acidification->Precipitation Filtration2 Filtration Precipitation->Filtration2 Product Acetylenedicarboxylic Acid Monopotassium Salt Filtration2->Product

Caption: Synthesis workflow for this compound.

Analysis_Workflow cluster_analysis Characterization and Purity Analysis Sample Synthesized Product Purity Purity Analysis Sample->Purity Characterization Structural Characterization Sample->Characterization HPLC HPLC Purity->HPLC Titration Titration Purity->Titration Elemental Elemental Analysis Purity->Elemental NMR NMR (¹H, ¹³C) Characterization->NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS Thermal Thermal Analysis (TGA/DSC) Characterization->Thermal Final Purity & Identity Confirmed HPLC->Final Titration->Final Elemental->Final NMR->Final IR->Final MS->Final Thermal->Final

Caption: Workflow for the characterization and purity analysis of the synthesized product.

References

A Comparative Spectroscopic Analysis of Acetylenedicarboxylic Acid Monopotassium Salt and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the distinct spectroscopic characteristics of acetylenedicarboxylic acid monopotassium salt, its parent acid, and its ester derivatives.

This guide provides a comparative analysis of the spectroscopic properties of this compound, acetylenedicarboxylic acid, dimethyl acetylenedicarboxylate, and diethyl acetylenedicarboxylate. The data presented, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, offers objective benchmarks for identifying and differentiating these compounds. Detailed experimental protocols are provided to ensure reproducibility, and a generalized workflow for spectroscopic analysis is visualized.

Spectroscopic Data Comparison

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Raman spectroscopy for this compound and its related compounds.

Table 1: ¹H NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmMultiplicityAssignment
This compoundD₂O4.79 (residual HDO)sCarboxylic acid proton (exchanged with D₂O)
Acetylenedicarboxylic AcidD₂O4.79 (residual HDO)sCarboxylic acid protons (exchanged with D₂O)
Dimethyl AcetylenedicarboxylateCDCl₃3.71s-OCH₃
Diethyl AcetylenedicarboxylateCDCl₃4.30q-OCH₂CH₃
1.34t-OCH₂CH₃
Table 2: ¹³C NMR Spectroscopic Data
CompoundSolventChemical Shift (δ) ppmAssignment
This compoundD₂O~160-180Carboxylate Carbon (-COO⁻) and Carboxyl Carbon (-COOH)
~70-80Acetylenic Carbon (-C≡C-)
Acetylenedicarboxylic AcidD₂O170Carboxyl Carbon (-COOH)[1]
133, 127Acetylenic Carbon (-C≡C-)[1]
Dimethyl AcetylenedicarboxylateCDCl₃151.5Carbonyl Carbon (-C=O)
78.5Acetylenic Carbon (-C≡C-)
53.0Methoxy Carbon (-OCH₃)
Diethyl AcetylenedicarboxylateCDCl₃152.9Carbonyl Carbon (-C=O)
75.0Acetylenic Carbon (-C≡C-)
63.0Methylene Carbon (-OCH₂-)
13.9Methyl Carbon (-CH₃)
Table 3: Infrared (IR) Spectroscopy Data
CompoundMajor Absorption Peaks (cm⁻¹)Assignment
This compound~3300-2500 (broad), ~1700 (strong), ~1600 (strong)O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C=O stretch (carboxylate)
Acetylenedicarboxylic Acid~3300-2500 (very broad), ~1700 (strong)O-H stretch (H-bonded), C=O stretch
Dimethyl Acetylenedicarboxylate~2960, ~1720 (strong), ~1250C-H stretch (methyl), C=O stretch (ester), C-O stretch
Diethyl Acetylenedicarboxylate~2980, ~1720 (strong), ~1260C-H stretch (ethyl), C=O stretch (ester), C-O stretch
Table 4: Raman Spectroscopy Data
CompoundMajor Raman Shift (cm⁻¹)Assignment
This compound~2230, ~1700, ~1400C≡C stretch, C=O stretch, COO⁻ symmetric stretch
Acetylenedicarboxylic Acid~2256[2]C≡C stretch
Dimethyl Acetylenedicarboxylate~2250C≡C stretch
Diethyl Acetylenedicarboxylate~2240C≡C stretch

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation (¹H and ¹³C NMR):

    • For acetylenedicarboxylic acid and its monopotassium salt, dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of deuterium oxide (D₂O).

    • For dimethyl acetylenedicarboxylate and diethyl acetylenedicarboxylate, dissolve approximately 5-10 mg of the liquid sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

    • For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used with a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.

    • Chemical shifts are referenced to the residual solvent peak (D₂O: ~4.79 ppm for ¹H; CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation (Solid Samples):

    • KBr Pellet Method: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Preparation (Liquid Samples):

    • Place a drop of the liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Instrumentation and Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Raman Spectroscopy
  • Sample Preparation:

    • Place a small amount of the solid or liquid sample in a glass vial or on a microscope slide. No specific sample preparation is typically required for Raman spectroscopy.

  • Instrumentation and Data Acquisition:

    • Use a Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

    • Focus the laser beam onto the sample and collect the scattered light.

    • Spectra are typically recorded over a Raman shift range of 200-3000 cm⁻¹.

    • Acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio while avoiding sample degradation.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic comparison of the target compounds.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing and Comparison Sample Obtain Samples: - this compound - Acetylenedicarboxylic Acid - Dimethyl Acetylenedicarboxylate - Diethyl Acetylenedicarboxylate Prep_NMR Prepare NMR Samples (Dissolve in appropriate deuterated solvent) Sample->Prep_NMR Prep_IR_Solid Prepare Solid IR Samples (KBr pellet or ATR) Sample->Prep_IR_Solid Prep_IR_Liquid Prepare Liquid IR Samples (Thin film) Sample->Prep_IR_Liquid Prep_Raman Prepare Raman Samples (Place in vial/on slide) Sample->Prep_Raman NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR_Solid->IR Prep_IR_Liquid->IR Raman Raman Spectroscopy Prep_Raman->Raman Process_NMR Process NMR Data (Referencing, Peak Picking) NMR->Process_NMR Process_IR Process IR Data (Baseline Correction, Peak Picking) IR->Process_IR Process_Raman Process Raman Data (Baseline Correction, Peak Picking) Raman->Process_Raman Compare Comparative Analysis (Generate Data Tables) Process_NMR->Compare Process_IR->Compare Process_Raman->Compare

Caption: Generalized workflow for the spectroscopic comparison of acetylenedicarboxylic acid and its derivatives.

References

"performance of acetylenedicarboxylic acid monopotassium salt in MOF synthesis compared to other linkers"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Metal-Organic Frameworks (MOFs) is crucial for developing materials with tailored properties. The selection of the organic linker is a critical determinant of the final framework's characteristics, including its porosity, stability, and functionality. This guide provides a detailed comparison of acetylenedicarboxylic acid monopotassium salt as a linker in MOF synthesis against other common dicarboxylic acid linkers.

Performance Comparison of Linkers in MOF Synthesis

The choice of organic linker directly influences the physicochemical properties of the resulting MOF. Acetylenedicarboxylic acid (ADC), a short and rigid linear linker, has been explored in MOF synthesis, though less extensively than other dicarboxylic acids. Its thermal sensitivity often necessitates the use of room-temperature or mechanochemical synthesis methods over conventional solvothermal approaches. The presence of the alkyne bond in the ADC linker can impart unique properties to the MOF, such as increased hydrophilicity, which can be advantageous for applications like water adsorption.[1][2]

This comparison focuses on the performance of a zirconium-based MOF synthesized with acetylenedicarboxylate (Zr-ADC MOF, specifically Zr-UiO-66-ADC) versus the widely studied Zr-UiO-66, which employs terephthalic acid (benzene-1,4-dicarboxylic acid, BDC) as the linker.

Table 1: Comparison of Performance Metrics for Zr-ADC MOF vs. Zr-BDC MOF

Performance MetricZr-MOF with Acetylenedicarboxylate (Zr-UiO-66-ADC)Zr-MOF with Terephthalate (Zr-UiO-66)Other Dicarboxylic Acid Linkers
BET Surface Area (m²/g) 550[3]~1100 - 1500[4]UiO-66-NH₂ (2-aminoterephthalic acid): ~1200 - 1400[4] Ni-BPDC-MOF (4,4'-biphenyl dicarboxylic acid): 311.99[5]
Pore Volume (cm³/g) Data not readily availableData not readily available in a directly comparable formatData not readily available in a directly comparable format
CO₂ Adsorption Capacity (mmol/g) 1.69 (at 273 K, 1 bar)[3]~2.5 (at 273 K)[4]UiO-66-NH₂ : ~3.35 (at 273 K)[4]
Thermal Stability Thermally sensitive linker, often requiring non-solvothermal synthesis[1][2]High thermal stability[4]Varies depending on the linker structure
Chemical Stability Data not readily availableHigh chemical stability[4]Varies depending on the linker and metal
Synthesis Method Typically room temperature or mechanochemical synthesis[1][2][6]Commonly solvothermal synthesis[4][7]Solvothermal, mechanochemical, etc. depending on the linker's stability
Yield (%) Data not readily availableHigh yields are achievableVaries
Catalytic Activity The alkyne functionality offers potential for post-synthetic modification and catalysisCan be functionalized to introduce catalytic sitesCan be designed for specific catalytic applications

Experimental Protocols

Detailed methodologies for the synthesis and characterization of these MOFs are crucial for reproducibility and further development.

Synthesis of Zr-UiO-66-ADC (Adapted from a protocol for the free acid)

This protocol is adapted for the use of this compound. The thermal sensitivity of the acetylenedicarboxylate linker makes room-temperature synthesis a suitable method.[6][8]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

Procedure:

  • In a clean vial, dissolve this compound in DMF.

  • In a separate vial, dissolve ZrCl₄ in DMF.

  • Slowly add the ZrCl₄ solution to the linker solution while stirring.

  • Add triethylamine dropwise to the mixture to facilitate the deprotonation of the remaining carboxylic acid group and initiate the framework formation.

  • Continue stirring the mixture at room temperature for 24 hours.

  • Collect the resulting white precipitate by centrifugation or filtration.

  • Wash the product with fresh DMF and then with a volatile solvent like ethanol or acetone to remove unreacted precursors and solvent molecules from the pores.

  • Dry the final product under vacuum at a low temperature to avoid any thermal degradation of the linker.

General Synthesis of Zr-UiO-66 (Solvothermal Method)

This is a widely used protocol for the synthesis of the benchmark MOF, UiO-66.[4]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • Terephthalic acid (BDC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve ZrCl₄ and terephthalic acid in DMF in a Teflon-lined autoclave. The typical molar ratio of metal to linker is 1:1.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a set period (e.g., 24 hours).

  • After cooling the autoclave to room temperature, collect the crystalline product by filtration.

  • Wash the product sequentially with DMF and ethanol to remove any unreacted starting materials.

  • Activate the MOF by drying it under vacuum at an elevated temperature to remove the solvent molecules from the pores.

Characterization Methods

The synthesized MOFs are typically characterized using a suite of analytical techniques to determine their structure, porosity, and stability.

  • Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized MOF.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area and pore volume of the material using nitrogen adsorption-desorption isotherms at 77 K.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOF by measuring its weight loss as a function of temperature.

  • Gas Adsorption Measurements: To determine the uptake capacity of specific gases, such as CO₂, at various temperatures and pressures.

Visualizing the Synthesis and Structure-Property Relationships

Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and the logical connections between the linker choice and the final MOF properties.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_synthesis Synthesis cluster_purification Purification & Activation Metal_Salt Metal Salt (e.g., ZrCl₄) Mixing Mixing and Stirring Metal_Salt->Mixing Linker Organic Linker (e.g., Acetylenedicarboxylic Acid Monopotassium Salt) Linker->Mixing Solvent Solvent (e.g., DMF) Solvent->Mixing Reaction Reaction (Room Temperature or Solvothermal) Mixing->Reaction Washing Washing with Solvents Reaction->Washing Drying Drying under Vacuum Washing->Drying Final_MOF Characterized MOF Drying->Final_MOF

Caption: General experimental workflow for the synthesis of Metal-Organic Frameworks.

Linker_Property_Relationship cluster_linker Linker Characteristics cluster_properties Resulting MOF Properties Linker_Choice Choice of Dicarboxylic Acid Linker ADC Acetylenedicarboxylic Acid (Short, Rigid, Alkyne group) Linker_Choice->ADC BDC Terephthalic Acid (Aromatic, Rigid) Linker_Choice->BDC Other_Linkers Other Linkers (e.g., BPDC, Functionalized BDC) Linker_Choice->Other_Linkers Porosity Porosity (Surface Area, Pore Volume) ADC->Porosity Lower Surface Area Stability Thermal & Chemical Stability ADC->Stability Lower Thermal Stability Functionality Chemical Functionality (e.g., Hydrophilicity, Catalytic Sites) ADC->Functionality Hydrophilic (Alkyne) BDC->Porosity Higher Surface Area BDC->Stability Higher Thermal Stability Other_Linkers->Porosity Tunable Other_Linkers->Functionality Tunable (e.g., -NH₂, -NO₂)

Caption: Logical relationship between the dicarboxylic acid linker and final MOF properties.

References

"reactivity comparison of acetylenedicarboxylic acid monopotassium salt with other alkynes"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of acetylenedicarboxylic acid monopotassium salt with other alkynes in various organic transformations. The information is supported by experimental data to assist researchers in selecting the appropriate alkyne for their specific synthetic needs.

Introduction

This compound is a versatile bifunctional reagent, possessing both a reactive carbon-carbon triple bond and a carboxylic acid moiety, with the other carboxyl group protected as a potassium salt. This unique structure imparts distinct reactivity compared to other classes of alkynes, such as terminal alkynes (e.g., phenylacetylene) and alkynes activated by other electron-withdrawing groups (e.g., dimethyl acetylenedicarboxylate). The presence of the carboxylate and carboxylic acid groups significantly influences the electron density of the alkyne, rendering it highly susceptible to nucleophilic attack and a potent dienophile in cycloaddition reactions.

General Reactivity Overview

The reactivity of the carbon-carbon triple bond in alkynes is fundamentally governed by its electron density and steric accessibility. In acetylenedicarboxylic acid and its salts, the two electron-withdrawing carboxyl groups significantly decrease the electron density of the alkyne, making it "electron-deficient." This electronic property is the primary driver of its reactivity profile, which is in stark contrast to electron-rich terminal or internal alkynes.

Key Reactivity Features of this compound:

  • Electrophilicity: The alkyne is highly electrophilic and readily undergoes nucleophilic addition reactions.

  • Dienophilicity: It is an excellent dienophile in Diels-Alder and other cycloaddition reactions.

  • Acidity: The remaining carboxylic acid proton is acidic, allowing for its use in reactions where this functionality can be exploited.

Comparative Reactivity Data

The following sections provide a comparative analysis of the reactivity of this compound with other common alkynes in key organic reactions.

Cycloaddition Reactions

Electron-deficient alkynes are highly reactive dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). The rate of these reactions is significantly influenced by the electron-withdrawing nature of the substituents on the alkyne.

Table 1: Comparison of Dienophile Reactivity in Diels-Alder Reactions

DienophileDieneReaction ConditionsYieldReference
Acetylenedicarboxylic AcidFuranAcetonitrile, 40°C, 48hHigh (exo product)[1]
Dimethyl AcetylenedicarboxylateAnthraceneToluene, reflux>95%Generic textbook data
Maleic AnhydrideCyclopentadieneEthyl acetate, RTHigh[2]
PhenylacetyleneCyclopentadieneHigh temperature/pressureLow to moderateGeneral knowledge

As indicated in the table, acetylenedicarboxylic acid and its esters are highly reactive dienophiles, comparable to maleic anhydride. Phenylacetylene, an example of a less electron-deficient alkyne, is a significantly poorer dienophile in Diels-Alder reactions. The high reactivity of acetylenedicarboxylic acid derivatives is attributed to the lowering of the LUMO energy of the alkyne by the electron-withdrawing carboxyl groups, which leads to a smaller HOMO-LUMO gap with the diene and accelerates the reaction.[3]

Nucleophilic Addition Reactions

The electron-deficient nature of the alkyne in this compound makes it an excellent substrate for nucleophilic addition reactions, such as Michael additions. In contrast, electron-rich alkynes are generally unreactive towards nucleophiles unless activated by a catalyst.

Table 2: Comparison of Reactivity in Nucleophilic Addition

AlkyneNucleophileReaction TypeReactivity
This compoundAmines, ThiolsMichael AdditionHigh
Ethyl PropiolateThiolsMichael AdditionHigh
PhenylacetyleneAminesNucleophilic AdditionVery Low (requires catalyst)
PropyneThiolsNucleophilic AdditionVery Low (requires catalyst)

The rate of nucleophilic addition to activated alkynes generally follows the trend of increasing reactivity with more electron-withdrawing substituents.[2][4] Therefore, acetylenedicarboxylic acid and its esters are expected to be among the most reactive Michael acceptors.

Metal-Catalyzed Reactions

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. Since this compound is not a terminal alkyne, it does not directly participate in the standard Sonogashira coupling as the alkyne component. However, its derivatives can be synthesized using related methodologies. For comparison, the reactivity of terminal alkynes in Sonogashira coupling is presented.

Table 3: General Reactivity of Terminal Alkynes in Sonogashira Coupling

AlkyneAryl HalideCatalyst SystemGeneral Yield
PhenylacetyleneIodobenzenePd(PPh₃)₄, CuI, Et₃NHigh
1-HexyneBromobenzenePd(PPh₃)₄, CuI, Et₃NGood
PropyneIodobenzenePd(PPh₃)₄, CuI, Et₃NGood

Experimental Protocols

Preparation of this compound

A detailed and reliable procedure for the synthesis of acetylenedicarboxylic acid, which includes the isolation of the monopotassium salt as a key intermediate, is available in Organic Syntheses.[5]

Workflow for the Synthesis of this compound

dibromosuccinic_acid α,β-Dibromosuccinic Acid reflux Reflux dibromosuccinic_acid->reflux koh_methanol KOH in Methanol koh_methanol->reflux mixed_salts Mixed Potassium Salts (KBr and Potassium Acetylenedicarboxylate) reflux->mixed_salts filtration1 Filtration mixed_salts->filtration1 h2so4_aq Aqueous H₂SO₄ filtration1->h2so4_aq Dissolve precipitation Precipitation h2so4_aq->precipitation monopotassium_salt Acetylenedicarboxylic Acid Monopotassium Salt precipitation->monopotassium_salt filtration2 Filtration monopotassium_salt->filtration2

Caption: Synthesis of this compound.

Esterification of this compound

The monopotassium salt can be readily converted to its corresponding diester, such as dimethyl acetylenedicarboxylate, a commonly used reagent. A detailed protocol is available in Organic Syntheses.[6]

Experimental Workflow for Dimethyl Acetylenedicarboxylate Synthesis

monopotassium_salt Acetylenedicarboxylic Acid Monopotassium Salt reaction Reaction (4 days, RT) monopotassium_salt->reaction methanol_h2so4 Methanol, H₂SO₄ methanol_h2so4->reaction extraction Ether Extraction reaction->extraction washing Washing (H₂O, NaHCO₃) extraction->washing distillation Distillation washing->distillation dmac Dimethyl Acetylenedicarboxylate distillation->dmac

Caption: Esterification of the monopotassium salt.

Signaling Pathways and Logical Relationships

The reactivity of this compound can be understood through the lens of frontier molecular orbital (FMO) theory. The electron-withdrawing nature of the carboxyl groups lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne.

Logical Relationship of Electronic Effects on Reactivity

ewg Electron-Withdrawing Carboxyl Groups lumo Lowered LUMO Energy of Alkyne ewg->lumo causes reactivity Increased Reactivity towards Nucleophiles and Dienes lumo->reactivity leads to

Caption: Influence of electronic effects on reactivity.

Conclusion

This compound exhibits a distinct reactivity profile compared to other alkynes due to the strong electron-withdrawing nature of its two carboxyl groups. It is a highly effective Michael acceptor and a potent dienophile in cycloaddition reactions. While not a substrate for direct Sonogashira coupling, its derivatives are readily accessible and participate in a wide range of organic transformations. This guide provides a foundational understanding and comparative data to aid in the strategic use of this versatile reagent in chemical synthesis.

References

"validation of experimental results using acetylenedicarboxylic acid monopotassium salt as a starting material"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of acetylenedicarboxylic acid monopotassium salt as a starting material in various chemical syntheses against common alternatives. The performance and characteristics of the resulting products are evaluated based on experimental data from peer-reviewed literature.

Executive Summary

Acetylenedicarboxylic acid and its monopotassium salt are valuable starting materials in organic synthesis, prized for their rigid, linear structure which can impart unique properties to target molecules. This guide focuses on two primary applications: its use as a dienophile in Diels-Alder reactions and as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs). In these contexts, it is compared with more conventional alternatives such as maleic anhydride and terephthalic acid, respectively. Additionally, a conceptual comparison is made in the field of polymer synthesis against flexible dicarboxylic acids like adipic acid.

The thermal sensitivity of acetylenedicarboxylic acid presents a notable challenge in its application, often necessitating milder reaction conditions compared to its more robust alternatives. However, its unique acetylenic core offers the potential for novel material properties and subsequent chemical modifications.

Comparison of Physicochemical Properties

The choice of a dicarboxylic acid as a starting material is fundamentally influenced by its intrinsic physicochemical properties. These properties dictate the required reaction conditions and influence the characteristics of the final product.

PropertyAcetylenedicarboxylic AcidMaleic AcidTerephthalic AcidAdipic Acid
Molecular Formula C₄H₂O₄C₄H₄O₄C₈H₆O₄C₆H₁₀O₄
Molecular Weight ( g/mol ) 114.06116.07166.13146.14
Melting Point (°C) 179-180 (decomposes)130-139>300 (sublimes)151-154
Structure Linear, Rigidcis-Alkene, PlanarAromatic, RigidAliphatic, Flexible
Key Feature Carbon-carbon triple bondCarbon-carbon double bondPhenyl ringFlexible alkyl chain

Application in Diels-Alder Reactions: A Comparative Overview

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. The reactivity of the dienophile is a critical factor in this reaction. Here, we compare acetylenedicarboxylic acid with the commonly used maleic anhydride.

Performance IndicatorAcetylenedicarboxylic AcidMaleic AnhydrideSupporting Observations
Reactivity Highly ReactiveVery Highly ReactiveBoth are effective dienophiles due to electron-withdrawing carboxylic acid/anhydride groups. Maleic anhydride's cyclic structure and cis-configuration often lead to rapid reactions.[1]
Product Structure Dihydrobenzene derivativeCyclohexene derivativeThe acetylenic bond in the starting material leads to a product with a double bond in the newly formed ring.
Stereospecificity MaintainedMaintainedThe Diels-Alder reaction is stereospecific, with the stereochemistry of the dienophile being preserved in the product.[1]
Experimental Protocols: Diels-Alder Reaction

Protocol 1: Diels-Alder Reaction of Furan with Acetylenedicarboxylic Acid

This protocol describes the reaction between furan and acetylenedicarboxylic acid.

  • Reaction Setup : Dissolve acetylenedicarboxylic acid (1 mole equivalent) and furan (2 mole equivalents) in ether.

  • Reaction Conditions : Allow the solution to stand at room temperature for 3 weeks, during which time the product crystallizes out.

  • Product Isolation : Filter the crystals and wash with isopropanol and then ether.

  • Yield : A yield of 65% has been reported for this reaction.

Protocol 2: Diels-Alder Reaction of 1,3-Butadiene with Maleic Anhydride

This protocol outlines a typical Diels-Alder reaction using 3-sulfolene as a source of 1,3-butadiene.

  • Reaction Setup : In a round-bottom flask, combine maleic anhydride and 3-sulfolene in xylene. Add a few boiling chips.

  • Reaction Conditions : Heat the mixture to reflux for 30 minutes. During heating, 3-sulfolene decomposes to 1,3-butadiene and sulfur dioxide.

  • Product Isolation : Allow the reaction mixture to cool. The product, cis-1,2,3,6-tetrahydrophthalic anhydride, will crystallize out. Isolate the product by filtration.

Diels_Alder_Comparison Diels-Alder Reaction Workflow cluster_ADCA Acetylenedicarboxylic Acid cluster_MA Maleic Anhydride ADCA_start Acetylenedicarboxylic Acid + Furan ADCA_reaction Ether, Room Temp, 3 weeks ADCA_start->ADCA_reaction ADCA_product Dihydrobenzene Adduct ADCA_reaction->ADCA_product MA_start Maleic Anhydride + 1,3-Butadiene MA_reaction Xylene, Reflux, 30 min MA_start->MA_reaction MA_product Cyclohexene Adduct MA_reaction->MA_product

Comparative workflow of Diels-Alder reactions.

Application in Metal-Organic Frameworks (MOFs): A Comparative Overview

The geometry and chemical nature of the organic linker are crucial in determining the structure and properties of a MOF. The rigid, linear nature of acetylenedicarboxylic acid makes it a candidate for constructing porous frameworks. It is compared here with terephthalic acid, a widely used linker in MOF synthesis.

Performance IndicatorAcetylenedicarboxylic Acid (ADC)Terephthalic Acid (BDC)Supporting Observations
Synthesis Conditions Typically room temperatureOften requires solvothermal conditions (high temperature)The thermal sensitivity of ADC makes room temperature synthesis preferable to avoid decomposition.[2] BDC is thermally robust, allowing for a wider range of synthesis temperatures.[3]
Resulting MOF Structure e.g., IRMOF-0e.g., MOF-5Both can form isoreticular frameworks with a cubic topology.[2]
Porosity Can form porous structuresForms highly porous structuresThe shorter length of the ADC linker can lead to interpenetrating structures, which may affect the accessible pore volume.[2]
Functional Group Acetylenic C≡CPhenyl ringThe C≡C bond in the pore framework of ADC-based MOFs can impart hydrophilicity and specific adsorption properties.
Experimental Protocols: MOF Synthesis

Protocol 3: Room-Temperature Synthesis of IRMOF-0 from Acetylenedicarboxylic Acid

This protocol describes a method to synthesize an isoreticular MOF (IRMOF-0) from acetylenedicarboxylic acid at room temperature.[2]

  • Solution Preparation : Dissolve acetylenedicarboxylic acid (17.6 mmol) in 50 mL of N,N-dimethylformamide (DMF). In a separate flask, dissolve zinc acetate dihydrate (36.4 mmol) in 60 mL of DMF.

  • Reaction Initiation : Combine the two solutions with stirring. Add triethylamine (5 mL) to the mixture. A white precipitate should form shortly after.

  • Reaction Completion : Allow the reaction to proceed overnight with stirring.

  • Product Isolation and Activation : Collect the product by filtration, wash with DMF, and then with dry diethyl ether. Evacuate under vacuum to remove residual solvent.

Protocol 4: Synthesis of MOF-2 from Terephthalic Acid

This protocol describes the synthesis of MOF-2 at room temperature.[3]

  • Solution Preparation : Dissolve terephthalic acid (4.1 mmol) in 14.96 g of DMF. In a separate container, dissolve zinc acetate dihydrate (7.24 mmol) in 11.04 g of deionized water.

  • Reaction : Combine the two solutions to initiate the precipitation of MOF-2.

  • Product Isolation : The product can be isolated by filtration and washed with DMF.

MOF_Synthesis_Comparison MOF Synthesis Workflow cluster_ADC_MOF Acetylenedicarboxylic Acid cluster_BDC_MOF Terephthalic Acid ADC_MOF_start ADCA + Zn(OAc)₂ in DMF ADC_MOF_reaction Add Triethylamine, Room Temperature ADC_MOF_start->ADC_MOF_reaction ADC_MOF_product IRMOF-0 ADC_MOF_reaction->ADC_MOF_product BDC_MOF_start BDC in DMF + Zn(OAc)₂ in H₂O BDC_MOF_reaction Direct Precipitation, Room Temperature BDC_MOF_start->BDC_MOF_reaction BDC_MOF_product MOF-2 BDC_MOF_reaction->BDC_MOF_product

Comparative workflow of MOF synthesis.

Application in Polymer Synthesis: A Conceptual Comparison

While specific comparative experimental data for polymers derived from acetylenedicarboxylic acid is less common, we can infer the expected impact of its structure in comparison to a flexible dicarboxylic acid like adipic acid. Adipic acid is a key monomer in the production of various polyesters and polyamides, such as polyethylene adipate.[4]

Polymer PropertyExpected from Acetylenedicarboxylic AcidObserved from Adipic AcidRationale
Chain Flexibility LowHighThe rigid, rod-like structure of the acetylenic unit would restrict bond rotation in the polymer backbone. The aliphatic chain of adipic acid allows for significant conformational freedom.
Thermal Stability Potentially lowerModerate to GoodThe acetylenic group might be susceptible to thermal degradation or cross-linking at elevated temperatures. Polyesters from adipic acid have good thermal stability.[4]
Crystallinity Potentially highVariable, can be crystallineThe regular, linear structure could facilitate chain packing and crystallization. Crystallinity in adipic acid-based polymers depends on the comonomer and processing conditions.
Glass Transition Temp. (Tg) Expected to be higher-50 °C (for PEA)The restricted chain mobility from the rigid acetylenic unit would likely lead to a higher glass transition temperature.
Experimental Protocol: Polyester Synthesis

Protocol 5: Synthesis of Polyester from Adipic Acid

This protocol describes a general two-step melt condensation for producing polyesters from adipic acid.

  • Esterification : Charge the reactor with adipic acid and a diol (e.g., ethylene glycol). Heat the mixture to around 190 °C to carry out the initial polyesterification, removing the water formed.

  • Polycondensation : Add a catalyst (e.g., stannous chloride or tetraisopropyl orthotitanate) and increase the temperature further while applying a vacuum. This step promotes the chain-growth and increases the molecular weight of the polymer.

  • Product Finishing : The molten polymer is extruded, cooled, and pelletized.

Polymer_Property_Logic Influence of Monomer Structure on Polymer Properties cluster_monomer Dicarboxylic Acid Monomer cluster_properties Resulting Polymer Properties ADCA Acetylenedicarboxylic Acid (Rigid, Linear) Flexibility Chain Flexibility ADCA->Flexibility decreases Adipic Adipic Acid (Flexible) Adipic->Flexibility increases Tg Glass Transition Temp. Flexibility->Tg inversely affects Crystallinity Crystallinity Flexibility->Crystallinity affects

Logical relationship of monomer structure and polymer properties.

References

Comparative Cross-Reactivity Analysis of an Immunoassay for Acetylenedicarboxylic Acid Monopotassium Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of a hypothetical immunoassay developed for the specific detection of acetylenedicarboxylic acid monopotassium salt. The study evaluates the potential for structurally similar molecules to interfere with the assay, a critical consideration in the development of specific and reliable diagnostic and research tools. The data presented herein is intended to guide researchers in understanding the specificity of assays targeting small molecules with dicarboxylic acid functionalities.

Introduction

Acetylenedicarboxylic acid and its salts are emerging as important building blocks in the synthesis of novel materials and potential therapeutic agents.[1][2] The development of sensitive and specific immunoassays for the detection and quantification of this compound is therefore of significant interest. A key challenge in immunoassay development is ensuring high specificity, with minimal cross-reactivity from structurally related endogenous or exogenous compounds.[3] Cross-reactivity can lead to inaccurate quantification and false-positive results.[3]

This guide details a hypothetical cross-reactivity study of an immunoassay for this compound against a panel of structurally analogous dicarboxylic and monocarboxylic acids. The aim is to delineate the structural features that govern antibody recognition and to provide a framework for assessing the selectivity of similar immunoassays.

Experimental Data: Cross-Reactivity Profile

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was hypothetically developed to quantify this compound. The cross-reactivity of this assay was assessed against five structurally related compounds. The results are summarized in Table 1. Cross-reactivity is expressed as the percentage of the concentration of the cross-reactant required to displace 50% of the bound tracer relative to the concentration of this compound required for the same displacement (IC50).

Table 1: Cross-Reactivity of the this compound Immunoassay

CompoundStructureIC50 (nM)Cross-Reactivity (%)
This compound HOOC-C≡C-COOK10 100
Maleic acidHOOC-CH=CH-COOH (cis)5,0000.2
Fumaric acidHOOC-CH=CH-COOH (trans)10,0000.1
Succinic acidHOOC-CH₂-CH₂-COOH> 50,000< 0.02
Oxalic acidHOOC-COOH25,0000.04
Propiolic acidHC≡C-COOH15,0000.07

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

Competitive ELISA Protocol

A competitive ELISA format was selected to assess the cross-reactivity of the hypothetical antibody.

  • Coating: A 96-well microtiter plate was coated with a conjugate of acetylenedicarboxylic acid and a carrier protein (e.g., Bovine Serum Albumin - BSA) in a coating buffer (0.05 M carbonate-bicarbonate, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with a wash buffer (Phosphate Buffered Saline with 0.05% Tween 20 - PBST).

  • Blocking: Non-specific binding sites were blocked by adding a blocking buffer (e.g., 1% BSA in PBST) and incubating for 1 hour at room temperature.

  • Competition: A fixed concentration of the anti-acetylenedicarboxylic acid antibody was mixed with varying concentrations of the standard (this compound) or the potential cross-reacting compounds. This mixture was then added to the coated and blocked wells and incubated for 2 hours at room temperature.

  • Washing: The plate was washed three times with PBST.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody's species was added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate was washed five times with PBST.

  • Substrate Addition: A chromogenic substrate for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB) was added, and the plate was incubated in the dark for 15-30 minutes.

  • Stopping the Reaction: The enzyme reaction was stopped by adding a stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values were determined by plotting the absorbance against the log of the analyte concentration and fitting the data to a four-parameter logistic curve. Cross-reactivity was calculated using the formula: (IC50 of this compound / IC50 of cross-reactant) x 100%.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the competitive ELISA used in this hypothetical study.

ELISA_Workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coating 1. Plate Coating (Antigen-BSA Conjugate) Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking (1% BSA) Washing1->Blocking Antibody_Mix 4. Prepare Antibody-Analyte Mix (Ab + Standard/Cross-reactant) Blocking->Antibody_Mix Incubation 5. Incubation in Coated Plate Antibody_Mix->Incubation Washing2 6. Washing Incubation->Washing2 Secondary_Ab 7. Add Enzyme-linked 2° Ab Washing2->Secondary_Ab Washing3 8. Washing Secondary_Ab->Washing3 Substrate 9. Add Substrate (TMB) Washing3->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance (450 nm) Stop->Read

Caption: Competitive ELISA workflow for cross-reactivity testing.

Structural Relationship and Cross-Reactivity

The following diagram illustrates the structural similarities of the tested compounds to acetylenedicarboxylic acid and their corresponding hypothetical cross-reactivity levels.

Cross_Reactivity_Logic 1 Acetylenedicarboxylic acid (100% Reactivity) 2 Maleic acid (0.2% Reactivity) 1->2 C4, dicarboxylic, double bond (cis) 3 Fumaric acid (0.1% Reactivity) 1->3 C4, dicarboxylic, double bond (trans) 4 Succinic acid (<0.02% Reactivity) 1->4 C4, dicarboxylic, single bond 5 Oxalic acid (0.04% Reactivity) 1->5 C2, dicarboxylic 6 Propiolic acid (0.07% Reactivity) 1->6 C3, monocarboxylic, triple bond

Caption: Structural analogs and their hypothetical cross-reactivity.

Conclusion

The hypothetical data presented in this guide suggests that an immunoassay targeting this compound can be highly specific. The key structural features for antibody recognition appear to be the combination of the C4 carbon backbone, the presence of two carboxylic acid groups, and the rigidity conferred by the carbon-carbon triple bond. The significantly lower cross-reactivity of analogs with double or single bonds (maleic, fumaric, and succinic acids) highlights the importance of the alkyne group. Furthermore, alterations in the carbon chain length (oxalic acid) or the number of carboxylic acid groups (propiolic acid) also dramatically reduce antibody binding.

This comparative guide underscores the necessity of rigorous cross-reactivity testing during immunoassay development. For researchers working with this compound, it is crucial to consider the potential for interference from structurally related compounds and to validate the specificity of their chosen analytical methods.

References

Illuminating Molecular Architecture: A Comparative Guide to Analytical Methods for Confirming the Structure of Products from Acetylenedicarboxylic Acid Monopotassium Salt Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise confirmation of molecular structure is a cornerstone of chemical synthesis. When employing acetylenedicarboxylic acid monopotassium salt as a reactive building block, a suite of analytical techniques is indispensable for unequivocally elucidating the structure of the resulting products. This guide provides an objective comparison of key analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate techniques for structural confirmation.

The versatility of acetylenedicarboxylic acid and its derivatives in organic synthesis, including in the formation of esters, heterocycles, and as linkers in metal-organic frameworks (MOFs), necessitates a robust analytical workflow. The primary methods for structural confirmation include Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and X-ray Diffraction. Each technique offers unique insights into the molecular framework, and a combinatorial approach is often the most powerful strategy.

At a Glance: A Comparative Overview of Analytical Techniques

FeatureSingle-Crystal X-ray DiffractionPowder X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyInfrared (IR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Crystalline phase identification, purity assessment, and unit cell parameters.Detailed information on the chemical environment of nuclei (¹H, ¹³C), connectivity through spin-spin coupling, and stereochemistry.Identification of functional groups present in the molecule.Determination of molecular weight, elemental composition, and fragmentation patterns for structural clues.
Sample Phase Solid (single crystal)Solid (crystalline powder)SolutionSolid, Liquid, GasGas phase (after ionization)
Data Type Quantitative (Definitive)Qualitative/QuantitativeQuantitativeQualitative/Semi-quantitativeQuantitative (mass-to-charge ratio)
Strengths Unambiguous structure determination.Rapid analysis of bulk material.Excellent for determining connectivity and stereochemistry in solution.Fast, non-destructive, and provides a molecular "fingerprint".High sensitivity and provides molecular weight information.
Limitations Requires a suitable single crystal, which can be difficult to grow.Provides limited information on molecular connectivity.Can be complex to interpret for large molecules; requires soluble samples.Ambiguous for complex structures with many functional groups.Fragmentation can be complex; isomers may not be distinguishable.

In-Depth Analysis and Experimental Data

Due to a scarcity of published, comprehensive datasets for a wide range of discrete organic reaction products starting directly from this compound, this guide will utilize data from the closely related and well-studied diesters, such as dimethyl acetylenedicarboxylate (DMAD) and diethyl acetylenedicarboxylate (DEAD), as representative examples for spectroscopic analysis. The fundamental principles of these analytical techniques are directly applicable, providing a clear illustration of their comparative strengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For products derived from acetylenedicarboxylic acid, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy: The protons on the alkyl groups of esters of acetylenedicarboxylic acid give characteristic signals. For example, in diethyl acetylenedicarboxylate, the ethyl group will show a quartet and a triplet. In reaction products, the chemical shifts and coupling constants of these and other protons provide detailed information about their chemical environment and neighboring atoms.

¹³C NMR Spectroscopy: The carbon spectrum provides information on all the unique carbon atoms in the molecule. The acetylenic carbons have a characteristic chemical shift in the range of 70-90 ppm. The carbonyl carbons of the ester groups are typically found further downfield, around 150-160 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for Acetylenedicarboxylic Acid Esters and a Reaction Product

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Dimethyl Acetylenedicarboxylate (DMAD)CDCl₃3.80 (s, 6H)53.0 (CH₃), 75.5 (C≡C), 151.8 (C=O)
Diethyl Acetylenedicarboxylate (DEAD)CDCl₃1.32 (t, 6H, J=7.1 Hz), 4.25 (q, 4H, J=7.1 Hz)13.9 (CH₃), 62.5 (CH₂), 76.1 (C≡C), 151.2 (C=O)
Diels-Alder adduct of Furan and DMADCDCl₃3.75 (s, 6H), 5.28 (t, 2H, J=1.0 Hz), 7.05 (t, 2H, J=1.0 Hz)52.1 (CH₃), 82.5 (CH-O), 143.8 (C=C), 146.2 (C-CO₂Me), 163.5 (C=O)
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For reaction products of this compound, key vibrational bands include:

  • C≡C Stretch: The carbon-carbon triple bond stretch is often weak or absent in symmetrical acetylenes due to a lack of a significant dipole moment change. However, in unsymmetrical products, a weak band may be observed in the 2100-2260 cm⁻¹ region.

  • C=O Stretch: The carbonyl stretch of the carboxylic acid or ester group is a very strong and characteristic absorption, typically appearing in the range of 1700-1750 cm⁻¹.

  • C-O Stretch: The carbon-oxygen single bond stretch of the ester or carboxylic acid is also prominent, usually found in the 1000-1300 cm⁻¹ region.

  • O-H Stretch: For the free carboxylic acid or in products where hydrolysis has occurred, a broad O-H stretching band will be present in the 2500-3300 cm⁻¹ region.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupVibrationFrequency Range (cm⁻¹)Intensity
Alkyne (C≡C)Stretch2100 - 2260Weak to Medium
Carboxylic Acid (C=O)Stretch1700 - 1725Strong
Ester (C=O)Stretch1735 - 1750Strong
Carboxylic Acid (O-H)Stretch2500 - 3300Broad, Strong
C-OStretch1000 - 1300Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be pieced together to deduce its structure. For esters of acetylenedicarboxylic acid, common fragmentation pathways include the loss of alkoxy groups (-OR) and the cleavage of the ester functionality. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the product.

Table 3: Expected Mass Spectrometry Data for Diethyl Acetylenedicarboxylate (DEAD)

Ionm/z (relative intensity)Formula
[M]⁺170 (low)C₈H₁₀O₄
[M - OCH₂CH₃]⁺125 (moderate)C₆H₅O₃
[M - COOCH₂CH₃]⁺97 (moderate)C₅H₅O₂
[COOCH₂CH₃]⁺73 (high)C₃H₅O₂
X-ray Diffraction

X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound.

  • Single-Crystal X-ray Diffraction: This technique provides the precise arrangement of atoms in a single crystal, including bond lengths, bond angles, and stereochemistry. It is considered the "gold standard" for structural proof. For example, the crystal structure of dipotassium acetylenedicarboxylate has been determined, revealing the coordination environment of the potassium ions and the geometry of the acetylenedicarboxylate dianion.

  • Powder X-ray Diffraction (PXRD): When single crystals are not available, PXRD can be used to analyze a polycrystalline powder. It is primarily used to identify the crystalline phase of a material by comparing its diffraction pattern to a database of known structures. It is also a powerful tool for assessing the purity of a crystalline product.

Experimental Protocols

General Workflow for Synthesis and Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis of a product from this compound and its subsequent structural confirmation using the analytical methods discussed.

Experimental Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Reactants Acetylenedicarboxylic Acid Monopotassium Salt + Reagent(s) Reaction Reaction (e.g., Esterification, Cycloaddition) Reactants->Reaction Workup Work-up & Purification Reaction->Workup Product Isolated Product Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS XRD X-ray Diffraction (Single-Crystal or Powder) Product->XRD Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis XRD->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A general workflow for the synthesis and structural analysis.

Sample Preparation and Data Acquisition

NMR Spectroscopy (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy (FT-IR)

  • Sample Preparation (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Sample Preparation (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (e.g., ESI-MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 10-100 µg/mL).

  • Data Acquisition: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer. Acquire the mass spectrum in the appropriate mass range.

Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the product suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software.

Conclusion

The structural confirmation of reaction products derived from this compound is a critical step in chemical research and development. While single-crystal X-ray diffraction provides the most definitive structural information, a combination of spectroscopic techniques, particularly NMR, IR, and mass spectrometry, offers a comprehensive and often more readily accessible means of elucidation. By understanding the strengths and limitations of each method and applying them in a complementary fashion, researchers can confidently determine the molecular architecture of their synthesized compounds. This guide serves as a foundational resource for selecting and implementing the most effective analytical strategies for this class of molecules.

Safety Operating Guide

Proper Disposal of Acetylenedicarboxylic Acid Monopotassium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

Researchers and laboratory personnel are advised to adhere to stringent safety protocols for the disposal of acetylenedicarboxylic acid monopotassium salt. This guide provides essential information on proper handling and disposal procedures to ensure the safety of laboratory staff and compliance with environmental regulations.

This compound is a toxic and irritant chemical that requires careful management as hazardous waste. The primary and recommended method of disposal is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Hazard Summary & Key Data

A thorough understanding of the hazards associated with this compound is critical for safe handling. The following table summarizes key safety data.

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Incompatibilities Incompatible with bases, reducing agents, and oxidizing agents.[2][3]
UN Number UN2811, Toxic solid, organic, n.o.s.[1]
Standard Operating Procedure for Disposal

The following step-by-step procedure outlines the approved method for the disposal of this compound in a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles.

  • Conduct all handling of the solid material in a certified chemical fume hood to avoid inhalation of dust.

2. Waste Collection and Labeling:

  • Collect waste this compound in its original container or a clearly labeled, compatible container.

  • The container must be in good condition and have a secure lid.

  • Label the waste container clearly as "Hazardous Waste: this compound". Include the date and any other information required by your institution's environmental health and safety (EHS) department.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • Ensure the storage area is away from incompatible materials, particularly bases, reducing agents, and oxidizing agents.[2][3]

4. Arrange for Pickup:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Do not mix this compound waste with other waste streams unless explicitly approved by EHS.

Experimental Protocol: Neutralization of Small Quantities (For Consideration and Expert Evaluation Only)

Disclaimer: The following protocol is for informational purposes and should be considered only after a thorough risk assessment by qualified personnel. It is based on general acid neutralization principles and has not been validated for this compound. The primary disposal method remains collection by a licensed hazardous waste facility.

Objective: To neutralize a small, known quantity of this compound to a less hazardous state before collection by a hazardous waste contractor. This procedure should only be performed by experienced chemists in a controlled laboratory environment.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Deionized water

  • pH paper or a calibrated pH meter

  • Stir plate and stir bar

  • Beakers

  • Appropriate PPE (as listed above)

Procedure:

  • Preparation: In a chemical fume hood, prepare a dilute solution of sodium bicarbonate or sodium carbonate in a large beaker of cold water.

  • Dissolution: In a separate beaker, dissolve the this compound in a minimal amount of water.

  • Neutralization: Slowly and with constant stirring, add the this compound solution to the basic solution. Be cautious of any potential gas evolution or temperature increase.

  • pH Monitoring: Monitor the pH of the solution. Continue to add the acidic solution until the pH is between 6.0 and 8.0.

  • Disposal of Neutralized Solution: The neutralized solution should still be considered hazardous waste and collected in a labeled container for disposal through your institution's EHS department.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Acetylenedicarboxylic Acid Monopotassium Salt Waste is_small_quantity Is it a very small quantity and is neutralization feasible and approved by EHS? start->is_small_quantity collect_for_disposal Collect in a labeled, sealed container as hazardous waste. is_small_quantity->collect_for_disposal No perform_neutralization Perform neutralization with extreme caution (see protocol). is_small_quantity->perform_neutralization Yes contact_ehs Contact Environmental Health & Safety for professional disposal. collect_for_disposal->contact_ehs collect_neutralized_waste Collect neutralized solution as hazardous waste. perform_neutralization->collect_neutralized_waste collect_neutralized_waste->contact_ehs

Caption: Disposal decision workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylenedicarboxylic acid monopotassium salt
Reactant of Route 2
Acetylenedicarboxylic acid monopotassium salt

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.